molecular formula C7H13N3S B1598428 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine CAS No. 72836-32-9

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1598428
CAS No.: 72836-32-9
M. Wt: 171.27 g/mol
InChI Key: HOHNTLTVCFMTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine (CAS Registry Number: 72836-32-9) is a chemical compound with the molecular formula C 7 H 13 N 3 S and a molecular weight of 171.26 g/mol . It belongs to the 1,3,4-thiadiazole class of nitrogen-sulfur heterocycles, a scaffold renowned for its broad spectrum of pharmacological activities and significant role in medicinal chemistry research . The strong aromaticity and the presence of the =N-C-S- moiety in its structure contribute to high in vivo stability and low toxicity, while its lipophilic nature promotes good cell permeability and oral absorption in preclinical models, making it a valuable scaffold for investigational purposes . This compound is of particular interest in neuroscience and CNS drug discovery. Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated potent anticonvulsant activity in experimental models such as the maximal electroshock seizure (MES) test . Research indicates that the pharmacophoric pattern of these compounds, which includes a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group, allows them to potentially interact with the GABA A receptor system. This mechanism is thought to prevent abnormal neuronal firing in the brain by facilitating the release of chloride ions . Furthermore, the 2-amino-1,3,4-thiadiazole moiety serves as a promising precursor for developing novel antimicrobial agents . The reactivity of the amine group allows for extensive derivatization, creating compounds that can interact strongly with biomolecules like proteins and DNA, and some derivatives have shown activity higher than standard drugs in preliminary studies . This compound is sold for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations regarding the handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pentan-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-3-4-5(2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHNTLTVCFMTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406473
Record name 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72836-32-9
Record name 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically detailed methodology for the , a molecule of interest within the broader class of 2-amino-5-substituted-1,3,4-thiadiazoles. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthetic pathway detailed herein is a robust, well-established route proceeding via an acylthiosemicarbazide intermediate, culminating in an acid-catalyzed cyclodehydration. This document offers not just a procedural outline but also delves into the underlying reaction mechanisms, experimental causality, and analytical validation, equipping researchers with the knowledge to confidently replicate and adapt this synthesis.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery. Its unique structural features, including the presence of a toxophoric =N-C-S moiety and its ability to act as a hydrogen bond acceptor and donor, contribute to its versatile biological profile.[3] Compounds incorporating this heterocycle have found applications as established drugs like Acetazolamide (a carbonic anhydrase inhibitor) and Megazol (an antimicrobial agent).[3][4] The 2-amino-5-substituted pattern is particularly prevalent, serving as a versatile building block for further derivatization to explore structure-activity relationships (SAR).[5][6][7] The synthesis of the target compound, this compound, provides a key building block for developing novel therapeutic agents.

Synthetic Strategy and Mechanistic Underpinnings

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most efficiently achieved through the cyclization of 1-acylthiosemicarbazides.[5][8] This strategy is reliable and broadly applicable to a variety of aliphatic and aromatic carboxylic acids.

The selected three-step forward synthesis for this compound begins with 2-methylpentanoic acid and is outlined below.

G cluster_0 Overall Synthetic Scheme Start 2-Methylpentanoic Acid I1 2-Methylpentanoyl Chloride Start->I1 Step 1: Acyl Halide Formation (SOCl₂) I2 1-(2-Methylpentanoyl)thiosemicarbazide I1->I2 Step 2: Acylthiosemicarbazide Formation (Thiosemicarbazide) End This compound I2->End Step 3: Acid-Catalyzed Cyclodehydration (Conc. H₂SO₄)

Caption: Overall three-step synthesis pathway.

Mechanistic Insights

Step 1: 2-Methylpentanoyl Chloride Formation The conversion of a carboxylic acid to a more reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas. This is an efficient conversion, as the gaseous byproducts drive the reaction to completion.[9]

Step 2: 1-(2-Methylpentanoyl)thiosemicarbazide Formation This step involves the nucleophilic attack of the terminal hydrazine nitrogen of thiosemicarbazide onto the electrophilic carbonyl carbon of 2-methylpentanoyl chloride.[10] The reaction is typically performed in a suitable solvent and results in the formation of the key acylthiosemicarbazide intermediate.

Step 3: Acid-Catalyzed Cyclodehydration This is the critical ring-forming step. The generally accepted mechanism in a strong acid like concentrated H₂SO₄ involves several stages[5][11]:

  • Protonation: The carbonyl oxygen of the acylthiosemicarbazide is protonated by the strong acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The thiol sulfur atom acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate.

  • Dehydration: A molecule of water is eliminated from the cyclic intermediate, facilitated by the acidic medium, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[4][8]

Detailed Experimental Protocols

Disclaimer: All chemical handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of 2-Methylpentanoyl Chloride (Intermediate 1)

This protocol is based on standard procedures for acyl chloride formation.[12][13]

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylpentanoic Acid116.1611.62 g (11.8 mL)0.10
Thionyl Chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12

Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (containing CaCl₂), add 2-methylpentanoic acid.

  • Slowly add thionyl chloride to the flask at room temperature with stirring. The addition may cause gas evolution (SO₂ and HCl).

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The resulting crude 2-methylpentanoyl chloride, a colorless to pale yellow liquid[12], is used directly in the next step without further purification.

Part B: Synthesis of 1-(2-Methylpentanoyl)thiosemicarbazide (Intermediate 2)

This procedure follows the general principle of reacting an acyl chloride with thiosemicarbazide.[4][10]

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylpentanoyl Chloride134.6113.46 g0.10
Thiosemicarbazide91.139.11 g0.10
Ethanol (95%)-100 mL-

Methodology:

  • In a 250 mL Erlenmeyer flask, dissolve thiosemicarbazide in 100 mL of ethanol with gentle warming and stirring.

  • Cool the solution in an ice bath to approximately 5-10°C.

  • Slowly add the crude 2-methylpentanoyl chloride from Part A to the stirred thiosemicarbazide solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • A white precipitate of 1-(2-methylpentanoyl)thiosemicarbazide will form.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold water, followed by cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60°C.

Part C: Synthesis of this compound (Final Product)

This protocol employs acid-catalyzed cyclodehydration, a widely used method for this class of compounds.[2][8][11]

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Methylpentanoyl)thiosemicarbazide189.299.47 g0.05
Concentrated Sulfuric Acid (H₂SO₄, 98%)98.08~50 mL-

Methodology:

  • In a 250 mL beaker, carefully place 50 mL of concentrated sulfuric acid and cool it in an ice bath to below 10°C.

  • While maintaining the low temperature and with vigorous stirring, add the dried 1-(2-methylpentanoyl)thiosemicarbazide from Part B in small portions. Ensure the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 12-24 hours.[4]

  • Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a larger beaker. This should be done slowly and with stirring.

  • Neutralize the resulting acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This will cause the product to precipitate.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude solid from an appropriate solvent system, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.

Characterization and Analysis

The identity and purity of the synthesized compound and its intermediates should be confirmed using standard analytical techniques.

TechniqueIntermediate 1 (Acyl Chloride)Intermediate 2 (Acylthiosemicarbazide)Final Product (Thiadiazole)
FT-IR (cm⁻¹) Strong C=O stretch (~1800)N-H stretches (3100-3400), C=O stretch (~1680), C=S stretch (~1250)[4]N-H stretches (3100-3300), C=N stretch (~1610), C-N stretch (~1500)[4][8]
¹H NMR Signals corresponding to the 1-methylbutyl group protons.Additional broad signals for N-H protons.Disappearance of one set of N-H signals, appearance of a broad NH₂ signal (~7.0-7.5 ppm).[14]
¹³C NMR Carbonyl carbon signal at ~170 ppm.Carbonyl carbon at ~175 ppm, Thiocarbonyl (C=S) at ~180 ppm.C-5 signal (~165-170 ppm), C-2 signal (~155-160 ppm).[3]
Mass Spec (m/z) M⁺ corresponding to C₆H₁₁ClO.M⁺ corresponding to C₇H₁₅N₃OS.M⁺ corresponding to C₇H₁₃N₃S.[14]
Melting Point N/A (Liquid)Sharp melting point.Sharp melting point.

Experimental Workflow Diagram

G cluster_workflow Synthesis & Analysis Workflow start Start: 2-Methylpentanoic Acid step1 Step 1: React with SOCl₂ Reflux 2-3h start->step1 inter1 Intermediate 1: 2-Methylpentanoyl Chloride step1->inter1 step2 Step 2: Add to Thiosemicarbazide Stir 4-6h at RT inter1->step2 inter2 Intermediate 2: Acylthiosemicarbazide step2->inter2 step3 Step 3: Add to Conc. H₂SO₄ Stir 12-24h at RT inter2->step3 workup Workup: 1. Quench on Ice 2. Neutralize (NH₄OH) 3. Filter step3->workup purify Purification: Recrystallize (EtOH/H₂O) workup->purify product Final Product: This compound purify->product analysis Analysis: FT-IR, NMR, MS, MP product->analysis

Caption: Step-by-step experimental and analysis workflow.

Troubleshooting and Optimization

  • Low Yield in Cyclization (Step C): If the yield of the final product is low, ensure the reaction medium is sufficiently acidic and anhydrous.[11] Concentrated sulfuric acid is effective, but polyphosphoric acid (PPA) can also be used and sometimes gives higher yields.[1][2] Reaction time and temperature are also critical; some substrates may require gentle heating to facilitate cyclization.[11]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) on silica gel plates.[4][8] This can help determine the optimal reaction time and confirm the consumption of the starting material.

  • Purification Issues: If the product is difficult to recrystallize, column chromatography on silica gel may be an alternative purification method.

Conclusion

The via the acid-catalyzed cyclization of its corresponding acylthiosemicarbazide is a reliable and scalable method. By carefully controlling reaction conditions and employing standard purification techniques, this valuable heterocyclic building block can be obtained in good yield and high purity. The detailed protocol and mechanistic insights provided in this guide serve as a robust foundation for researchers in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Characterization of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of the novel heterocyclic compound, 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a 1-methylbutyl substituent at the 5-position presents a unique lipophilic profile that warrants detailed structural and physicochemical elucidation. This document outlines a multi-technique analytical workflow, grounded in established scientific principles, to ensure the unambiguous identification and purity assessment of this molecule. We delve into the rationale behind the selection of spectroscopic and chromatographic methods, providing not just procedural steps but the scientific causality that underpins a robust characterization strategy.

Introduction: The Scientific Imperative

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating significant pharmacological potential.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature of their substituents. The title compound, this compound, with its CAS number 72836-32-9 and molecular formula C7H13N3S, represents a logical progression in the exploration of this chemical space.[2] Its characterization is not a mere academic exercise but a critical step in ascertaining its potential for further development. A rigorous and validated characterization protocol is paramount for establishing a clear structure-activity relationship (SAR), ensuring reproducibility of biological data, and meeting regulatory standards.

This guide is structured to provide a logical and self-validating workflow for the characterization of this and similar novel chemical entities. We will proceed from initial structural confirmation by mass spectrometry to detailed spectroscopic analysis for constitutional isomer determination and functional group identification, culminating in a purity assessment by chromatography.

Synthesis Pathway Overview

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[3] In the case of this compound, the synthesis would logically proceed via the reaction of 2-methylpentanoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphate ester.[1][3]

Synthesis Thiosemicarbazide Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->Intermediate + MethylpentanoicAcid 2-Methylpentanoic Acid MethylpentanoicAcid->Intermediate + Product This compound Intermediate->Product Cyclization (-H₂O) DehydratingAgent Dehydrating Agent (e.g., POCl₃) DehydratingAgent->Intermediate DehydratingAgent->Product caption Fig. 1: Synthesis Overview NMR_Workflow cluster_1H ¹H-NMR Analysis cluster_13C ¹³C-NMR Analysis H_Integration Integration (Proton Count) Structure Proposed Structure of This compound H_Integration->Structure H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure H_Shift Chemical Shift (Electronic Environment) H_Shift->Structure C_Shift Chemical Shift (Carbon Type) C_Shift->Structure DEPT DEPT Spectra (CH, CH₂, CH₃) DEPT->Structure caption Fig. 2: NMR Data Integration

References

Introduction: The 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its structural and electronic properties, including strong aromaticity, in vivo stability, and the ability of its -N=C-S- moiety to act as a hydrogen bond acceptor and two-electron donor system, contribute to its diverse pharmacological profile.[3][4] Compounds incorporating this scaffold have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, anticancer, and antiviral properties.[3][4][5][6]

This guide focuses on a specific, yet representative, member of this class: This compound (CAS No: 72836-32-9). We will provide a comprehensive overview of its core chemical properties, from synthesis and characterization to reactivity and biological context, offering field-proven insights for researchers and drug development professionals.

Section 1: Synthesis and Mechanistic Insights

The most robust and widely employed method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a suitable carboxylic acid with thiosemicarbazide.[7][8] This approach is efficient and versatile, allowing for the introduction of various substituents at the 5-position of the thiadiazole ring.

For the synthesis of this compound, the logical precursors are 2-methylpentanoic acid and thiosemicarbazide. The choice of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride (POCl₃), is critical to drive the cyclization and dehydration steps to completion.[7][8]

Mechanism of Action: The reaction proceeds via a well-established mechanism.[7] It begins with a nucleophilic attack by the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization where the sulfur atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure based on established methodologies for analogous compounds.[9]

Materials:

  • 2-Methylpentanoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Ammonium Hydroxide solution (10%)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a fume hood, cautiously add 2-methylpentanoic acid (1.0 eq) to pre-chilled concentrated sulfuric acid (3-4 volumes) in a round-bottom flask with constant stirring in an ice bath.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (1.05 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the resulting acidic solution by the slow addition of 10% ammonium hydroxide solution until the pH reaches 8-9. This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water. Dry the crude product.

  • Recrystallization: Purify the solid by recrystallizing from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

G cluster_0 Synthesis Workflow Reactants 2-Methylpentanoic Acid + Thiosemicarbazide Cyclizing_Agent Conc. H₂SO₄ (Catalyst) Ice Bath (0-10 °C) Reactants->Cyclizing_Agent 1. Mix Reaction Stir at Room Temp 4-6 hours Cyclizing_Agent->Reaction 2. React Quench Pour onto Crushed Ice Reaction->Quench 3. Quench Neutralize Neutralize with NH₄OH (aq) to pH 8-9 Quench->Neutralize 4. Precipitate Isolate Filter and Wash with H₂O Neutralize->Isolate 5. Isolate Purify Recrystallize from EtOH/H₂O Isolate->Purify 6. Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of the title compound.

Section 2: Physicochemical and Structural Characterization

The identity and purity of the synthesized compound are established through its physicochemical and spectroscopic properties. The 1-methylbutyl (sec-pentyl) substituent introduces a chiral center, meaning the compound can exist as enantiomers.

Identifier Value
IUPAC Name 5-pentan-2-yl-1,3,4-thiadiazol-2-amine[10]
Synonyms This compound[10]
CAS Number 72836-32-9[10]
Molecular Formula C₇H₁₃N₃S[10]
Molecular Weight 171.27 g/mol [11]

Table 1: Core Identifiers for this compound.

The physicochemical properties are critical for predicting the compound's behavior in biological systems (ADME profile).[12] The alkyl side chain significantly influences properties like lipophilicity (LogP) and aqueous solubility.

Property Predicted Value Rationale / Comparison
LogP (Octanol/Water) ~2.0 - 2.5Increased lipophilicity compared to shorter-chain analogs like the methyl derivative due to the larger nonpolar alkyl group.[12]
Aqueous Solubility Low to ModerateThe polar amino-thiadiazole core imparts some solubility, but the C5 alkyl chain reduces it compared to smaller analogs.[12]
pKa (Amino Group) ~4.5 - 5.5Typical for an exocyclic amino group on an aromatic heterocyclic ring.
Melting Point (°C) 180-200Expected to be a solid at room temperature. The melting point will be lower than highly symmetrical or polar analogs.

Table 2: Predicted Physicochemical Properties. Note: These are estimated values based on chemical principles and data from analogous structures. Experimental verification is required.[12]

Section 3: Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. While specific spectra for this exact compound are not publicly available, a characteristic profile can be predicted based on extensive data from closely related 2-amino-5-alkyl-1,3,4-thiadiazoles.[3][13][14][15]

Technique Expected Observations
FT-IR (cm⁻¹) ~3300-3100: N-H stretching (asymmetric & symmetric) of the primary amine.[15][16]~2960-2850: C-H stretching of the alkyl (1-methylbutyl) group.~1630: C=N stretching of the thiadiazole ring.[13]~1520: N-H in-plane bending (scissoring).~1100: C-S stretching within the thiadiazole ring.[16]
¹H-NMR (ppm) ~7.0-7.4: Broad singlet, 2H (protons of the -NH₂ group).[13]~2.8-3.1: Multiplet, 1H (methine proton of the 1-methylbutyl group, -CH-).~1.5-1.8: Multiplet, 2H (methylene protons, -CH₂-).~1.2-1.4: Doublet, 3H (methyl protons adjacent to methine, -CH(CH₃)-).~0.8-1.0: Triplet, 3H (terminal methyl protons, -CH₂CH₃).
¹³C-NMR (ppm) ~168-172: C2 carbon of the thiadiazole ring (attached to -NH₂).[3][14]~160-165: C5 carbon of the thiadiazole ring (attached to the alkyl group).[3][14]~40-45: Methine carbon (-CH-).~28-32: Methylene carbon (-CH₂-).~18-22: Methyl carbon (-CH(CH₃)-).~12-15: Terminal methyl carbon (-CH₂CH₃).
Mass Spec (EI) m/z 171: Molecular ion peak [M]⁺.[11]Key fragments would arise from cleavage of the alkyl side chain, such as loss of a propyl radical (-43) or an ethyl radical (-29).

Table 3: Predicted Spectroscopic Data for Structural Elucidation.

Section 4: Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the reactivity of its exocyclic amino group. This primary amine is nucleophilic and serves as a handle for introducing a wide range of functional groups, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[1][2]

Key Derivatization Pathways:

  • Schiff Base Formation: Reaction with various aldehydes or ketones yields imines (Schiff bases), a common strategy to explore different steric and electronic environments.[8]

  • Amide Formation: Acylation with acid chlorides or anhydrides produces N-acylated derivatives. This can modulate the compound's electronic properties and hydrogen bonding capacity.[17]

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides affords sulfonamides, introducing a key pharmacophore found in many drugs.

  • N-Alkylation: While direct alkylation can be challenging to control, it is possible under specific conditions to yield secondary or tertiary amines.[17]

The ability to easily generate a library of derivatives from this core scaffold is invaluable for optimizing biological activity, selectivity, and pharmacokinetic properties.

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core This compound SchiffBase Schiff Bases (Imines) Core->SchiffBase Condensation Amide Amides Core->Amide Acylation Sulfonamide Sulfonamides Core->Sulfonamide Sulfonylation Aldehyde R-CHO Aldehyde->Core AcidChloride R-COCl AcidChloride->Core SulfonylChloride R-SO₂Cl SulfonylChloride->Core

Caption: Key derivatization pathways from the core amine.

Section 5: Biological and Pharmacological Context

The 2-amino-1,3,4-thiadiazole scaffold is a well-documented pharmacophore. Its biological activity is often attributed to the -N=C-S- moiety, which can engage in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[3][4] The lipophilic 1-methylbutyl substituent in the title compound is expected to enhance membrane permeability, potentially improving oral bioavailability and cellular uptake compared to more polar analogs.[12]

Libraries of compounds based on this scaffold have shown significant promise in several therapeutic areas:

  • Antimicrobial Agents: Derivatives have shown potent activity against a range of bacteria and fungi, including resistant strains.[1][2][18]

  • Anticancer Activity: Many 1,3,4-thiadiazoles exhibit cytotoxic effects against various cancer cell lines.[3][9][19]

  • Antiviral Research: The scaffold has been investigated for activity against several viruses, including HIV.[5]

  • Anti-inflammatory Properties: The structural similarity to other anti-inflammatory agents has led to the discovery of potent derivatives in this class.[4]

The specific 1-methylbutyl group provides a balance of size and lipophilicity that can be advantageous for fitting into hydrophobic pockets of target proteins, making this compound an attractive starting point for targeted drug design.

Conclusion

This compound is a prototypical example of the versatile 2-amino-1,3,4-thiadiazole class of compounds. Its synthesis is straightforward, relying on established chemical principles. Its true value for researchers and drug developers lies in the reactivity of its primary amine, which allows for extensive derivatization to probe structure-activity relationships. The combination of the proven biological relevance of the thiadiazole core and the drug-like properties imparted by the sec-pentyl group makes this molecule, and others like it, a compelling scaffold for the development of next-generation therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and potential applications of this molecule, grounding its claims in established scientific principles and methodologies.

Introduction and Significance

This compound belongs to the 2-amino-1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[1][2] The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1] Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its bioisosteric relationship with other key biological structures, contribute to its diverse pharmacological profile.[3]

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4] The specific alkyl substituent at the 5-position of the thiadiazole ring, in this case, a 1-methylbutyl (or sec-pentyl) group, plays a crucial role in modulating the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and detailed molecular structure of this compound is therefore a critical step in exploring its full potential in drug discovery and other applications.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its physicochemical properties can be predicted based on its structure and data from closely related analogs.

PropertyPredicted/Expected ValueRationale and Comparative Insights
IUPAC Name This compoundSystematic nomenclature for the given structure.
CAS Number 72836-32-9Unique numerical identifier assigned by the Chemical Abstracts Service.[5]
Molecular Formula C₇H₁₃N₃SDerived from the atomic composition of the molecule.[5]
Molecular Weight 171.27 g/mol Calculated from the atomic weights of the constituent elements.[4]
Melting Point Estimated: 150-180 °C2-amino-1,3,4-thiadiazole has a melting point of 188-191 °C.[6] Alkyl substitution typically lowers the melting point compared to the unsubstituted parent compound. The branched nature of the 1-methylbutyl group may lead to less efficient crystal packing compared to a linear pentyl chain, potentially resulting in a lower melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The polar 2-amino-1,3,4-thiadiazole core imparts some water solubility, while the nonpolar 1-methylbutyl side chain enhances solubility in organic solvents.
pKa Estimated: 3.0-4.0The amino group on the thiadiazole ring is weakly basic. The pKa of the parent 2-amino-1,3,4-thiadiazole is approximately 3.2.[6]
LogP Estimated: 1.5-2.5The 1-methylbutyl group significantly increases the lipophilicity of the molecule compared to smaller alkyl substituents. This is a crucial parameter for predicting membrane permeability and oral bioavailability.

Note: The predicted values are extrapolated from the properties of its analogs and general chemical principles. Experimental verification is required for precise values.[3]

Synthesis of this compound

The most common and efficient method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is through the acid-catalyzed cyclization of a carboxylic acid and thiosemicarbazide.[1][7] This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of starting materials.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Methylpentanoic_Acid 2-Methylpentanoic Acid Mixing Mix Reactants 2-Methylpentanoic_Acid->Mixing Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Mixing Cyclization Acid-Catalyzed Cyclization (e.g., POCl₃ or H₂SO₄) Mixing->Cyclization Neutralization Neutralization (e.g., NH₄OH) Cyclization->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product 5-(1-Methylbutyl)-1,3,4- thiadiazol-2-amine Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Methylpentanoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

  • Ammonium hydroxide solution (concentrated)

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 2-methylpentanoic acid and thiosemicarbazide.

  • Acid Addition and Cyclization: Cool the flask in an ice bath. Slowly and carefully add a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), dropwise with constant stirring. Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the sulfur of thiosemicarbazide. The acid then acts as a dehydrating agent to facilitate the final ring closure.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product. Self-Validating System: The formation of a precipitate upon neutralization is a key indicator that the reaction has proceeded to form the desired, less water-soluble product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

  • Drying: Dry the purified crystals under vacuum.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.[5]

Spectroscopic Characterization Workflow

Characterization_Workflow Synthesized_Product Purified Product FTIR FT-IR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Elemental_Analysis Elemental Analysis Synthesized_Product->Elemental_Analysis Structural_Confirmation Structural Confirmation & Purity Assessment FTIR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation Elemental_Analysis->Structural_Confirmation

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Expected Spectroscopic Data

Based on the analysis of similar 2-amino-5-alkyl-1,3,4-thiadiazole derivatives, the following spectral characteristics are anticipated for this compound:

  • ¹H NMR Spectroscopy:

    • -NH₂ protons: A broad singlet in the region of δ 7.0-7.5 ppm.

    • -CH- proton (methine): A multiplet in the region of δ 3.0-3.5 ppm.

    • -CH₂- protons (methylene): Multiplets in the region of δ 1.2-1.8 ppm.

    • -CH₃ protons (methyl): A doublet and a triplet in the region of δ 0.8-1.3 ppm.

  • ¹³C NMR Spectroscopy:

    • Thiadiazole ring carbons: Two distinct signals in the downfield region, typically around δ 165-170 ppm (C2, attached to the amino group) and δ 155-160 ppm (C5, attached to the alkyl group).[1][8]

    • Alkyl chain carbons: Signals in the upfield region (δ 10-40 ppm).

  • FT-IR Spectroscopy:

    • N-H stretching: A pair of bands in the range of 3100-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=N stretching: A sharp absorption band around 1600-1650 cm⁻¹ characteristic of the thiadiazole ring.[9]

    • C-H stretching: Bands in the range of 2850-2960 cm⁻¹ due to the alkyl side chain.

    • N-H bending: A band around 1500-1550 cm⁻¹.

  • Mass Spectrometry (Electron Ionization):

    • Molecular Ion Peak (M⁺): An odd-numbered peak at m/z = 171, consistent with the molecular formula C₇H₁₃N₃S (which contains an odd number of nitrogen atoms).[4]

    • Key Fragmentation: Expect fragmentation of the alkyl side chain, particularly the loss of a propyl radical (m/z = 128) or an ethyl radical (m/z = 142) via alpha-cleavage.

Potential Applications in Research and Development

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents. The unique structural features of this compound make it a compelling candidate for investigation in several areas:

  • Antimicrobial Drug Discovery: Many 2-amino-1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal activities.[4] This compound could be screened against a panel of pathogenic microbes to assess its efficacy.

  • Anticancer Research: The thiadiazole nucleus is present in several anticancer agents.[4] The mechanism often involves the inhibition of key enzymes or interference with cellular signaling pathways.

  • Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Corrosion Inhibition: The nitrogen and sulfur atoms in the thiadiazole ring can coordinate with metal surfaces, making this class of compounds effective corrosion inhibitors for various metals and alloys.

Conclusion

This compound is a molecule with significant untapped potential, rooted in the well-established biological and material properties of the 2-amino-1,3,4-thiadiazole scaffold. This guide has provided a detailed framework for its synthesis and a predictive analysis of its structural and physicochemical characteristics based on established principles and data from analogous compounds. The outlined protocols and expected analytical data serve as a robust starting point for researchers aiming to synthesize, characterize, and explore the applications of this promising compound in drug discovery and materials science. Further experimental validation of the predicted properties is a necessary next step to fully elucidate the unique attributes of this molecule.

References

An In-depth Technical Guide to 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine (CAS 72836-32-9)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine (CAS No. 72836-32-9), a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class. While specific research on this particular molecule is limited, this guide synthesizes available data with extensive knowledge of the 1,3,4-thiadiazole scaffold, which is a privileged structure in medicinal chemistry. We will explore its physicochemical properties, probable synthetic routes, and extrapolate its potential biological activities and mechanisms of action based on the well-documented profile of its chemical class. This guide is intended for researchers, chemists, and drug development professionals interested in the therapeutic potential of novel thiadiazole derivatives.

Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 72836-32-9.[1] It is a derivative of the 2-amino-1,3,4-thiadiazole core, featuring a 1-methylbutyl substituent at the 5-position. This alkyl side chain is expected to increase the lipophilicity of the molecule compared to simpler analogs, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

While experimentally determined data for this specific compound are not widely published, we can estimate its properties based on its structure and data from closely related analogs, such as 5-butyl-1,3,4-thiadiazol-2-amine.[2]

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyValue for this compoundValue for 5-butyl-1,3,4-thiadiazol-2-amine (CAS 30529-61-4)[2]
CAS Number 72836-32-9[1]30529-61-4
Molecular Formula C7H13N3S[3][4]C6H11N3S
Molecular Weight 171.26 g/mol 157.24 g/mol
IUPAC Name This compound[1]5-butyl-1,3,4-thiadiazol-2-amine
Predicted XLogP3 Not available1.7
Predicted Water Solubility Likely lowNot available
Predicted Boiling Point Not availableNot available

The presence of the amine and thiadiazole nitrogen atoms provides sites for hydrogen bonding, while the alkyl chain contributes to its hydrophobic character. This amphipathic nature is crucial for its potential interactions with biological targets.

Synthesis and Characterization

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established in chemical literature. These methods are generally high-yielding and robust, allowing for the creation of a diverse library of derivatives. The most common and direct approach involves the acid-catalyzed cyclization of a carboxylic acid (or its derivative) with thiosemicarbazide.

For the target compound, this compound, the logical precursor would be 2-methylpentanoic acid.

Proposed Synthetic Protocol

A generalized, efficient protocol for synthesizing compounds of this class involves a one-pot reaction, often using a dehydrating agent like phosphorus oxychloride (POCl3) or a strong acid.[5]

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, equimolar amounts of 2-methylpentanoic acid and thiosemicarbazide are added to an excess of phosphorus oxychloride, which serves as both the solvent and the cyclizing agent.

  • Reaction: The mixture is gently heated to reflux (typically 80-100 °C) for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl3.

  • Neutralization: The acidic solution is then neutralized by the slow addition of a base (e.g., concentrated ammonia solution or saturated sodium bicarbonate) until a pH of 7-8 is reached, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[4]

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the presence of the characteristic chemical shifts for the alkyl chain and the aromatic thiadiazole ring protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine and the C=N and C-S vibrations of the thiadiazole ring.[6]

G cluster_reactants Reactants cluster_reagents Reagents/Conditions 2_methylpentanoic_acid 2-Methylpentanoic Acid Cyclization Cyclization 2_methylpentanoic_acid->Cyclization thiosemicarbazide Thiosemicarbazide thiosemicarbazide->Cyclization POCl3 POCl3 (Dehydrating/Cyclizing Agent) POCl3->Cyclization Heat Heat (Reflux) Heat->Cyclization Product This compound Cyclization->Product

Caption: General synthetic scheme for this compound.

Potential Biological Activities and Therapeutic Applications

The 1,3,4-thiadiazole nucleus is a cornerstone in the development of therapeutic agents due to its favorable metabolic stability and ability to engage in various biological interactions.[7] Derivatives of 2-amino-1,3,4-thiadiazole are known to possess a wide spectrum of pharmacological activities.[5][8][9]

Antimicrobial and Antifungal Activity

This is one of the most extensively studied areas for this class of compounds. The =N-C-S= moiety within the thiadiazole ring is believed to be crucial for its biological activity.[6] Numerous studies have demonstrated that 2-amino-5-alkyl-1,3,4-thiadiazoles exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilic 1-methylbutyl group on CAS 72836-32-9 could enhance its ability to penetrate microbial cell membranes.

Anticancer Activity

Many thiadiazole derivatives have been investigated as potential anticancer agents.[10][12] Their mechanisms of action are diverse and can include:

  • Enzyme Inhibition: Acting as inhibitors of kinases, carbonic anhydrase, or other enzymes crucial for tumor growth.

  • DNA Interaction: Some derivatives have been shown to bind to DNA, potentially interfering with replication and transcription.[6]

  • Antiproliferative Effects: Inducing apoptosis or cell cycle arrest in various cancer cell lines.

Anti-inflammatory and Analgesic Activity

The thiadiazole scaffold has been incorporated into molecules designed as anti-inflammatory and analgesic agents.[13] These compounds often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase.

Antiviral Activity

Certain 2-amino-1,3,4-thiadiazole derivatives have shown promise as antiviral agents, including activity against HIV and Human Cytomegalovirus (HCMV).[8] They can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or inhibit other viral enzymes like polymerases.[8]

G cluster_activities Potential Biological Activities CoreScaffold 2-Amino-1,3,4-Thiadiazole Core (CAS 72836-32-9) Antimicrobial Antimicrobial CoreScaffold:head->Antimicrobial Antifungal Antifungal CoreScaffold:head->Antifungal Anticancer Anticancer CoreScaffold:head->Anticancer Anti_inflammatory Anti_inflammatory CoreScaffold:head->Anti_inflammatory Antiviral Antiviral CoreScaffold:head->Antiviral

Caption: Potential biological activities of the 2-amino-1,3,4-thiadiazole scaffold.

Future Directions and Conclusion

While this compound (CAS 72836-32-9) itself has not been the subject of extensive published research, its chemical structure places it firmly within a class of compounds of high interest to the pharmaceutical and agrochemical industries. The robust synthetic routes and the vast, well-documented biological activities of the 2-amino-1,3,4-thiadiazole scaffold provide a strong foundation for its investigation.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening program to evaluate its activity in antimicrobial, anticancer, and anti-inflammatory assays. Structure-activity relationship (SAR) studies, comparing it with other 5-alkyl substituted analogs, would provide valuable insights into the role of the 1-methylbutyl group in modulating biological efficacy and specificity. Given the proven track record of its parent scaffold, this compound represents a promising candidate for further drug discovery and development efforts.

References

The 1,3,4-Thiadiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry. Its unique physicochemical properties, including its aromaticity, hydrogen bonding capability, and its role as a bioisostere of pyrimidines, grant it the ability to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of 1,3,4-thiadiazole derivatives with a remarkable spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the principal biological activities of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. We will delve into the underlying mechanisms of action, present quantitative structure-activity relationship data, provide detailed experimental protocols for activity assessment, and visualize key cellular pathways, offering a robust resource for professionals in drug discovery and development.

The 1,3,4-Thiadiazole Core: A Privileged Structure

The significance of the 1,3,4-thiadiazole ring in drug design is rooted in its distinct electronic and structural features. The presence of the -N=C-S- moiety within the aromatic ring system confers metabolic stability and favorable pharmacokinetic profiles.[2][3] Its mesoionic character enhances its ability to cross biological membranes, a critical attribute for drug bioavailability.[1][3] Furthermore, its structural similarity to pyrimidine allows these derivatives to act as mimics of endogenous nucleobases, enabling them to interfere with processes like DNA replication, a key mechanism in their anticancer and antiviral effects.[3] This inherent "drug-likeness" has made the 1,3,4-thiadiazole scaffold a focal point for the synthesis of novel therapeutic agents, with several derivatives already in clinical use, such as the carbonic anhydrase inhibitor Acetazolamide and the antimicrobial Cefazolin.[1][2]

Anticancer Activity: Targeting Uncontrolled Proliferation

1,3,4-Thiadiazole derivatives have emerged as one of the most promising classes of anticancer agents, exhibiting potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancers.[4] Their multifaceted mechanism of action involves inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key signaling pathways essential for tumor growth and survival.[3][4]

Mechanisms of Anticancer Action
  • Enzyme Inhibition: A primary mechanism is the inhibition of enzymes crucial for cancer progression. This includes protein kinases like Epidermal Growth Factor Receptor (EGFR) and HER-2, which are often overexpressed in cancers.[3] By blocking the ATP-binding pocket of these kinases, thiadiazole derivatives disrupt downstream signaling cascades like the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and angiogenesis.[3][4] Other targeted enzymes include histone deacetylases (HDACs), topoisomerases, and carbonic anhydrases.[4]

  • Induction of Apoptosis: Many thiadiazole derivatives trigger the intrinsic apoptotic pathway. They can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-3 and caspase-9, the executioners of cell death.[5]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at various phases (e.g., G2/M or sub-G1), preventing cancer cells from dividing and proliferating.[3] This is often a consequence of disrupting mitotic machinery, such as the inhibition of kinesin spindle protein (KSP).[4]

Visualization of Key Anticancer Pathways

Below are diagrams illustrating the primary mechanisms through which 1,3,4-thiadiazole derivatives exert their anticancer effects.

graph "EGFR_PI3K_Pathway_Inhibition" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontsize=9, fontname="Arial"];

}

References

An In-depth Technical Guide to the Solubility of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1] The solubility of these compounds is a critical physicochemical parameter that dictates their utility, from early-stage in vitro screening to late-stage formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of a specific derivative, 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine . Due to the novelty of this specific molecule, this document focuses on a predictive theoretical assessment based on its molecular structure, followed by robust, step-by-step experimental protocols for accurate solubility determination. We will explore the causal relationships between molecular structure, solvent properties, and solubility, and provide methodologies designed to yield reliable and reproducible data for applications in drug discovery and chemical research.

Introduction: The Strategic Importance of Solubility for Novel Thiadiazole Analogs

Heterocyclic compounds containing the 1,3,4-thiadiazole ring are of significant interest due to their diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The journey of such a compound from a laboratory curiosity to a viable therapeutic agent or research tool is critically dependent on its physical properties. Among these, solubility is paramount. Poor solubility can hinder biological testing, lead to inaccurate structure-activity relationship (SAR) data, and create formidable challenges in developing bioavailable formulations.[3]

The target of this guide, This compound , combines the polar, pharmacologically-relevant 2-amino-1,3,4-thiadiazole core with a moderately sized, non-polar alkyl group. This structural dichotomy makes its solubility profile non-obvious and necessitates a systematic investigation. Understanding its behavior in various organic solvents is essential for researchers aiming to use it in chemical synthesis, purification (e.g., recrystallization), or for creating stock solutions for biological assays.

Part 1: A Predictive Framework for Solubility Based on Molecular Architecture

The principle of "like dissolves like" provides a powerful, albeit qualitative, foundation for predicting solubility.[4] This rule is rooted in the intermolecular forces between solute and solvent molecules. A detailed analysis of the structure of this compound allows for an educated prediction of its solubility profile.

Structural Analysis of this compound

The molecule can be deconstructed into two key domains with opposing characteristics:

  • The Polar "Head" Group: This consists of the 2-amino-1,3,4-thiadiazole ring .

    • Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor and acceptor.

    • Dipole Moment: The heteroatoms (two nitrogen, one sulfur) in the thiadiazole ring create a significant dipole moment, enhancing its polarity. The ring nitrogen atoms can also act as hydrogen bond acceptors.[5]

    • This polar region will dominate interactions with polar solvents.

  • The Non-polar "Tail" Group: This is the 1-methylbutyl (also known as sec-pentyl) substituent.

    • Hydrophobicity: This five-carbon alkyl chain is hydrophobic (lipophilic) and will primarily engage in weaker van der Waals interactions.

    • Its presence will increase the compound's affinity for non-polar, organic environments and decrease its solubility in highly polar solvents like water. The increasing size of the non-polar alkyl part generally decreases solubility in polar solvents.[6]

Predicted Solubility in Different Solvent Classes:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): High to moderate solubility is expected. These solvents can engage in hydrogen bonding with the amine and thiadiazole groups, effectively solvating the polar head.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is predicted. Solvents like DMSO are excellent hydrogen bond acceptors and have high polarity, allowing them to effectively dissolve a wide range of compounds.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Partial or moderate solubility is likely. The outcome will depend on the delicate balance between the solvent's ability to interact with the polar head and the non-polar tail. Precipitation from such solutions upon standing may indicate the formation of a supersaturated state.[6]

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions with the polar thiadiazole-amine core, making solvation energetically unfavorable.[6]

  • Aqueous Solutions (pH-Dependence): The primary amine group is basic. In neutral water, solubility is expected to be low. However, in acidic aqueous solutions (e.g., 5% HCl), the amine will be protonated to form a highly polar ammonium salt (R-NH₃⁺), which is expected to dramatically increase aqueous solubility.[7]

The following diagram illustrates the relationship between the molecular features and expected solubility.

G cluster_solute This compound cluster_solvent Solvent Properties cluster_outcome Predicted Outcome Solute Target Molecule Polar_Head Polar Head (Thiadiazole-Amine) - H-Bonding - Dipole Moment Solute->Polar_Head Nonpolar_Tail Non-polar Tail (1-Methylbutyl) - Hydrophobic Solute->Nonpolar_Tail Polar_Solvent Polar Solvents (e.g., Methanol, DMSO) Polar_Head->Polar_Solvent Strong Interaction ('Like dissolves Like') Nonpolar_Solvent Non-polar Solvents (e.g., Hexane) Polar_Head->Nonpolar_Solvent Weak Interaction (Mismatch) Nonpolar_Tail->Nonpolar_Solvent Favorable Interaction High_Sol High Solubility Polar_Solvent->High_Sol Low_Sol Low Solubility Nonpolar_Solvent->Low_Sol

Caption: Logical relationship between molecular structure, solvent polarity, and solubility.

Part 2: A Robust Experimental Workflow for Solubility Profiling

To move beyond prediction, a systematic experimental approach is required. The following workflow is designed to provide both a rapid initial assessment and a precise quantitative measurement of solubility.

Experimental Workflow Overview

This diagram outlines the comprehensive process for solubility determination.

G A Start: Pure Compound Available B Protocol 1: Qualitative Solubility Scouting (Small-scale test in multiple solvents) A->B C Classify: Soluble, Partially Soluble, Insoluble B->C D Select Solvents for Quantitative Study C->D E Protocol 2: Quantitative Determination (Equilibrium Shake-Flask Method) D->E F Step 1: Prepare Supersaturated Slurry E->F G Step 2: Equilibrate (e.g., 24-48h at constant T) F->G H Step 3: Separate Phases (Centrifuge/Filter) G->H I Step 4: Quantify Solute in Supernatant (e.g., HPLC-UV, qNMR) H->I J Data Analysis & Reporting I->J K End: Quantitative Solubility Data (mg/mL or mM) J->K

Caption: Experimental workflow for determining compound solubility.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly estimate the solubility of the compound in a broad range of solvents to classify it and inform the selection of solvents for quantitative analysis.

Causality: This scouting step is a resource-efficient way to avoid wasting time and material on quantitative measurements in solvents where the compound is clearly insoluble or extremely soluble.

Methodology:

  • Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Aliquot Compound: Accurately weigh approximately 1-2 mg of this compound into each vial.

  • Solvent Addition: Add the first solvent dropwise (e.g., 100 µL increments) to the corresponding vial.

  • Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial against a contrasting background for any undissolved solid particles.

  • Iteration: Continue adding solvent in increments up to a total volume of 1 mL. Record the approximate volume at which the solid completely dissolves.

  • Classification:

    • Soluble: Dissolves in < 0.5 mL.

    • Partially Soluble: Dissolves between 0.5 mL and 1 mL, or some solid remains.

    • Insoluble: Majority of the solid remains undissolved after adding 1 mL.[7]

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Objective: To determine the precise thermodynamic equilibrium solubility of the compound in selected solvents at a controlled temperature.

Causality & Self-Validation: The shake-flask method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] To ensure trustworthiness, the experiment should be run for a sufficient duration (24-48 hours) to confirm that the measured concentration does not change with additional equilibration time. Running samples in triplicate validates the reproducibility of the result.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 10 mg in 1 mL). This ensures that a solid phase remains, creating a supersaturated slurry.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the slurries for at least 24 hours. Causality: This extended period ensures the dissolution process reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let heavy particles settle. Then, withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles. Causality: Filtration is critical. Failure to remove solid particles will lead to a significant overestimation of solubility.

  • Sample Preparation: Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A calibration curve must be prepared using accurately weighed standards of the compound.

    • The concentration of the original saturated solution is calculated by applying the dilution factor.

  • Reporting: Report the final solubility in standard units such as mg/mL or mmol/L (mM) at the specified temperature.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for its application in research and development.

Quantitative Solubility Data Summary

All experimental data should be compiled into a clear, concise table.

SolventPolarity IndexH-Bonding CapabilitySolubility at 25 °C (mg/mL)Solubility at 25 °C (mM)Classification
Hexane0.1None[Experimental Value][Calculated Value][e.g., Poor]
Toluene2.4None[Experimental Value][Calculated Value][e.g., Poor]
Dichloromethane3.1Acceptor[Experimental Value][Calculated Value][e.g., Moderate]
Ethyl Acetate4.4Acceptor[Experimental Value][Calculated Value][e.g., Moderate]
Acetone5.1Acceptor[Experimental Value][Calculated Value][e.g., Good]
Ethanol4.3Donor/Acceptor[Experimental Value][Calculated Value][e.g., High]
Methanol5.1Donor/Acceptor[Experimental Value][Calculated Value][e.g., High]
DMSO7.2Acceptor[Experimental Value][Calculated Value][e.g., Very High]

Note: Molecular weight of C₁₀H₁₇N₃S is approximately 211.33 g/mol . This value is needed for the conversion between mg/mL and mM.

Troubleshooting and Advanced Insights
  • Precipitation from Solution: If a compound dissolves upon heating but precipitates upon cooling to room temperature, this indicates the creation of a supersaturated solution.[6] The equilibrium solubility is what is measured after the excess has precipitated. This phenomenon can be exploited for purification via recrystallization.

  • Impact of Impurities: The synthesis of 1,3,4-thiadiazol-2-amines can sometimes involve strong reagents like POCl₃ or SOCl₂.[9] Residual starting materials or by-products can affect the measured solubility. It is crucial to use a highly purified sample for definitive measurements.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. While less common for simple molecules, it is a factor to consider if high variability is observed in results.

Conclusion

This guide provides a dual-pronged approach to understanding the solubility of This compound . By integrating a theoretical framework based on molecular structure with rigorous, validated experimental protocols, researchers can confidently predict and determine this critical physicochemical property. The structural analysis predicts poor solubility in non-polar solvents and good solubility in polar organic solvents, a characteristic driven by the interplay between its hydrophobic alkyl tail and its polar thiadiazole-amine core. The detailed qualitative and quantitative (shake-flask) methodologies provide a clear path to generating the high-quality data essential for advancing research, enabling effective purification, and facilitating the development of this compound for its intended application in science and medicine.

References

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Potential Biological Activities

Introduction

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a prominent feature in a multitude of pharmacologically active compounds, owing to its favorable physicochemical properties, metabolic stability, and its ability to act as a bioisostere for other cyclic structures like pyrimidines and thiazoles.[1] Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest in medicinal chemistry, forming the core of drugs such as the diuretic and carbonic anhydrase inhibitor Acetazolamide, the antimicrobial Sulfamethizole, and the antiparasitic Megazol.[1][2] The versatility of this scaffold lies in the ease of substitution at the 2- and 5-positions, allowing for the fine-tuning of biological activity.[3]

Synthesis of this compound

The most common and efficient methods for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles involve the cyclization of a carboxylic acid with thiosemicarbazide.[4][5][6][7] This reaction is typically facilitated by a strong dehydrating agent or catalyst, such as polyphosphoric acid (PPA), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). The use of PPA is often preferred due to high yields and relatively straightforward workup procedures.[4][6]

The proposed synthesis for this compound starts from 2-methylpentanoic acid and thiosemicarbazide. The 1-methylbutyl substituent is derived from the carbon chain of 2-methylpentanoic acid.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Polyphosphoric Acid

This protocol is adapted from established procedures for similar compounds.[4]

Materials:

  • Thiosemicarbazide (1.0 eq)

  • 2-Methylpentanoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA) (approx. 10 parts by weight relative to thiosemicarbazide)

  • Deionized Water

  • Ammonium Hydroxide (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 60-70°C to reduce its viscosity.

  • Addition of Reactants: To the warm, stirring PPA, add thiosemicarbazide followed by the slow addition of 2-methylpentanoic acid.

  • Heating: Increase the temperature of the reaction mixture to 100-120°C. Maintain this temperature with vigorous stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to about 70-80°C. Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice or cold water (approx. 5 times the volume of the PPA used). This process should be done with caution as it is exothermic.

  • Precipitation: The acidic aqueous solution is then neutralized by the slow addition of concentrated ammonium hydroxide until the pH reaches 8-9. This will precipitate the crude product. The neutralization should be performed in an ice bath to control the temperature.

  • Isolation: The resulting precipitate is collected by vacuum filtration. The filter cake is washed thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: The crude product is dried and then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid: PPA serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization of the acylthiosemicarbazide intermediate that forms in situ.

  • Heating: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.

  • Quenching in Water/Ice: Drowning the reaction mixture in water hydrolyzes the PPA and makes the product accessible for neutralization and precipitation.

  • Ammonium Hydroxide Neutralization: The product is an amine and is soluble in its protonated form in the acidic solution. Basification deprotonates the amine, causing it to precipitate out of the aqueous solution. Ammonium hydroxide is convenient as the resulting ammonium phosphate salts are highly water-soluble and are easily washed away.[4]

Physicochemical Properties and Characterization

The physicochemical properties of this compound can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value / Characteristic
Molecular Formula C₇H₁₃N₃S
Molecular Weight 171.26 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to be poorly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols.
Melting Point Expected to be in the range of 150-250°C, typical for this class of compounds.
Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the 1-methylbutyl group protons and a broad singlet for the -NH₂ protons, which would be exchangeable with D₂O.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct carbon signals. Two signals in the downfield region (typically δ 150-170 ppm) would correspond to the two carbons of the thiadiazole ring.[2] The remaining five signals would correspond to the carbons of the 1-methylbutyl substituent.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (around 3100-3300 cm⁻¹), C-H stretching for the alkyl group (around 2850-2960 cm⁻¹), a C=N stretching vibration for the thiadiazole ring (around 1600-1630 cm⁻¹), and N-H bending (around 1500-1550 cm⁻¹).[2]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 171).

Potential Biological Activities

The 2-amino-1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities.[8][9] The nature and size of the substituent at the 5-position significantly influence the type and potency of the pharmacological effect.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that 2-amino-5-substituted-1,3,4-thiadiazoles possess significant antibacterial and antifungal properties.[10] The lipophilicity imparted by alkyl or aryl groups at the 5-position is believed to enhance the ability of these compounds to penetrate microbial cell membranes.[9] It appears that halogen substitutions on aryl rings often increase antibacterial activity, particularly against Gram-positive bacteria.[10]

Potential Mechanism of Action: While the exact mechanism can vary, one proposed pathway involves the inhibition of essential enzymes within the pathogen. The =N-C-S= moiety within the thiadiazole ring is a key pharmacophore that can chelate with metal ions in metalloenzymes, disrupting their function and leading to microbial cell death.

Antimicrobial_MoA Compound This compound Membrane Bacterial Cell Membrane Penetration Compound->Membrane Lipophilicity (1-Methylbutyl group) Chelation Chelation of Metal Cofactor by =N-C-S= Moiety Membrane->Chelation Enzyme Metalloenzyme (e.g., in folate synthesis pathway) Enzyme->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition Death Inhibition of Metabolic Pathways & Bacterial Cell Death Inhibition->Death

Caption: A potential mechanism of antimicrobial action for 2-amino-1,3,4-thiadiazoles.

Table of Antimicrobial Activity for Analogous Compounds:

Compound (5-substituent)OrganismMIC (µg/mL)Reference
5-(4-chlorophenyl)S. aureus20-28[10]
5-(4-fluorophenyl)B. subtilis20-28[10]
5-(p-chlorophenyl)S. aureus62.5[10]
5-(unsubstituted phenyl), derivative 1gS. faecalis4[11]
5-(unsubstituted phenyl), derivative 2gC. albicans8[11]
5-(2,4-dimethylphenyl)B. subtilis1000[12]
Anticancer Activity

The 2-amino-1,3,4-thiadiazole core is a promising scaffold for the development of novel anticancer agents.[13][14] Derivatives have shown cytotoxicity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (LoVo), and lung (A549).[13][15][16]

Potential Mechanisms of Action: The anticancer effects of these compounds are often multitargeted.[14] Reported mechanisms include:

  • Enzyme Inhibition: Inhibition of crucial kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[13][15]

  • Apoptosis Induction: Activation of apoptotic pathways through proteins like Caspase 3 and Caspase 8.[14]

  • Topoisomerase II Inhibition: Interference with DNA replication and repair processes.[13]

Table of Anticancer Activity for Analogous Compounds:

Compound (Substituent)Cell LineIC₅₀ (µM)Reference
5-(4-chlorophenyl) derivative 14aMCF-72.32[15]
5-(4-chlorophenyl) derivative 14bHepG28.35[15]
5-[2-(benzenesulfonylmethyl)phenyl] (2g)LoVo2.44[13]
5-[2-(benzenesulfonylmethyl)phenyl] (2g)MCF-723.29[13]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)MCF-749.6[14]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)MDA-MB-23153.4[14]
5-(thiophen-2-yl) derivative 20bHepG-24.37[17]
5-(thiophen-2-yl) derivative 20bA-5498.03[17]
Imidazo[2,1-b]-1,3,4-thiadiazole derivative 5A5493.16[16]
Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties, with reduced gastrointestinal side effects compared to traditional NSAIDs.[3][18] The anti-inflammatory effect is often evaluated using the carrageenan-induced rat paw edema model. Some fused heterocyclic systems, such as imidazo[2,1-b][1][4][8]thiadiazoles, have shown potent activity, believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[19] Given these findings, this compound could potentially serve as a lead structure for developing new anti-inflammatory agents.

Conclusion and Future Perspectives

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of related structures provides a strong foundation for predicting its properties and potential. The synthetic route via cyclization of 2-methylpentanoic acid and thiosemicarbazide is well-precedented and likely to be efficient.

Based on extensive literature, this compound is a strong candidate for exhibiting a spectrum of biological activities, most notably antimicrobial, anticancer, and anti-inflammatory effects. The 1-methylbutyl group at the 5-position provides a degree of lipophilicity that may enhance cell membrane permeability, a key factor for biological efficacy.

Future research should focus on the practical synthesis and purification of this compound. Following its successful synthesis and characterization, a systematic evaluation of its biological activities is warranted. Screening against a panel of pathogenic bacteria and fungi, various cancer cell lines, and in vivo models of inflammation would provide critical data on its therapeutic potential. Further derivatization, particularly at the 2-amino position, could lead to the discovery of novel compounds with enhanced potency and selectivity, making this a promising scaffold for future drug development endeavors.

References

A Technical Guide to the Spectroscopic Elucidation of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the comprehensive spectroscopic characterization of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure known for a wide array of pharmacological activities.[1] Accurate structural confirmation is the foundational step in any drug discovery pipeline, ensuring the integrity of subsequent biological and toxicological data. This guide, intended for researchers, scientists, and drug development professionals, details the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the unambiguous elucidation of this target molecule. We provide not only the predicted spectral data based on established principles and analogous structures but also the underlying scientific rationale and field-proven experimental protocols to empower researchers in their analytical workflows.

Introduction and Molecular Structure

The 1,3,4-thiadiazole ring is a bioisostere of pyridazine and is recognized for its significant pharmacological potential, contributing to antimicrobial, anticancer, and anti-inflammatory agents, among others.[1][2] The biological activity is often attributed to the =N-C-S- moiety, which imparts favorable pharmacokinetic properties such as high liposolubility, good oral absorption, and excellent cell permeability.[1] The subject of this guide, this compound, incorporates this key heterocyclic core functionalized with a 1-methylbutyl (sec-amyl) group. This aliphatic sidechain is expected to modulate the compound's lipophilicity and steric profile, potentially influencing its interaction with biological targets.

Given its novelty, a robust and multi-faceted analytical approach is paramount for its characterization. This guide outlines the predictive spectroscopic profile of the molecule to serve as a benchmark for its empirical analysis.

Molecular Formula: C₇H₁₃N₃S Molecular Weight: 171.26 g/mol Structure: Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom in the 1-methylbutyl sidechain and the core thiadiazole ring.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides precise information on the number of distinct proton environments, their neighboring protons (via spin-spin splitting), and their relative quantities (via integration). For this compound, we expect to resolve signals for the primary amine, the methine proton at the chiral center, the two diastereotopic methylene groups, and the two distinct methyl groups of the sidechain. The solvent choice, typically DMSO-d₆, is critical as it allows for the observation of exchangeable protons like those of the amine group.[3][4]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of an internal standard like tetramethylsilane (TMS) is recommended for precise chemical shift referencing (0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[5]

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (DMSO at ~2.50 ppm) or TMS. Integrate all signals and analyze the splitting patterns.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) The aliphatic protons of the 1-methylbutyl group will appear in the upfield region, while the amine protons will be downfield. The chemical shifts are predicted based on analogous alkyl-substituted heterocyclic systems.[6]

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.15Singlet (broad)2H-NH₂Amine protons on the thiadiazole ring; broad due to quadrupole effects and exchange.[3]
~3.20Multiplet (sextet)1H-CH(CH₃)-Methine proton alpha to the thiadiazole ring, split by adjacent CH₃ and CH₂ groups.
~1.65Multiplet1H-CH₂- (diastereotopic)One of the two protons on the C3' carbon of the butyl chain.
~1.45Multiplet1H-CH₂- (diastereotopic)The second proton on the C3' carbon, chemically non-equivalent to the first.
~1.25Doublet3H-CH(CH₃)-Methyl group attached to the chiral center, split by the methine proton.
~1.20Multiplet2H-CH₂-CH₃Methylene protons adjacent to the terminal methyl group.
~0.85Triplet3H-CH₂-CH₃Terminal methyl group of the butyl chain, split by the adjacent methylene group.
Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR complements the ¹H NMR data by identifying all unique carbon environments. This is particularly crucial for confirming the presence of the two distinct carbons within the 1,3,4-thiadiazole ring, which resonate in a characteristic downfield region.[4][5] The chemical shifts of the aliphatic carbons provide further validation of the sidechain structure.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a low natural abundance, so a slightly higher concentration (15-25 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus observation channel.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096, due to the low sensitivity of the ¹³C nucleus.

  • Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) The carbons of the thiadiazole ring are highly deshielded due to the electronegativity of the heteroatoms and aromaticity.[4][5][7]

Predicted δ (ppm)AssignmentRationale
~168.5C2 (-C-NH₂)Carbon of the thiadiazole ring bonded to the amine group.
~162.0C5 (-C-Alkyl)Carbon of the thiadiazole ring bonded to the 1-methylbutyl group.[4][5]
~38.0-CH(CH₃)-Methine carbon of the sidechain.
~34.5-CH₂-C3' carbon of the butyl chain.
~20.1-CH(CH₃)-Methyl carbon attached to the chiral center.
~18.8-CH₂-CH₃C4' carbon of the butyl chain.
~13.9-CH₂-CH₃Terminal methyl carbon.

NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis P1 Weigh 5-10 mg of Compound P2 Dissolve in 0.6 mL DMSO-d6 (+ TMS standard) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire 1H Spectrum (16-64 scans) P3->A1 A2 Acquire 13C Spectrum (1024-4096 scans) A1->A2 D1 Fourier Transform, Phase & Baseline Correction A2->D1 D2 Reference to TMS / Solvent D1->D2 D3 Integration (1H) & Peak Picking D2->D3 D4 Structural Elucidation D3->D4

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands that confirm its structure are the N-H stretches of the primary amine, the C-H stretches of the aliphatic sidechain, the C=N stretches of the thiadiazole ring, and the N-H bending vibration.[3][8] The absence of a carbonyl (C=O) peak is also a critical piece of evidence confirming the successful cyclization from a thiosemicarbazide precursor.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR anvil to ensure good contact with the sample.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The spectrum is automatically ratioed against the background. Identify and label the major absorption peaks.

Predicted FT-IR Data

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 3100N-H StretchPrimary Amine (-NH₂)Typically two bands, asymmetric and symmetric stretching.[9]
2960 - 2850C-H StretchAlkyl (-CH₃, -CH₂, -CH)Strong, sharp peaks confirming the aliphatic sidechain.[3]
~1630N-H BendPrimary Amine (-NH₂)Scissoring vibration of the amine group.[3]
1580 - 1500C=N StretchThiadiazole RingCharacteristic stretching vibrations of the heterocyclic ring.[4]
~1380C-H Bend-CH₃Symmetric bending (umbrella) mode of methyl groups.
~1250C-N StretchAmine & RingStretching vibration for carbon-nitrogen bonds.[4]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. For this molecule, Electron Ionization (EI) is a suitable technique to observe the molecular ion (M⁺˙) and characteristic fragmentation pathways, such as the cleavage of the alkyl sidechain, which helps to confirm its identity.[9]

Experimental Protocol: MS (EI)

  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or chloroform.

  • Instrument Setup: Use a mass spectrometer with a direct injection probe or coupled to a Gas Chromatograph (GC-MS).

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV (standard).[3]

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the molecular ion peak [M]⁺. Analyze the major fragment ions and propose logical fragmentation pathways.

Predicted Mass Spectrometry Data

Predicted m/zIonRationale
171[M]⁺Molecular ion peak, corresponding to the formula C₇H₁₃N₃S.[9]
142[M - C₂H₅]⁺Loss of an ethyl radical from the end of the sidechain (McLafferty rearrangement is possible).
114[M - C₄H₉]⁺Cleavage of the butyl group alpha to the ring, a common fragmentation for alkyl-heterocycles.[3]
101[C₂H₃N₃S]⁺The 2-amino-1,3,4-thiadiazole core with a hydrogen.

MS Workflow & Fragmentation Diagram

G cluster_workflow Mass Spectrometry Workflow cluster_frag Predicted Fragmentation S1 Sample Dissolved in Volatile Solvent S2 Injection & Vaporization S1->S2 S3 Ionization (EI, 70 eV) S2->S3 S4 Mass Analyzer (Quadrupole) S3->S4 S5 Detector S4->S5 S6 Mass Spectrum Generation S5->S6 M Parent Molecule (m/z 171) F1 [M - C4H9]+ (m/z 114) M->F1 α-cleavage F2 [M - C2H5]+ (m/z 142) M->F2 rearrangement

References

safety and handling of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for this compound (CAS No. 72836-32-9) is publicly available. The following guide is synthesized based on data from structurally analogous 2-amino-5-alkyl-1,3,4-thiadiazole compounds. This approach, known as chemical analogy, is a standard practice for hazard assessment of novel or sparsely studied substances. All procedures must be conducted with a thorough, case-by-case risk assessment by qualified personnel.

**Executive Summary

This document provides a detailed technical guide for the safe handling, storage, and disposal of this compound, a heterocyclic amine of interest in chemical synthesis and drug discovery. The recommendations herein are grounded in the known hazard profiles of similar 2-amino-1,3,4-thiadiazole derivatives. The core principle of this guide is the stringent application of the Precautionary Principle to minimize exposure and mitigate risks in a research and development setting. Key sections cover hazard identification, exposure controls, detailed handling protocols, and emergency procedures.

Chemical Identity and Inferred Hazard Profile

This compound is a substituted aminothiadiazole. The 1,3,4-thiadiazole ring is a common scaffold in pharmacologically active molecules, recognized for its metabolic stability and diverse biological activities.[1][2] However, the amine substitution classifies it as a heterocyclic amine, a class of compounds that requires careful handling due to potential biological activity and, in some cases, carcinogenicity, though this is highly structure-dependent.[3][4]

Chemical Structure

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 1. Conduct Risk Assessment (Review SDS of analogs) prep2 2. Verify Fume Hood Certification & Airflow prep1->prep2 prep3 3. Don Full PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 4. Decontaminate Work Surface prep3->handle1 handle2 5. Weigh Compound on Weigh Paper or in a Tared Vial handle1->handle2 handle3 6. Transfer to Solvent (Use powder funnel if needed) handle2->handle3 handle4 7. Cap and Seal Solution handle3->handle4 clean1 8. Decontaminate All Used Equipment handle4->clean1 clean2 9. Dispose of Contaminated Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 10. Doff PPE & Wash Hands Thoroughly clean2->clean3

References

Methodological & Application

Application Note & Synthesis Protocol: 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The title compound, 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine, is a member of the 2-amino-5-alkyl-1,3,4-thiadiazole class. Its synthesis is of interest to researchers in drug discovery and agrochemical development for structure-activity relationship (SAR) studies.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The described method is a robust, one-pot reaction involving the acid-catalyzed cyclization of thiosemicarbazide with 2-methylpentanoic acid. We will detail the underlying reaction mechanism, provide a step-by-step experimental procedure, and outline methods for purification and characterization to ensure a self-validating workflow for researchers.

Retrosynthetic Analysis & Mechanistic Rationale

Retrosynthetic Strategy

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved by forming the heterocyclic ring from acyclic precursors. Our target molecule can be disconnected at the C-N and C-S bonds of the thiadiazole ring, revealing thiosemicarbazide and a suitable carboxylic acid as the logical starting materials. This approach is favored for its operational simplicity and the commercial availability of the precursors.

G Target This compound Bond C-N / C-S Disconnection Target->Bond Retrosynthesis Precursors Starting Materials TSC Thiosemicarbazide Precursors->TSC Acid 2-Methylpentanoic Acid Precursors->Acid Bond->Precursors

Caption: Retrosynthetic analysis of the target compound.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism: initial acylation followed by cyclodehydration.[3][4]

  • Acylation: The reaction is initiated by the protonation of the carbonyl oxygen of 2-methylpentanoic acid by a strong acid catalyst (e.g., H₂SO₄ or polyphosphoric acid). This activation enhances the electrophilicity of the carbonyl carbon. The terminal amino group of thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield an acylthiosemicarbazide intermediate.

  • Cyclodehydration: The acylthiosemicarbazide intermediate undergoes an intramolecular cyclization. The sulfur atom attacks the carbocation formed from the protonated carbonyl group, leading to the formation of the five-membered ring. A final dehydration step, driven by the strong acid, results in the stable, aromatic 1,3,4-thiadiazole ring.[5][6]

The use of a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid is crucial as it serves both as the catalyst for the acylation and as the driving force for the final cyclodehydration step, ensuring a high yield of the desired product.[7]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier (Example)Notes
Thiosemicarbazide (H₂NNHCSNH₂)≥99%Sigma-AldrichToxicant & Irritant. Handle with care.
2-Methylpentanoic Acid≥98%Alfa AesarCorrosive.
Polyphosphoric Acid (PPA)115% H₃PO₄ basisSigma-AldrichCorrosive & Hygroscopic.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher ScientificFor neutralization.
Deionized Water (H₂O)Type II------
Ethanol (EtOH)95% or Absolute---For recrystallization.
Round-bottom flask (100 mL)---------
Magnetic stirrer and stir bar---------
Heating mantle with controller---------
Thermometer---------
Reflux condenser---------
Buchner funnel and filter paper---------
Standard laboratory glassware---------

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Thiosemicarbazide is toxic; avoid inhalation and skin contact. Polyphosphoric acid and 2-methylpentanoic acid are corrosive.

Detailed Synthesis Protocol

This protocol describes a one-pot synthesis adapted from established methods for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles.[7]

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiosemicarbazide (4.56 g, 0.05 mol).

    • Carefully add 2-methylpentanoic acid (6.39 g, 0.055 mol, 1.1 eq).

  • Reaction Setup:

    • In the fume hood, slowly and carefully add polyphosphoric acid (approx. 20 g) to the flask while stirring. The addition is exothermic.

    • Assemble a reflux condenser on the flask.

  • Cyclization Reaction:

    • Heat the reaction mixture to 100-110 °C using a heating mantle.

    • Maintain this temperature with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (1:1).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 60-70 °C.

    • Slowly and cautiously pour the warm, viscous mixture onto approximately 100 g of crushed ice in a beaker with stirring. This will hydrolyze the polyphosphoric acid and precipitate the product.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~8. Vigorous gas evolution (CO₂) will occur.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Purification:

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

    • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to yield purified crystals.

  • Drying:

    • Dry the purified crystals under vacuum to obtain this compound as a white or off-white solid.

Experimental Workflow Diagram

G start Start reagents Combine Thiosemicarbazide, 2-Methylpentanoic Acid, & PPA start->reagents reaction Heat at 100-110 °C (2-3 hours) reagents->reaction Setup Reflux quench Quench on Ice reaction->quench Cool down neutralize Neutralize with NaHCO₃ (pH 8) quench->neutralize filter Vacuum Filtration neutralize->filter Precipitate forms recrystallize Recrystallize (EtOH/H₂O) filter->recrystallize Crude Product dry Dry Under Vacuum recrystallize->dry Purified Crystals characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected data are summarized below.

TechniqueExpected Result
¹H NMR (DMSO-d₆)δ (ppm): ~7.1 (s, 2H, -NH₂), ~2.8 (m, 1H, -CH-), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~1.2 (d, 3H, -CH₃), ~0.9 (t, 3H, -CH₃).
¹³C NMR (DMSO-d₆)δ (ppm): ~170 (C-NH₂), ~160 (C-alkyl), ~40 (CH), ~35 (CH₂), ~22 (CH₂), ~20 (CH₃), ~14 (CH₃).
FT-IR (KBr, cm⁻¹)ν: 3300-3100 (N-H stretch), 2960-2850 (C-H stretch), 1630 (N-H bend), 1520 (C=N stretch).
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₇H₁₄N₃S⁺.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Insufficient heating time/temperature.Ensure reaction temperature is maintained at 100-110 °C. Extend reaction time and monitor by TLC.
Incomplete neutralization.Check the pH after neutralization. If still acidic, add more NaHCO₃ solution until pH is stable at ~8.
Oily Product Impurities present.Ensure thorough washing of the crude product. If oiling out occurs during recrystallization, try a different solvent system (e.g., isopropanol).
Incomplete reaction.Re-subject the crude material to the reaction conditions or purify via column chromatography (Silica, EtOAc/Hexane).
Product Fails Characterization Incorrect starting material or side reactions.Verify the purity of thiosemicarbazide and 2-methylpentanoic acid. The primary side product could be a 1,2,4-triazole derivative, which forms under different conditions (e.g., basic).[6]

References

Application Notes & Protocols: Evaluating the Antifungal Activity of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine and Related Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including promising antifungal properties.[1][2] This document provides a comprehensive guide for the evaluation of the antifungal potential of novel 2-amino-5-substituted-1,3,4-thiadiazole derivatives, using 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine as a representative example. Detailed, field-proven protocols for chemical synthesis, primary antifungal screening, and preliminary mechanism of action studies are presented. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed to yield reproducible and reliable data for early-stage drug discovery programs.

Introduction: The Rationale for 1,3,4-Thiadiazoles in Antifungal Research

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised populations. The rise of antifungal resistance to existing drug classes necessitates the discovery of novel chemical entities with alternative mechanisms of action.[3] The 1,3,4-thiadiazole ring system is of particular interest due to its structural similarity to azole antifungals and its inherent biological activity, which is often attributed to the toxophoric =N-C-S moiety.[3][4]

Many derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant in vitro activity against a range of pathogenic fungi, including various Candida and Aspergillus species.[5][6] The mechanism of action for many thiadiazole-based antifungals is believed to be similar to that of azoles, involving the inhibition of the cytochrome P450 enzyme 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][7] Other proposed mechanisms include the disruption of cell wall integrity.[1]

This guide provides the necessary protocols to synthesize and systematically evaluate the antifungal properties of compounds like this compound, enabling researchers to generate robust data packages for further development.

Synthesis of the Core Scaffold: 2-Amino-5-alkyl-1,3,4-thiadiazoles

A common and effective method for synthesizing the 2-amino-5-alkyl-1,3,4-thiadiazole scaffold is through the acid-catalyzed cyclodehydration of an aliphatic carboxylic acid and thiosemicarbazide.[8][9] This one-pot reaction provides a direct route to the desired heterocyclic core.

Protocol 2.1: General Synthesis of this compound

  • Principle: 2-Methylpentanoic acid (the aliphatic acid corresponding to the desired 5-substituent) is reacted with thiosemicarbazide in a strong acid medium, typically a mixture of polyphosphoric acid (PPA) and sulfuric acid, which acts as both a solvent and a dehydrating agent to drive the cyclization.[8][10]

  • Materials:

    • 2-Methylpentanoic acid

    • Thiosemicarbazide

    • Polyphosphoric acid (PPA)

    • Sulfuric acid (H₂SO₄), concentrated

    • Toluene

    • Sodium hydroxide (NaOH) solution, 50%

    • Ice

    • Standard laboratory glassware and magnetic stirrer/hotplate

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare the acid medium by combining PPA and concentrated H₂SO₄ (a typical ratio being 3:1 by weight).[10] Cool the mixture in an ice bath.

    • Reagent Addition: Slowly and sequentially add equimolar amounts of thiosemicarbazide and 2-methylpentanoic acid to the cooled acid mixture while stirring. Maintain the temperature between 10°C and 20°C during the addition.[10]

    • Reaction: Once the addition is complete, remove the ice bath. The exothermic reaction will cause the temperature to rise. Heat the mixture to approximately 105-110°C and maintain this temperature for 2-3 hours to ensure complete cyclodehydration.[10]

    • Work-up: Allow the reaction mixture to cool. Carefully pour the mixture into a beaker containing ice water to quench the reaction.

    • Neutralization and Extraction: Neutralize the aqueous solution to a pH of 8-9 with a 50% NaOH solution. This will precipitate the crude product. Extract the product into an organic solvent such as toluene.

    • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Causality: The use of a PPA/H₂SO₄ mixture provides a highly effective medium for this cyclodehydration, often resulting in better yields compared to using either acid alone.[8] The heat provides the necessary activation energy for the reaction to proceed to completion.

Caption: General workflow for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.

Primary Antifungal Susceptibility Testing

The initial evaluation of a novel compound's antifungal activity involves determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold-standard reference procedure recommended by CLSI.[11][12] A simpler, complementary method is the disk diffusion assay, which provides a qualitative measure of activity.[13][14]

Protocol 3.1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38)

  • Principle: The test compound is serially diluted in a 96-well microtiter plate. A standardized inoculum of the fungal isolate is added to each well. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth after a specified incubation period.[12][15]

  • Materials:

    • Test compound stock solution (e.g., 10 mg/mL in DMSO)

    • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

    • Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

    • RPMI-1640 medium, buffered to pH 7.0 with MOPS

    • Sterile 96-well flat-bottom microtiter plates

    • Spectrophotometer or plate reader (optional, for quantitative reading)

    • Hemocytometer

  • Procedure:

    • Inoculum Preparation:

      • For yeasts (Candida spp.), grow the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.[15] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]

      • For molds (Aspergillus spp.), grow on Potato Dextrose Agar (PDA) until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[17]

    • Plate Preparation:

      • Dispense 100 µL of RPMI medium into wells 2 through 12 of a 96-well plate.

      • Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

      • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

      • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (medium only).

    • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubation: Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is seen in the growth control well.[17][18]

    • MIC Determination: The MIC is determined visually as the lowest concentration of the compound that causes a complete (for fungicidal agents like Amphotericin B) or significant (e.g., ~50% for azoles) reduction in growth compared to the drug-free growth control.[12][16]

  • Trustworthiness: Adherence to CLSI guidelines for inoculum preparation, medium, and incubation conditions is critical for inter-laboratory reproducibility.[19][20] Including standard quality control strains with known MIC ranges (e.g., C. parapsilosis ATCC 22019) validates the assay performance.[11]

Protocol 3.2: Agar Disk Diffusion (Kirby-Bauer) Assay

  • Principle: A sterile paper disk impregnated with a known amount of the test compound is placed on an agar plate swabbed with a standardized fungal inoculum. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth will appear around the disk.[13][21]

  • Materials:

    • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[22]

    • Sterile 6 mm paper disks

    • Standardized fungal inoculum (0.5 McFarland)

    • Sterile cotton swabs

  • Procedure:

    • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions.

    • Disk Preparation & Application: Aseptically apply a known volume (e.g., 10 µL) of the test compound solution at a specific concentration (e.g., 1 mg/mL) onto a sterile paper disk. Allow the solvent to evaporate completely. Place the impregnated disk firmly onto the center of the inoculated agar surface.

    • Incubation: Invert the plates and incubate at 35°C for 24-48 hours.[14]

    • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

  • Data Interpretation: The diameter of the zone of inhibition correlates with the MIC; a larger zone generally indicates greater susceptibility. This method is excellent for rapid screening of multiple compounds.[13]

Preliminary Mechanism of Action (MoA) Studies

Based on the known activity of related thiadiazole and azole compounds, two primary antifungal mechanisms can be investigated: inhibition of ergosterol biosynthesis and disruption of cell wall integrity.[1][7]

Protocol 4.1: Ergosterol Quantification Assay

  • Principle: Azole and many thiadiazole antifungals inhibit the conversion of lanosterol to ergosterol.[3][7] This leads to a dose-dependent reduction in the total cellular ergosterol content. This protocol quantifies total ergosterol from fungal cells after treatment with the test compound.[16]

  • Materials:

    • Fungal culture (C. albicans)

    • Test compound

    • 25% Alcoholic potassium hydroxide (KOH)

    • n-heptane

    • UV-Vis Spectrophotometer

  • Procedure:

    • Fungal Culture and Treatment: Grow a liquid culture of C. albicans to mid-log phase. Split the culture into several flasks and treat them with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) for a defined period (e.g., 4-6 hours). Include an untreated control.

    • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

    • Saponification: Add 3 mL of 25% alcoholic KOH to each cell pellet. Vortex vigorously for 1 minute and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.[16]

    • Sterol Extraction: After cooling, add 1 mL of sterile water and 3 mL of n-heptane to each tube. Vortex for 3 minutes to extract the non-saponifiable sterols into the heptane layer.

    • Spectrophotometry: Carefully transfer the heptane layer to a quartz cuvette. Scan the absorbance from 240 nm to 300 nm. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at 281.5 nm.[16]

    • Quantification: Calculate the ergosterol content based on the absorbance at 281.5 nm and the wet weight of the cell pellet. A dose-dependent decrease in ergosterol content compared to the untreated control suggests inhibition of the ergosterol biosynthesis pathway.

Caption: Workflow for preliminary Mechanism of Action (MoA) studies.

Protocol 4.2: Sorbitol Protection Assay for Cell Wall Integrity

  • Principle: Sorbitol is an osmotic protectant that can stabilize fungal cells with weakened cell walls. If a compound's antifungal effect is due to cell wall disruption, its activity (as measured by MIC) will be significantly reduced in the presence of sorbitol.[23][24]

  • Materials:

    • All materials from Protocol 3.1

    • Sterile Sorbitol (for a final concentration of 0.8 M in the medium)

  • Procedure:

    • Perform the broth microdilution assay (Protocol 3.1) in parallel on two sets of plates.

    • Set 1: Use the standard RPMI-1640 medium.

    • Set 2: Use RPMI-1640 medium supplemented with sorbitol to a final concentration of 0.8 M.[25][26]

    • Determine the MIC for the test compound on both sets of plates after incubation.

  • Data Interpretation:

    • No change in MIC: The compound likely does not target the cell wall.

    • A significant (≥4-fold) increase in MIC in the sorbitol-containing medium: This strongly suggests that the compound's primary mechanism of action involves disruption of the fungal cell wall.[24][25]

Data Presentation and Summary

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Antifungal Susceptibility Data for this compound

Fungal Isolate MIC (µg/mL) Zone of Inhibition (mm) [Drug conc.]
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Cryptococcus neoformans ATCC 90112
Aspergillus fumigatus ATCC 204305
Fluconazole (Control)

| Amphotericin B (Control) | | |

Table 2: Preliminary Mechanism of Action Data

Assay Condition Result Implication
Ergosterol Quantification % Reduction at 1x MIC Inhibition of Ergosterol Pathway

| Sorbitol Protection | MIC Fold-Increase (+ 0.8M Sorbitol) | | Cell Wall Disruption |

References

experimental procedure for reacting 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis and Characterization of a Schiff Base from 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] This application note provides a comprehensive, field-proven protocol for the chemical modification of this compound, a representative derivative of this important class. We detail a robust and reliable method for the synthesis of a Schiff base via condensation with an aromatic aldehyde. The protocol elucidates the causality behind experimental choices, from reagent selection to reaction monitoring and purification. Furthermore, it establishes a self-validating workflow through detailed guidelines for the structural characterization of the final product using modern spectroscopic techniques, including FT-IR, NMR, and Mass Spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize 2-amino-1,3,4-thiadiazole derivatives as versatile synthons for creating novel molecular entities.

Introduction: The Strategic Importance of the 2-Amino-1,3,4-Thiadiazole Core

Heterocyclic compounds are fundamental to the development of new therapeutic agents, and among them, the 1,3,4-thiadiazole ring is a privileged structure.[4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][6] The unique electronic configuration of the thiadiazole ring, specifically the -N=C-S- moiety, contributes to its metabolic stability and ability to engage in various biological interactions.[7]

The 2-amino substituted 1,3,4-thiadiazole is a particularly versatile building block in synthetic chemistry.[1][2][8] The exocyclic amino group serves as a reactive handle for a multitude of chemical transformations, allowing for molecular elaboration and the introduction of diverse pharmacophores.[9] Common reactions at this site include acylation, alkylation, and, most notably, the formation of Schiff bases (imines) through condensation with aldehydes or ketones.[10][11][12][13]

This application note focuses on a representative member of this family, This compound . The "1-methylbutyl" substituent, also known as the sec-butyl group, provides lipophilicity which can be crucial for pharmacokinetic properties. We present a detailed protocol for its reaction with 4-chlorobenzaldehyde to form the corresponding N-(4-chlorobenzylidene)-5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine. This reaction was chosen for its reliability, high yield, and the crystalline nature of the product, which facilitates purification and characterization.

Reaction Principle and Strategy

The core of this protocol is the acid-catalyzed condensation reaction between the primary amine of the thiadiazole and the carbonyl group of an aldehyde.

Reaction Scheme: General reaction for the formation of a Schiff base from this compound and 4-chlorobenzaldehyde.

Causality Behind Experimental Choices:

  • Reactants: this compound serves as the nucleophile. 4-Chlorobenzaldehyde is chosen as the electrophile; its electron-withdrawing chloro-substituent slightly activates the carbonyl group, and its aromatic nature imparts crystallinity to the product, simplifying isolation.

  • Solvent: Absolute ethanol is the solvent of choice. It effectively dissolves the starting materials at elevated temperatures and is an excellent medium for recrystallizing the final product. Its boiling point allows for efficient reflux without requiring excessively high temperatures.

  • Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction.[11][12] The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. It also facilitates the final dehydration step to form the stable imine C=N double bond.

  • Reaction Conditions: The reaction is performed under reflux to ensure a consistent temperature and maximize the reaction rate. The progress is monitored by Thin Layer Chromatography (TLC), a critical step for determining reaction completion and preventing the formation of by-products from prolonged heating.

Detailed Experimental Protocol

Materials and Equipment

Materials:

Reagent CAS No. Purity Supplier
This compound (Not available) >97% Custom Synthesis
4-Chlorobenzaldehyde 104-88-1 >98% Sigma-Aldrich
Absolute Ethanol 64-17-5 >99.5% Fisher Scientific
Glacial Acetic Acid 64-19-7 ACS Grade VWR
Ethyl Acetate 141-78-6 HPLC Grade J.T. Baker
Hexane 110-54-3 HPLC Grade J.T. Baker

| Silica Gel TLC Plates | (Varies) | F254 | Merck |

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC tank and UV lamp (254 nm)

  • Buchner funnel and filter flask

  • Melting point apparatus

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 1.0 eq, 5.0 mmol, 0.85 g) and 4-chlorobenzaldehyde (1.05 eq, 5.25 mmol, 0.74 g).

    • Rationale: A slight excess of the aldehyde ensures complete consumption of the starting amine.

  • Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by 3-4 drops of glacial acetic acid.

  • Reflux: Attach the reflux condenser and place the flask in the heating mantle. Heat the mixture to reflux (approx. 78 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC (eluent: 30% Ethyl Acetate in Hexane). Spot the starting amine, the aldehyde, and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting amine has disappeared.

    • Trustworthiness Check: TLC provides a real-time visual confirmation of the conversion of starting material to product, ensuring the reaction is not stopped prematurely or run unnecessarily long.

  • Isolation: Once the reaction is complete (typically 2-4 hours), remove the flask from the heat and allow it to cool to room temperature. A precipitate may form. Pour the cooled reaction mixture onto 100 g of crushed ice in a beaker with stirring.[10]

    • Rationale: The product is typically insoluble in cold water, causing it to precipitate out of the solution, which effectively separates it from the ethanol and acetic acid.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold distilled water (3 x 20 mL) to remove any residual acid and unreacted aldehyde.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification
  • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot absolute ethanol to dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.

Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive. Handle with care.

  • Aromatic aldehydes can be irritants. Avoid inhalation and skin contact.

Characterization and Data Validation

The structure of the synthesized Schiff base, N-(4-chlorobenzylidene)-5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine, must be unequivocally confirmed.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.

Spectroscopic Analysis

The following table summarizes the expected data for structural validation. The disappearance of starting material signals (e.g., -NH₂) and the appearance of new product signals (e.g., -CH=N-) are key indicators of a successful reaction.[6][10][14]

Analysis TechniqueKey Expected Observations
FT-IR (KBr, cm⁻¹)Disappearance of N-H stretching bands (approx. 3100-3300 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1620-1640 cm⁻¹.[10]
¹H NMR (400 MHz, DMSO-d₆)Disappearance of the broad singlet for the -NH₂ protons (approx. 7.0-7.5 ppm). Appearance of a sharp singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm. Signals for the aromatic protons of the 4-chlorophenyl group (doublets, approx. 7.5-8.0 ppm). Signals corresponding to the sec-butyl group protons.
¹³C NMR (100 MHz, DMSO-d₆)Signal for the imine carbon (-C H=N-) around 160-165 ppm. Signals for the two carbons of the 1,3,4-thiadiazole ring (approx. 155-170 ppm).[3][6] Signals for the aromatic carbons and the sec-butyl carbons.
Mass Spec. (ESI+)A prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₃H₁₄ClN₃S).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire experimental procedure, from initial setup to final validation.

experimental_workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification cluster_analysis Validation Phase A 1. Combine Reactants (Thiadiazole + Aldehyde) B 2. Add Solvent & Catalyst (Ethanol + Acetic Acid) A->B C 3. Heat to Reflux (78°C, 2-4 hours) B->C D 4. Monitor via TLC C->D E 5. Cool & Precipitate (Pour onto ice) D->E Reaction Complete F 6. Filter & Wash (Cold Water) E->F G 7. Dry Crude Product F->G H 8. Recrystallize (Hot Ethanol) G->H I 9. Isolate Pure Product H->I J Physical Analysis (Appearance, M.P.) I->J K Spectroscopic Analysis (FT-IR, NMR, MS) I->K L Structure Confirmation J->L K->L

Caption: Workflow for Schiff base synthesis and characterization.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of a Schiff base derivative from this compound. By explaining the rationale behind each step and integrating modern analytical techniques for validation, this guide serves as a reliable resource for chemists in the pharmaceutical and agrochemical industries. The described methodology is robust and can be adapted for the synthesis of a wider library of 2-imino-1,3,4-thiadiazole derivatives, facilitating further exploration of their biological potential.

References

Application Notes and Protocols for 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guide: The 1,3,4-thiadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives showing a vast array of biological activities.[1][2][3] This document focuses on a specific, representative molecule, 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine . As specific experimental data for this exact compound is not extensively published, this guide serves as a comprehensive, technically-grounded framework for its synthesis and evaluation. The protocols described herein are based on established, field-proven methodologies for the broader class of 2-amino-5-alkyl-1,3,4-thiadiazoles and are designed to provide researchers with a robust starting point for investigation.

Introduction: The Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists. Its unique electronic properties and its role as a bioisostere of pyrimidine allow molecules containing this scaffold to interfere with fundamental biological processes, such as DNA replication. This structural feature, combined with the ability of the mesoionic ring to cross cellular membranes, makes 1,3,4-thiadiazole derivatives attractive candidates for drug development.[4] The 2-amino-5-substituted pattern is particularly prevalent, offering a versatile synthetic handle for creating diverse chemical libraries. Activities reported for this class of compounds are extensive, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[3][5]

This guide provides detailed protocols for the synthesis of this compound and its subsequent evaluation in two primary areas of high potential: antimicrobial and anticancer applications. Furthermore, we present protocols for initial mechanistic studies to probe its mode of action.

Synthesis of this compound

The most common and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclocondensation of a carboxylic acid with thiosemicarbazide.[6][7] Phosphorus oxychloride (POCl₃) is a frequently used and effective dehydrating agent for this transformation.[1]

Protocol 2.1: Synthesis via Cyclocondensation

This protocol describes the synthesis starting from 2-methylpentanoic acid.

Causality: The reaction proceeds via the initial acylation of thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization and dehydration facilitated by POCl₃ to form the stable aromatic thiadiazole ring.

Materials:

  • 2-Methylpentanoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser, and rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpentanoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (approx. 10 mL per gram of carboxylic acid). Stir the suspension at room temperature.

  • Cyclizing Agent: Cool the flask in an ice bath (0 °C). Slowly add phosphorus oxychloride (1.5 eq) dropwise over 15-20 minutes. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the excess POCl₃.

  • Neutralization: Once the vigorous reaction has ceased, slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. This neutralizes the acidic environment and precipitates the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol to yield this compound as a pure solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G cluster_0 Synthesis Workflow Start Start Reactants 2-Methylpentanoic Acid + Thiosemicarbazide in DCM Start->Reactants Cool Cool to 0 °C Reactants->Cool AddPOCl3 Add POCl₃ Dropwise Cool->AddPOCl3 Reflux Reflux for 4-6h AddPOCl3->Reflux Quench Quench with Ice Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Purify Recrystallize from Ethanol Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of the target compound.

Application Note 1: Evaluation of Antimicrobial Activity

Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone of many antimicrobial agents.[3][8] The presence of the sulfur and nitrogen atoms in the ring can facilitate interactions with bacterial enzymes or cellular structures, leading to inhibition of growth. The lipophilic 1-methylbutyl side chain may enhance the compound's ability to penetrate bacterial cell membranes.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

Causality: This assay provides a quantitative measure of the compound's potency. By serially diluting the compound, we can pinpoint the concentration at which bacterial growth is arrested, which is essential for comparing its efficacy against different strains and standard antibiotics.

Materials:

  • This compound (Test Compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO), sterile

  • Ciprofloxacin (Positive Control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solutions: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Prepare a stock solution of Ciprofloxacin in sterile water.

  • Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

  • Plate Preparation:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient.

    • Prepare a separate row for the positive control (Ciprofloxacin) using the same serial dilution method.

    • Designate wells for a negative control (MHB only) and a vehicle control (MHB + highest concentration of DMSO used).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader. The MIC is the well with the lowest concentration that has an OD similar to the negative control.

Data Presentation: Results should be tabulated for clear comparison.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound1664
Ciprofloxacin (Control)0.50.25

Table 1: Illustrative MIC data for the test compound.

G cluster_1 MIC Assay Workflow PrepStocks Prepare Compound & Control Stocks SerialDilute Perform 2-fold Serial Dilutions of Compound in 96-well Plate PrepStocks->SerialDilute PrepInoculum Prepare Bacterial Inoculum (5x10⁵ CFU/mL) Inoculate Inoculate Wells with Bacteria PrepInoculum->Inoculate SerialDilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Data Record MIC Value ReadMIC->Data

Caption: Workflow for MIC determination via broth microdilution.

Application Note 2: Evaluation of Anticancer Activity

Introduction: Many 1,3,4-thiadiazole derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][2] Their structural similarity to pyrimidine suggests they may interfere with nucleic acid synthesis, a critical process for rapidly dividing cancer cells.[4] The MTT assay is a standard colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic potential.[4]

Protocol 4.1: MTT Assay for In Vitro Cytotoxicity

Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Compound stock solution (10 mM in DMSO)

  • Doxorubicin (Positive Control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ on MCF-7 cells (µM)
This compound8.5
Doxorubicin (Control)0.9

Table 2: Illustrative IC₅₀ data from the MTT assay.

G cluster_2 MTT Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Treat with Serial Dilutions of Compound Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize ReadAbs Read Absorbance at 570 nm Solubilize->ReadAbs Calculate Calculate IC₅₀ ReadAbs->Calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Application Note 3: Preliminary Mechanistic Studies

Introduction: To move beyond phenotypic screening (i.e., observing cell death or growth inhibition), it is crucial to understand the molecular mechanism of action. For the 1,3,4-thiadiazole class, two common mechanisms are interference with DNA and inhibition of protein kinases involved in cell proliferation and survival signaling pathways.[2]

Protocol 5.1: DNA Binding Assay (UV-Visible Spectroscopy)

Causality: This protocol assesses whether the compound can physically interact with DNA. Many small molecules bind to the grooves of DNA or intercalate between base pairs, causing conformational changes that can be detected spectroscopically. A shift in the maximum absorbance wavelength (λₘₐₓ) or a change in absorbance intensity (hyperchromism or hypochromism) upon titration of DNA into a solution of the compound indicates an interaction.

Materials:

  • Test Compound

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer (pH 7.4)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in the Tris-HCl buffer.

  • Prepare a concentrated stock solution of CT-DNA in the same buffer.

  • Record the UV-Vis spectrum of the compound alone (e.g., 200-400 nm).

  • Titrate small aliquots of the CT-DNA stock solution into the compound solution.

  • After each addition, allow the mixture to equilibrate and then record the UV-Vis spectrum.

  • Analysis: Observe any changes in the λₘₐₓ or absorbance intensity of the compound's characteristic peaks. A significant shift or change in intensity suggests binding to DNA.

Protocol 5.2: In Vitro Kinase Inhibition Assay

Causality: Dysregulation of protein kinases is a hallmark of cancer. This assay determines if the compound can directly inhibit the activity of a specific kinase (e.g., Akt, a key node in cell survival pathways). The assay measures the kinase's ability to phosphorylate a substrate, and a reduction in this activity in the presence of the compound indicates inhibition.

Materials:

  • Recombinant active kinase (e.g., Akt1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • Staurosporine (Broad-spectrum kinase inhibitor, positive control)

Procedure:

  • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound or staurosporine.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the optimized reaction time (e.g., 60 minutes at 30 °C).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves a reagent to deplete unused ATP, followed by a second reagent to convert the ADP produced into a detectable signal (e.g., luminescence).

  • Read the signal (e.g., luminescence) on a plate reader.

  • Analysis: A lower signal in the presence of the compound indicates less ADP was produced, meaning the kinase was inhibited. Data can be used to calculate an IC₅₀ value for kinase inhibition.

G cluster_3 Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Proliferation Cell Proliferation & Survival Akt->Proliferation Compound 5-(1-Methylbutyl)-1,3,4- thiadiazol-2-amine Inhibition Compound->Inhibition Inhibition->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Testing the Antimicrobial Effects of 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including potent antimicrobial effects.[1][2][3] This is largely attributed to the ring system's strong aromaticity, metabolic stability, and its ability to act as a bioisostere for other moieties, enabling it to interact with diverse biological targets.[2] As the threat of antimicrobial resistance continues to grow, robust and standardized protocols for evaluating novel compounds like 1,3,4-thiadiazole derivatives are paramount. This document provides a comprehensive, field-proven guide for assessing the antimicrobial potency of these compounds, grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] We present a two-tiered experimental strategy, beginning with a qualitative primary screen using the disk diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution assay for the most promising candidates.

Scientific Principles & Experimental Strategy

The fundamental goal of antimicrobial susceptibility testing (AST) is to determine the in vitro activity of a compound against a specific microorganism.[6] This data is critical for guiding therapeutic decisions and for the early-stage evaluation of novel drug candidates.[7] Our recommended strategy employs a logical progression from a broad, qualitative screen to a precise, quantitative analysis.

  • Tier 1: Primary Screening (Disk Diffusion): The Kirby-Bauer disk diffusion method is a highly standardized, semi-quantitative assay used for initial screening.[8] It relies on the diffusion of the test compound from an impregnated paper disk into an agar medium inoculated with a lawn of bacteria.[9] The compound creates a concentration gradient; if the organism is susceptible, a clear zone of no growth—the "zone of inhibition"—will form around the disk.[9] The size of this zone provides a preliminary indication of the compound's relative efficacy.[10] This method is ideal for efficiently screening a library of 1,3,4-thiadiazole derivatives to identify candidates for further testing.

  • Tier 2: Potency Determination (Broth Microdilution): For compounds demonstrating significant activity in the primary screen, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] This quantitative value is the most important parameter for assessing the potency of a new antimicrobial agent and is essential for comparing its activity to existing drugs.[13][14] The assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[13]

The following diagram illustrates this strategic workflow.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination A Synthesized 1,3,4-Thiadiazole Derivatives Library B Prepare Compound-Impregnated Disks A->B Solubilize & load C Kirby-Bauer Disk Diffusion Assay (Qualitative Screen) B->C Place on inoculated agar D Measure Zones of Inhibition C->D After incubation E Identify 'Hit' Compounds (Large Inhibition Zones) D->E Analyze data F Prepare Serial Dilutions of 'Hit' Compounds in 96-Well Plate E->F Advance promising candidates G Broth Microdilution Assay (Quantitative MIC) F->G Inoculate with bacteria H Determine MIC Value (µg/mL) G->H After incubation, read plate I Lead Candidate Selection H->I Lowest MIC = Highest Potency

Caption: High-level workflow for antimicrobial screening of 1,3,4-thiadiazoles.

Protocol: Kirby-Bauer Disk Diffusion Assay

This protocol provides a standardized method for the initial screening of 1,3,4-thiadiazole derivatives. It is based on widely accepted procedures to ensure reproducibility.[10][15]

Materials & Reagents
  • Test Compounds: 1,3,4-Thiadiazole derivatives dissolved in a suitable solvent (e.g., DMSO) to a known stock concentration (e.g., 1 mg/mL).

  • Media: Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm). MHA is the standard medium due to its consistency and minimal inhibition of common antibiotics.[8]

  • Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) reference strains.

  • Equipment: Sterile blank paper disks (6 mm), sterile cotton swabs, sterile saline (0.85% NaCl), adjustable pipettes, incubator (35°C ± 2°C), McFarland 0.5 turbidity standard, forceps, ruler or calipers.

  • Controls:

    • Positive Control: Disks of a known antibiotic (e.g., Ciprofloxacin, Gentamicin).

    • Negative Control: Blank disk impregnated with the solvent (e.g., DMSO) used to dissolve the test compounds.

Step-by-Step Methodology
  • Preparation of Test Disks:

    • Under aseptic conditions, pipette a precise volume (e.g., 10 µL) of each 1,3,4-thiadiazole stock solution onto a sterile blank paper disk to achieve a specific final amount per disk (e.g., 10 µ g/disk ).

    • Prepare positive and negative control disks in the same manner.

    • Allow disks to dry completely in a sterile environment before application.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a tube of sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[10][16] Use a nephelometer or visual comparison against a Wickerham card.[10]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing and rotating the swab against the inside of the tube.[10]

    • Streak the swab evenly across the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking two more times to ensure complete coverage.[8]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Using sterile forceps, place the prepared disks (test compounds, positive control, negative control) onto the inoculated agar surface.

    • Ensure disks are distributed evenly, at least 24 mm apart from center to center, and not too close to the edge of the plate.[9]

    • Gently press each disk down to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and place them in an incubator set to 35°C ± 2°C.

    • Incubate for 16-20 hours in ambient air.[16] The "15-15-15 minute rule" should be observed: inoculate plates within 15 minutes of standardizing the inoculum, apply disks within 15 minutes of inoculation, and incubate within 15 minutes of applying disks.[15]

  • Result Measurement & Interpretation:

    • Following incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.

    • A larger zone of inhibition suggests greater in vitro activity of the compound against that particular organism. The negative control (solvent) should show no zone of inhibition.

Example Data Presentation

Quantitative data from the disk diffusion assay should be summarized in a table for clear comparison.

Compound IDConcentration per Disk (µg)S. aureus ATCC 25923E. coli ATCC 25922P. aeruginosa ATCC 27853
THIA-001 1022 mm18 mm10 mm
THIA-002 1015 mm11 mm< 6 mm (No Zone)
THIA-003 1025 mm21 mm15 mm
Ciprofloxacin (Positive Control) 528 mm32 mm30 mm
DMSO (Negative Control) 10 µL6 mm (No Zone)6 mm (No Zone)6 mm (No Zone)

Rationale: In this hypothetical example, compounds THIA-001 and THIA-003 show promising broad-spectrum activity and would be prioritized for quantitative MIC testing. THIA-002 shows weaker activity and would be a lower priority.

Protocol: Broth Microdilution for MIC Determination

This protocol details the CLSI-recommended broth microdilution method for quantitatively determining the MIC of the most active 1,3,4-thiadiazole derivatives identified during primary screening.[11][17][18]

Materials & Reagents
  • Test Compounds: "Hit" 1,3,4-thiadiazole derivatives from the disk diffusion screen.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cation concentration is crucial for the activity of certain antibiotic classes and ensures inter-laboratory consistency.

  • Bacterial Strains: Same panel as used in the disk diffusion assay.

  • Equipment: Sterile 96-well, U-bottom microtiter plates, multichannel pipettes, sterile reagent reservoirs, incubator (35°C ± 2°C), microplate reader (optional, for OD600 readings).

  • Controls:

    • Growth Control: CAMHB + bacterial inoculum (no compound).

    • Sterility Control: CAMHB only (no compound, no bacteria).

    • Positive Control: A standard antibiotic with a known MIC range for the QC strains.

Step-by-Step Methodology
  • Preparation of Compound Dilutions:

    • The goal is to create a twofold serial dilution of the test compound across the microtiter plate.[19]

    • Add 50 µL of sterile CAMHB to wells 2 through 11 of each row to be tested. Well 12 will be the sterility control.

    • Prepare a starting concentration of the test compound in CAMHB that is twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).

    • Add 100 µL of this starting solution to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from well 2 to 3, and so on, until well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

  • Inoculum Preparation:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in section 2.2.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

    Scientist's Note: This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension, but should be validated for your specific laboratory conditions.

  • Plate Inoculation:

    • Within 15 minutes of preparation, add 50 µL of the final standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).

    • This brings the final volume in each well to 100 µL and dilutes the compound concentrations by a factor of two, achieving the desired final test concentrations.

The following diagram illustrates a typical plate layout for testing two compounds.

G cluster_plate 96-Well Plate Layout for MIC Assay cluster_A THIA-001 vs S. aureus cluster_B THIA-003 vs S. aureus rank_label Row c1 1 c2 2 A1 128 B1 128 c3 3 c4 4 c5 5 c6 6 c7 7 c8 8 c9 9 c10 10 c11 11 c12 12 A2 64 A3 32 A4 16 A5 8 A6 4 A7 2 A8 1 A9 0.5 A10 0.25 A11 GC A12 SC B2 64 B3 32 B4 16 B5 8 B6 4 B7 2 B8 1 B9 0.5 B10 0.25 B11 GC B12 SC caption Numbers are final concentrations (µg/mL). GC=Growth Control, SC=Sterility Control.

Caption: Example 96-well plate layout for MIC determination of two compounds.

  • Incubation:

    • Cover the plate with a lid or an adhesive seal.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the 1,3,4-thiadiazole derivative that completely inhibits visible growth (i.e., the first clear well).[12][20]

    • Validation: For the test to be valid, the Growth Control well (GC) must show distinct turbidity, and the Sterility Control well (SC) must remain clear.[16]

    • The MIC for the positive control antibiotic against the appropriate QC strain must fall within its acceptable range as defined by CLSI or EUCAST.[21]

Example Data Presentation

MIC values provide a direct quantitative measure of a compound's potency and should be tabulated.

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs P. aeruginosa
THIA-001 4832
THIA-003 2416
Ciprofloxacin 0.50.0150.5

Interpretation: A lower MIC value indicates higher potency.[12] In this example, THIA-003 is more potent than THIA-001 against all tested strains. Both are less potent than the control antibiotic, Ciprofloxacin, which is expected for early-stage investigational compounds. This data allows for direct comparison and is crucial for structure-activity relationship (SAR) studies.[2] The ultimate goal for a new drug is to establish clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on MIC values correlated with clinical outcomes.[7][22][23]

References

Application Notes & Protocols: 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine as a High-Efficacy Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Corrosion of metallic assets, particularly in acidic industrial environments, poses a significant economic and safety challenge. The application of organic corrosion inhibitors is a frontline strategy for metal preservation. This document provides a comprehensive technical guide on the application of 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine as a potent corrosion inhibitor. We delve into its molecular rationale, mechanism of action, and provide detailed, field-proven protocols for its evaluation using gravimetric, electrochemical, and surface analytical techniques. This guide is intended for researchers and materials scientists dedicated to the development and validation of advanced corrosion mitigation strategies.

Introduction and Rationale

The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in the design of effective corrosion inhibitors.[1] Its efficacy stems from a unique electronic architecture: two nitrogen atoms, one sulfur atom, and a delocalized π-electron system. These features create multiple active centers for strong coordinate bonding with vacant d-orbitals of metal atoms, leading to the formation of a robust, protective film on the metal surface.

This compound, the subject of this guide, enhances this core functionality with two key structural modifications:

  • 2-Amino Group (-NH₂): This exocyclic amine group provides an additional site with a lone pair of electrons, strengthening the molecule's ability to coordinate with the metal surface.

  • 5-(1-Methylbutyl) Group: This branched alkyl chain increases the molecule's surface coverage and hydrophobicity. Once the molecule is anchored to the surface via the thiadiazole ring, the alkyl tail helps to create a dense, non-polar barrier that repels aqueous corrosive species.

Plausible Synthesis Route

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is well-established. A common and effective method involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[2][3] For the target compound, 2-methylpentanoic acid would serve as the starting material. While various dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used, newer methods employ safer alternatives like polyphosphate ester (PPE).[2][3]

Mechanism of Corrosion Inhibition

The protective action of this compound is a surface phenomenon governed by its adsorption onto the metal. This process blocks the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process.

Adsorption Mechanism: The adsorption involves a combination of physical and chemical interactions:

  • Physisorption: In acidic solutions, the inhibitor molecule can become protonated. This positively charged species then interacts electrostatically with the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the corrosive medium.

  • Chemisorption: This is the dominant and more robust mechanism. It involves the sharing of electrons between the inhibitor and the metal. The lone pair electrons of the sulfur and nitrogen atoms, along with the π-electrons of the thiadiazole ring, are donated to the vacant d-orbitals of the metal atoms (e.g., Iron), forming strong coordinate covalent bonds.[1]

Theoretical Insight from Quantum Chemistry: Computational studies on similar thiadiazole derivatives provide a deeper understanding of this interaction.[4][5]

  • Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons. A higher EHOMO value corresponds to a greater tendency to donate electrons to the metal surface, leading to more efficient inhibition. The nitrogen and sulfur atoms are typically the primary sites of the HOMO density, confirming their role in adsorption.

  • Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons. A lower ELUMO facilitates back-donation from the metal to the inhibitor, strengthening the bond.

  • Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap implies higher reactivity and a greater potential for the molecule to form a stable adsorption layer.[5]

G Diagram 1: Corrosion Inhibition Mechanism. cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_film Protective Film Formation H_plus H⁺ Metal Fe Fe Fe Fe H_plus->Metal Cathodic Reaction (Blocked) Cl_minus Cl⁻ Inhibitor Protonated Inhibitor⁺ Inhibitor->Metal Physisorption (Electrostatic) Adsorbed_Inhibitor This compound Adsorbed_Inhibitor->Metal Chemisorption (N, S, π-electrons bond to Fe d-orbitals)

Caption: Diagram 1: Corrosion Inhibition Mechanism.

Experimental Evaluation: Workflow and Protocols

A multi-faceted approach is essential to rigorously validate the performance of a corrosion inhibitor. The following workflow outlines a logical progression from initial screening to detailed mechanistic investigation.

G Diagram 2: Experimental Evaluation Workflow. A Material Preparation (Metal Coupons) B Weight Loss (Gravimetric) Screening A->B C Electrochemical Testing A->C F Surface Analysis A->F I Data Analysis & Inhibition Efficiency (IE%) Calculation B->I D Potentiodynamic Polarization (PDP) C->D E Electrochemical Impedance Spectroscopy (EIS) C->E D->I E->I G SEM / EDX F->G H XPS / AFM F->H J Comprehensive Performance Evaluation G->J H->J I->J

Caption: Diagram 2: Experimental Evaluation Workflow.

Protocol 1: Weight Loss (Gravimetric) Method

This fundamental method provides a direct measure of metal loss and is excellent for initial screening of inhibitor effectiveness at various concentrations.

  • Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons over time.

  • Causality: The difference in mass loss between coupons in uninhibited and inhibited solutions directly quantifies the inhibitor's ability to protect the metal.

  • Materials:

    • Metal coupons (e.g., mild steel, AISI 1018) of known dimensions.[6][7]

    • Corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄).

    • This compound.

    • Acetone, ethanol, distilled water.

    • Abrasive paper (e.g., up to 1200 grit).

  • Equipment:

    • Analytical balance (±0.1 mg).

    • Water bath or thermostat.

    • Glass beakers and hooks.

    • Ultrasonic cleaner.

  • Procedure:

    • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, wash with distilled water, degrease with acetone in an ultrasonic bath, rinse with ethanol, and dry thoroughly.[7]

    • Initial Measurement: Weigh each prepared coupon accurately using an analytical balance and record the initial weight (W₁).

    • Solution Preparation: Prepare a blank corrosive solution and several test solutions containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

    • Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. Conduct each test in triplicate for reproducibility. Place the beakers in a water bath at a constant temperature (e.g., 298 K) for a set duration (e.g., 6, 12, or 24 hours).

    • Coupon Cleaning: After immersion, retrieve the coupons. Carefully scrub with a soft brush in running water to remove loose corrosion products, rinse with distilled water and acetone, and dry.

    • Final Measurement: Weigh the cleaned, dry coupons and record the final weight (W₂).

  • Data Analysis:

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D) where ΔW is mass loss (W₁ - W₂) in mg, A is the surface area in cm², T is immersion time in hours, and D is the metal density in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Measurements

Electrochemical techniques offer rapid evaluation and provide deep insights into the inhibition mechanism.[8] A standard three-electrode cell is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[9]

  • Objective: To determine the inhibitor's effect on the kinetics of the corrosion reaction and the properties of the metal/solution interface.

  • Causality: The inhibitor alters the electrochemical response of the metal. By measuring changes in current, potential, and impedance, we can deduce how it affects the rates of anodic and cathodic reactions and the formation of a protective film.

  • Equipment: Potentiostat/Galvanostat with frequency response analysis capability.

A. Potentiodynamic Polarization (PDP)

  • Procedure:

    • Preparation: Prepare the three-electrode cell with the corrosive solution (blank or with inhibitor). Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until it reaches a steady state.[9]

    • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[10]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Tafel Extrapolation: Extrapolate the linear (Tafel) regions of the cathodic and anodic curves back to their intersection point. The potential at this point is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

    • Mechanism: If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If both are shifted, it is a mixed-type inhibitor.[9][11] Thiadiazole derivatives typically act as mixed-type inhibitors.

B. Electrochemical Impedance Spectroscopy (EIS)

  • Procedure:

    • Preparation: Use the same setup as PDP and allow the OCP to stabilize.

    • EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz down to 10 mHz).[9][10][12]

  • Data Analysis:

    • Nyquist Plot: Plot the imaginary impedance (-Z") versus the real impedance (Z'). For a simple corrosion system, this often appears as a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion and better inhibition.[10]

    • Bode Plot: Plot the logarithm of the impedance modulus (|Z|) and the phase angle (θ) versus the logarithm of the frequency. Higher |Z| values at low frequencies and higher phase angles indicate better protective properties of the inhibitor film.

    • Equivalent Circuit Modeling: Fit the EIS data to an equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

Protocol 3: Surface Analysis Techniques

These methods provide direct visual and compositional evidence of the inhibitor's action on the metal surface.[13]

  • Objective: To characterize the morphology and composition of the metal surface after exposure to the corrosive environment, with and without the inhibitor.

  • Causality: By visualizing the surface, one can directly observe the reduction in pitting and general corrosion, confirming the formation of a protective film. Compositional analysis can prove that the inhibitor molecule is present on the surface.

A. Scanning Electron Microscopy (SEM)

  • Procedure: After a weight loss experiment, carefully dry the coupons (one from the blank and one from an effective inhibitor concentration). Mount them on stubs and coat with a thin conductive layer (if necessary).

  • Analysis: Acquire images of the surface at various magnifications. The surface from the blank solution will typically show a rough, pitted morphology, while the inhibited surface should appear much smoother, indicating protection.[14]

B. X-ray Photoelectron Spectroscopy (XPS)

  • Procedure: Use coupons exposed to the inhibitor solution for a set period.

  • Analysis: XPS analyzes the elemental composition of the top few nanometers of the surface.[15] The detection of N 1s and S 2p peaks in the XPS spectrum of the inhibited coupon provides direct evidence of the inhibitor's adsorption onto the metal surface.[7]

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Example Inhibition Efficiency Data for this compound on Mild Steel in 1 M HCl at 298 K.

Inhibitor Conc. (ppm)Weight Loss IE (%)PDP IE (%)EIS IE (%)
0 (Blank)000
5075.478.179.5
10088.289.590.3
20094.695.195.8
50095.195.596.2

Note: Data are representative and based on typical performance of similar thiadiazole derivatives.

Conclusion

This compound is a highly promising corrosion inhibitor, leveraging the robust metal-binding capabilities of the thiadiazole ring and the enhanced surface coverage provided by its alkyl substituent. The protocols outlined in this document provide a rigorous framework for its evaluation, from initial screening via weight loss to detailed mechanistic studies using electrochemical and surface analysis techniques. Proper application of these methods will enable researchers to accurately quantify its high inhibition efficiency and confirm its mechanism of action through the formation of a protective adsorbed film.

References

Application Notes and Protocols for the Development of Herbicides Based on 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine as a Novel Herbicide

The relentless challenge of weed management in modern agriculture necessitates a continuous search for novel herbicidal active ingredients. The emergence of herbicide-resistant weed biotypes and the increasing scrutiny of the environmental impact of existing herbicides demand innovative chemical solutions. The 1,3,4-thiadiazole heterocyclic scaffold has long been recognized as a privileged structure in agrochemical research, with several derivatives demonstrating potent biological activities.[1][2][3][4] Notably, compounds such as tebuthiuron, a substituted 1,3,4-thiadiazol-2-yl urea, have been successfully commercialized for broad-spectrum weed control.[5][6] The primary mechanism of action for many thiadiazole-based herbicides is the inhibition of photosynthesis at the Photosystem II (PSII) complex, a vital process for plant survival.[1][5][7]

This document provides a comprehensive guide for researchers and scientists on the systematic evaluation of this compound as a potential new herbicide. We will detail the synthetic pathway, outline robust protocols for efficacy screening, delve into the probable mechanism of action, guide the initial stages of formulation development, and touch upon preliminary safety and environmental assessments. The causality behind each experimental choice is explained to provide a deeper understanding of the herbicide development process.

Part 1: Synthesis and Characterization

The journey of a new herbicide begins with its synthesis. A plausible and efficient method for the synthesis of 5-alkyl-1,3,4-thiadiazol-2-amines involves the cyclization of a carboxylic acid with thiosemicarbazide.[8][9] This approach is adaptable for our target compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound for subsequent biological evaluation.

Causality: This one-pot synthesis is chosen for its efficiency and use of readily available starting materials. Polyphosphate ester (PPE) is an effective and less hazardous dehydrating agent compared to alternatives like POCl₃ or SOCl₂.[8][9]

Materials:

  • 2-Methylpentanoic acid

  • Thiosemicarbazide

  • Polyphosphate ester (PPE)

  • Chloroform

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-methylpentanoic acid and thiosemicarbazide.

  • Add polyphosphate ester (PPE) as the solvent and dehydrating agent.

  • Heat the mixture under reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the aqueous solution with a 5% sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer three times with chloroform.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 2: Bio-Efficacy Screening

Once synthesized and characterized, the herbicidal potential of the compound must be rigorously assessed. This involves a tiered screening process, starting with in vitro assays and progressing to whole-plant bioassays.

Protocol 2: Primary Screening - Seed Germination and Early Growth Assay

Objective: To rapidly assess the intrinsic phytotoxicity of the compound on seed germination and seedling growth of representative monocot and dicot weed species.

Causality: This petri dish assay is a cost-effective and high-throughput method to identify if the compound has any biological activity at the initial stages of plant development.

Materials:

  • Test compound: this compound

  • Weed seeds (e.g., Amaranthus retroflexus - redroot pigweed, Echinochloa crus-galli - barnyardgrass)

  • Petri dishes (9 cm diameter) with filter paper

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Create a series of dilutions in distilled water containing 0.1% Tween-20 to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM). Include a solvent-only control.

  • Pipette 5 mL of each test solution onto the filter paper in the petri dishes.

  • Place 20-30 seeds of each weed species in the respective dishes.

  • Seal the dishes with parafilm and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculate the inhibition percentage relative to the control for each parameter.

Protocol 3: Secondary Screening - Whole Plant Pre- and Post-Emergence Assays

Objective: To evaluate the herbicidal efficacy of the compound when applied to the soil (pre-emergence) or directly to the foliage of young plants (post-emergence).[10][11][12]

Causality: These greenhouse-based assays simulate agricultural application methods and provide crucial information on the compound's mode of entry and translocation within the plant.

Materials:

  • Test compound

  • Pots filled with a standard potting mix

  • Seeds of various weed and crop species

  • Greenhouse with controlled environmental conditions

  • Laboratory sprayer calibrated to deliver a specific volume

Pre-Emergence Protocol:

  • Sow seeds of test species at an appropriate depth in the pots.

  • Prepare spray solutions of the test compound at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha) in a water/acetone mixture with a suitable surfactant.

  • Immediately after sowing, apply the herbicide solutions evenly to the soil surface using the laboratory sprayer.[12]

  • Include untreated and positive control (a commercial herbicide) pots.

  • Water the pots as needed and grow in the greenhouse for 21 days.

  • Assess the percentage of weed control by visual estimation of plant emergence and biomass reduction compared to the untreated control.

Post-Emergence Protocol:

  • Sow seeds and grow the plants until they reach the 2-4 leaf stage.[10]

  • Apply the herbicide solutions, prepared as in the pre-emergence protocol, directly to the foliage of the plants.[10]

  • Grow the plants in the greenhouse for 21 days, avoiding overhead watering for the first 24 hours to allow for absorption.

  • Assess the percentage of weed control by visual estimation of phytotoxicity symptoms (e.g., chlorosis, necrosis) and biomass reduction.

Data Analysis: Dose-Response Curves

For promising compounds, conduct a dose-response study with a wider range of concentrations to determine the effective dose that causes 50% inhibition (ED₅₀). The log-logistic model is a robust method for analyzing this type of data.[13][14][15][16]

ParameterDescription
Upper Limit (d) The response at zero dose (typically 100%).
Lower Limit (c) The response at an infinite dose (typically 0%).
ED₅₀ (e) The dose causing a 50% response between the upper and lower limits.
Slope (b) The steepness of the curve around the ED₅₀.

Part 3: Mechanism of Action Studies

Understanding how a herbicide kills a plant is critical for its development. Based on the 1,3,4-thiadiazole scaffold, a likely mechanism of action is the inhibition of Photosystem II.[1][7]

Hypothesized Mechanism of Action: this compound likely acts as a PSII inhibitor. It is hypothesized to bind to the D1 protein in the chloroplast thylakoid membrane, blocking the plastoquinone (PQ) binding site.[1] This interrupts the photosynthetic electron transport chain, leading to a halt in ATP and NADPH production.[1] The blockage also results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, leading to rapid cell death, observed as chlorosis and necrosis.[7][17]

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_inhibition Inhibition Pathway cluster_consequences Consequences P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB Site on D1 Protein QA->QB Electron Flow PQ Plastoquinone (PQ) QB->PQ Electron Flow block Blocks Electron Transfer QB->block herbicide 5-(1-Methylbutyl)- 1,3,4-thiadiazol-2-amine herbicide->QB no_atp ATP & NADPH Production Halted block->no_atp ros Reactive Oxygen Species (ROS) Formation block->ros damage Lipid Peroxidation & Membrane Damage ros->damage death Cell Death (Chlorosis, Necrosis) damage->death

Caption: Proposed mechanism of action of this compound as a PSII inhibitor.

Protocol 4: Chlorophyll Fluorescence Assay

Objective: To experimentally verify the inhibition of Photosystem II.

Causality: PSII inhibition leads to a characteristic change in chlorophyll fluorescence, providing a rapid and non-invasive diagnostic tool. An increase in the variable fluorescence (Fv/Fm) indicates a block in the electron transport chain.

Materials:

  • Leaf discs from treated and untreated plants

  • A pulse-amplitude modulation (PAM) fluorometer

Procedure:

  • Treat plants with the test compound at the ED₅₀ concentration as per the post-emergence protocol.

  • After 24-48 hours, dark-adapt leaf discs from both treated and control plants for at least 30 minutes.

  • Measure the minimal fluorescence (Fo) with a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm).

  • A significant decrease in Fv/Fm in treated leaves compared to the control is indicative of PSII inhibition.

Part 4: Formulation Development

An active ingredient is rarely applied in its pure form. A formulation is essential to ensure the herbicide is stable, easy to handle, and effective upon application.[18][19][20][21][22]

Objective: To develop a stable and effective preliminary formulation for greenhouse and small-plot field testing.

Causality: The choice of formulation type depends on the physicochemical properties of the active ingredient. For a solid with low water solubility, a wettable powder (WP) or a suspension concentrate (SC) are common starting points.

Key Components of a Herbicide Formulation:

  • Active Ingredient (AI): this compound

  • Inert Carrier/Solvent: Clay or silica for a WP; water or oil for a liquid formulation.

  • Surfactants/Wetting Agents: To ensure the AI spreads and adheres to the leaf surface.

  • Dispersing Agents: To prevent clumping of AI particles in the spray tank.

  • Other Adjuvants: Antifreeze, antifoaming agents, etc., as needed.[19]

G cluster_workflow Herbicide Development Workflow start Synthesis of 5-(1-Methylbutyl)-1,3,4- thiadiazol-2-amine screen Bio-Efficacy Screening (In Vitro & Whole Plant) start->screen moa Mechanism of Action Studies screen->moa form Formulation Development moa->form safety Preliminary Safety & Environmental Assessment form->safety field Field Trials safety->field

Caption: A simplified workflow for the development of a new herbicide.

Protocol 5: Preparation of a Lab-Scale Wettable Powder (WP) Formulation

Objective: To create a simple, solid formulation for easy dispersion in water.

Materials:

  • Active Ingredient (AI)

  • Inert carrier (e.g., Kaolin clay)

  • Wetting agent (e.g., sodium dodecyl sulfate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Air-jet mill or mortar and pestle

Procedure:

  • Determine the desired percentage of AI in the formulation (e.g., 50% WP).

  • Calculate the required amounts of AI, carrier, wetting agent (e.g., 2-3%), and dispersing agent (e.g., 5-7%).

  • Thoroughly mix the components.

  • Grind the mixture to a fine powder using an air-jet mill or, for small scale, a mortar and pestle.

  • Test the formulation's suspensibility by mixing a known amount in water and observing the degree of settling over time.

Part 5: Preliminary Safety and Environmental Assessment

Early-stage assessment of potential risks to non-target organisms and the environment is crucial.[2][4][23][24][25]

Key Areas of Investigation:

  • Acute Toxicity: Preliminary tests on non-target organisms like Daphnia magna (aquatic invertebrate) and Lemna paucicostata (duckweed) can provide initial ecotoxicity data.[3][26]

  • Soil Persistence: A soil bioassay can be conducted to estimate the residual activity of the herbicide.[27][28] This involves growing a sensitive crop in soil previously treated with the compound.

  • Environmental Fate: Initial studies on biodegradability (e.g., OECD 301) and hydrolysis can predict the compound's persistence in the environment.[23][25]

These preliminary studies help to identify any potential red flags early in the development process, saving time and resources.

Conclusion

The protocols and guidelines presented here provide a structured and scientifically grounded framework for the initial development of this compound as a novel herbicide. By systematically progressing from synthesis through efficacy testing, mechanism of action studies, and preliminary formulation and safety assessments, researchers can efficiently evaluate the potential of this and other candidate molecules. The key to success lies in rigorous experimental design, careful data interpretation, and a deep understanding of the underlying biological and chemical principles of weed science.

References

Application Notes and Protocols for Plant Growth Regulation using 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a versatile five-membered heterocyclic ring containing sulfur and two nitrogen atoms, which has garnered significant attention in agricultural and medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antifungal, insecticidal, herbicidal, and antiviral properties.[3] This inherent biological activity makes them prime candidates for the development of novel agrochemicals. The regulation of plant growth is a multifaceted process that encompasses not only the promotion of desirable traits like increased biomass and yield but also the protection of plants from biotic and abiotic stresses that hinder their development. In this context, 1,3,4-thiadiazole derivatives function as plant growth regulators through two primary modes of action: indirectly, by providing crop protection against pests and diseases, and directly, by modulating endogenous plant hormonal pathways.

This guide provides an in-depth exploration of the application of 1,3,4-thiadiazole derivatives in plant growth regulation. It covers their mechanisms of action, protocols for their synthesis and biological evaluation, and insights into the causal relationships behind experimental designs.

Section 1: Indirect Plant Growth Regulation - The Role of Crop Protection

A plant's ability to achieve its maximum growth potential is fundamentally linked to its health. Pathogens, pests, and competition from weeds can severely stunt growth and reduce yields. 1,3,4-Thiadiazole derivatives contribute significantly to plant growth regulation by mitigating these threats.

Fungicidal Activity

Fungal pathogens are a major cause of crop loss worldwide. Certain 1,3,4-thiadiazole derivatives have demonstrated potent fungicidal activity against a range of devastating plant fungi. For instance, novel flavonol derivatives incorporating a 1,3,4-thiadiazole moiety have shown superior antifungal activity against Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum compared to the commercial fungicide azoxystrobin.[4]

Mechanism of Action: The primary mechanism of action for some of these fungicidal derivatives involves the disruption of fungal cell membrane integrity. This is achieved by inducing the production of reactive oxygen species (ROS) within the fungal cells, which leads to lipid peroxidation and the subsequent leakage of cellular contents, ultimately causing cell death.[3][4] The presence of the toxophoric –N–C–S– moiety within the 1,3,4-thiadiazole ring is considered crucial for this biological activity.

Insecticidal and Acaricidal Activities

Insect pests and mites pose a significant threat to crop health and productivity. Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their insecticidal and acaricidal properties. For example, certain 1,3,4-thiadiazole-based compounds have shown high toxicity against the cotton leafworm (Spodoptera littoralis) and carmine spider mite (Tetranychus cinnabarinus).[5][6] The insecticidal activity of some derivatives has been found to be comparable to or even better than commercial insecticides like imidacloprid.

Mechanism of Action: The insecticidal mechanism can vary depending on the specific derivative. Some compounds act as stomach and contact poisons. Others may interfere with key physiological processes in the insect, such as the inhibition of essential enzymes or disruption of the nervous system. The inclusion of specific functional groups, such as a pyrimidine ring, has been shown to enhance insecticidal activity.[5]

Antiviral Activity

Plant viruses can cause systemic infections that lead to stunted growth, mosaic patterns on leaves, and reduced yields. There are limited effective treatments for viral diseases in plants. However, some 1,3,4-thiadiazole derivatives have shown promising antiviral activity. A study on novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives demonstrated excellent protective activity against Tobacco Mosaic Virus (TMV).[7]

Mechanism of Action: These antiviral compounds can act by inhibiting the spread of the virus within the host plant. One observed mechanism is the induction of defensive barriers in the plant, such as causing stomatal closure and a more compact arrangement of mesophyll cells.[7] Furthermore, these derivatives can enhance the plant's own defense mechanisms by increasing chlorophyll content and photosynthetic efficiency, and reducing the levels of damaging peroxides in infected plants.[7]

Section 2: Direct Plant Growth Regulation - Modulation of Phytohormonal Pathways

Beyond crop protection, certain classes of 1,3,4-thiadiazole derivatives can directly influence plant growth and development by interacting with phytohormone signaling pathways, exhibiting auxin-like and cytokinin-like activities.

Cytokinin-like Activity and Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition

Cytokinins are a class of phytohormones that promote cell division, shoot proliferation, and delay senescence. The endogenous levels of cytokinins are tightly regulated, in part, by the enzyme cytokinin oxidase/dehydrogenase (CKX), which catalyzes their degradation.

Thidiazuron (TDZ), a phenylurea derivative containing a 1,2,3-thiadiazole ring, is a well-known plant growth regulator that exhibits strong cytokinin-like activity.[8][9][10] Although TDZ itself is not a 1,3,4-thiadiazole, its mechanism of action provides a crucial model for understanding how related compounds can regulate plant growth. TDZ is a potent inhibitor of CKX.[8][9] By inhibiting CKX, TDZ increases the half-life of endogenous cytokinins, leading to an enhanced cytokinin response. This mechanism has inspired the design of new thiadiazole derivatives with improved CKX inhibitory properties and potentially lower intrinsic cytokinin activity, making them more specific tools for modulating plant growth.[8][9]

Cytokinin_Pathway cluster_0 Cellular Processes Cell_Division Cell Division Shoot_Proliferation Shoot Proliferation Senescence_Delay Delay of Senescence Cytokinins Endogenous Cytokinins Cytokinins->Cell_Division Promotes Cytokinins->Shoot_Proliferation Promotes Cytokinins->Senescence_Delay Promotes CKX Cytokinin Oxidase/ Dehydrogenase (CKX) Cytokinins->CKX Degraded by Thiadiazole 1,3,4-Thiadiazole Derivative (CKX Inhibitor) Thiadiazole->CKX Inhibits

Caption: Mechanism of CKX Inhibition by Thiadiazole Derivatives.

Auxin-like and Other Growth-Regulating Activities

Auxins are another critical class of phytohormones that regulate processes such as cell elongation, root formation, and apical dominance. Some aroylurea derivatives of 1,3,4-thiadiazole have been reported to exhibit not only cytokinin-like activity but also auxin-like activity.[11] The specific structure of the derivative determines the type and level of hormonal activity.

Additionally, as seen in the case of antiviral derivatives, some 1,3,4-thiadiazoles can positively influence photosynthesis and reduce oxidative stress, which are crucial for overall plant vigor and growth.[7]

Section 3: Protocols

The following protocols provide a framework for the synthesis and evaluation of 1,3,4-thiadiazole derivatives for plant growth regulating applications.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol is a common one-step procedure for synthesizing the 2-amino-1,3,4-thiadiazole core, which can be further modified.[12]

Materials:

  • Substituted carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • 1,4-Dioxane (or other suitable solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, create a mixture of the substituted carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in 1,4-dioxane.

  • With stirring, slowly add phosphorus oxychloride (1 equivalent) dropwise to the mixture.

  • Heat the resulting slurry to a gentle reflux. The reaction is typically complete when the evolution of hydrogen chloride gas ceases (approx. 3-4 hours).

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue and adjust the pH to 8.0-9.0 using a NaOH solution to precipitate the product.

  • Filter the solid precipitate, wash it with water, and allow it to air dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[12]

Synthesis_Workflow start Start: Carboxylic Acid + Thiosemicarbazide step1 Add POCl₃ in Dioxane start->step1 step2 Reflux (3-4h) step1->step2 step3 Evaporate Solvent step2->step3 step4 Add Water & Adjust pH to 8-9 with NaOH step3->step4 step5 Filter Precipitate step4->step5 step6 Recrystallize from Ethanol step5->step6 end_product Purified 2-Amino-5-substituted- 1,3,4-thiadiazole step6->end_product

Caption: General Synthesis of 2-Amino-1,3,4-thiadiazole Core.

Protocol for In Vitro Evaluation of Plant Growth Regulating Effects (Seed Germination and Seedling Growth Assay)

This bioassay is a fundamental method to screen for the direct effects of compounds on plant growth.

Materials:

  • Seeds of a model plant species (e.g., lettuce, cress, or Arabidopsis thaliana)

  • Test compounds (1,3,4-thiadiazole derivatives)

  • Solvent for stock solution (e.g., DMSO)

  • Sterile distilled water

  • Petri dishes with sterile filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Stock Solutions: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Test Solutions: Create a dilution series of the test compounds (e.g., 1, 10, 50, 100 µM) in sterile distilled water. Ensure the final solvent concentration is consistent across all treatments and the control (e.g., 0.1% DMSO). Include a solvent-only control and a negative control (water only). Positive controls like IAA (for auxin-like activity) or 6-BAP (for cytokinin-like activity) can also be included.

  • Seed Sterilization and Plating: Surface-sterilize the seeds to prevent microbial contamination. Place a consistent number of seeds (e.g., 20-30) on the sterile filter paper in each Petri dish.

  • Treatment Application: Add a defined volume (e.g., 2-3 mL) of the respective test solution or control to each Petri dish, ensuring the filter paper is saturated.

  • Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22-25°C with a 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 5-10 days), measure the following parameters:

    • Germination Rate (%): Count the number of germinated seeds.

    • Primary Root Length (mm): Measure the length of the main root.

    • Hypocotyl Length (mm): Measure the length of the seedling stem.

    • Number of Lateral Roots: Count the number of secondary roots.

    • Fresh Weight (mg): Weigh the seedlings from each plate.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments and controls.

Protocol for Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the fungicidal efficacy of the synthesized compounds.

Materials:

  • Pure culture of a test fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare Medicated Media: Prepare PDA medium and autoclave it. While the medium is still molten (around 45-50°C), add the test compound stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with the solvent only.

  • Pour Plates: Pour the medicated and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of each PDA plate. Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: When the fungal growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine EC₅₀: From the dose-response data, calculate the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits fungal growth by 50%.[4]

Section 4: Data Interpretation and Summary

The evaluation of 1,3,4-thiadiazole derivatives requires a multifaceted approach. The data from the various bioassays should be compiled and analyzed to build a comprehensive profile of each compound's activity.

Data Summary Table:

Compound IDPrimary Root Length (% of Control)Hypocotyl Length (% of Control)Lateral Root Number (% of Control)Antifungal EC₅₀ (µg/mL) vs. B. cinereaInsecticidal Activity (% Mortality at 100 ppm)
Control 100100100N/A0
TDZ-01 7512050>10015
TDZ-02 1109515025.585
TDZ-03 98102952.440

This integrated approach allows researchers to identify promising lead compounds that may exhibit desirable plant growth regulating properties, whether through direct hormonal modulation, potent crop protection, or a combination of both. The versatility of the 1,3,4-thiadiazole scaffold continues to make it a highly valuable target for the development of next-generation agricultural chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols for improved yield and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a systematic approach to its resolution, grounded in chemical principles.

Issue 1: Consistently Low to Moderate Yield

Question: My reaction to synthesize this compound from 2-methylpentanoic acid and thiosemicarbazide consistently results in a low yield (30-50%). How can I improve this?

Answer: Low yields in this synthesis are a common challenge and can often be attributed to several factors.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying cause.

1. Purity of Starting Materials and Reagents:

  • 2-Methylpentanoic Acid: Ensure the carboxylic acid is free from moisture and other impurities. Impurities can lead to unwanted side reactions.

  • Thiosemicarbazide: Use high-purity thiosemicarbazide. Degradation of this reagent can significantly impact the yield.

  • Dehydrating Agent/Catalyst: The choice and quality of the acid catalyst are critical. Commonly used catalysts include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[3][4] Ensure these reagents are not old or exposed to atmospheric moisture.[1]

2. Reaction Conditions:

  • Temperature Control: The reaction temperature is a crucial parameter.[1] For the cyclization of thiosemicarbazide with a carboxylic acid using sulfuric acid, a temperature range of 80-90°C is often employed.[5] Overheating can lead to decomposition of the product or starting materials, while insufficient heat will result in an incomplete reaction.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] An optimal reaction time ensures maximum conversion without significant product degradation.[1] Prolonged reaction times do not always equate to higher yields and can sometimes be detrimental.

3. Work-up Procedure:

  • Neutralization: After the reaction, the mixture is typically poured into ice-cold water and neutralized.[7] The choice of base for neutralization (e.g., sodium carbonate or ammonium hydroxide) and careful pH control are important to ensure complete precipitation of the product without causing hydrolysis or other side reactions.[3]

  • Product Isolation: Inefficient filtration or washing of the crude product can lead to significant losses. Ensure the precipitated product is thoroughly collected and washed with cold water to remove any inorganic salts.

Optimization Strategy:

ParameterRecommendationRationale
Catalyst Consider using polyphosphoric acid (PPA) or phosphorus pentachloride.PPA has been shown to produce good yields of 2-amino-5-alkyl-1,3,4-thiadiazoles in a shorter time frame.[3] Phosphorus pentachloride in a solid-state reaction can also lead to high yields under mild conditions.[8]
Solvent If using a solvent-based method, ensure it is anhydrous.Moisture can lead to hydrolysis of the starting materials or intermediates, reducing the overall yield.[1][9]
Stoichiometry Use a slight excess of the carboxylic acid.This can help to drive the reaction to completion, especially if the thiosemicarbazide is not perfectly pure.
Issue 2: Formation of an Insoluble, High-Melting Point Byproduct

Question: During my synthesis, I'm observing the formation of a significant amount of an insoluble byproduct that is difficult to separate from my desired product. What could this be and how can I prevent it?

Answer: The formation of insoluble byproducts is often indicative of side reactions. In the synthesis of 2-amino-1,3,4-thiadiazoles, a common side reaction, particularly under basic conditions, is the formation of 1,2,4-triazole derivatives.[9][10] However, since this synthesis is conducted in acidic medium, other possibilities should be considered.

Potential Side Reactions and Causes:

  • Dithiobiurea Formation: Thiosemicarbazide can react with isothiocyanates (which can form in situ under certain conditions) to produce dithiobiurea derivatives.[9]

  • Oxidation: The thiosemicarbazide moiety can be susceptible to oxidation, leading to the formation of disulfides or other oxidized species, which are often less soluble.[9]

  • Polymerization: Under harsh acidic conditions or at elevated temperatures, starting materials or the product could undergo polymerization.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Insoluble Byproduct cluster_1 Condition Optimization cluster_2 Reagent Purification start Insoluble Byproduct Observed check_conditions Review Reaction Conditions (Temp, Acidity) start->check_conditions check_reagents Analyze Purity of Starting Materials start->check_reagents analyze_byproduct Characterize Byproduct (NMR, MS, IR) start->analyze_byproduct lower_temp Lower Reaction Temperature check_conditions->lower_temp reduce_acidity Decrease Catalyst Concentration check_conditions->reduce_acidity purify_acid Purify Carboxylic Acid check_reagents->purify_acid fresh_tsc Use Fresh Thiosemicarbazide check_reagents->fresh_tsc analyze_byproduct->lower_temp Based on Byproduct ID analyze_byproduct->reduce_acidity Based on Byproduct ID analyze_byproduct->purify_acid Based on Byproduct ID analyze_byproduct->fresh_tsc Based on Byproduct ID

Caption: A workflow for troubleshooting the formation of insoluble byproducts.

Preventative Measures:

  • Strict Temperature Control: Avoid localized overheating by ensuring efficient stirring and gradual heating.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[1]

  • Controlled Addition of Reagents: Adding the catalyst or one of the reactants portion-wise can help to control the reaction exotherm and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide?

A1: The reaction proceeds via an acid-catalyzed cyclodehydration. The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The nitrogen of the thiosemicarbazide performs a nucleophilic attack on the carbonyl carbon of the protonated carboxylic acid.

  • Dehydration: An initial dehydration step forms an acylthiosemicarbazide intermediate.

  • Cyclization: The sulfur atom of the acylthiosemicarbazide then attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate.

  • Final Dehydration: A second dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring.[5]

G RCOOH 2-Methylpentanoic Acid Intermediate Acylthiosemicarbazide Intermediate RCOOH->Intermediate + H⁺ - H₂O TSC Thiosemicarbazide TSC->Intermediate + H⁺ - H₂O Product This compound Intermediate->Product Cyclization - H₂O

Caption: Simplified reaction pathway for thiadiazole synthesis.

Q2: Are there alternative, potentially higher-yielding, synthetic routes to 2-amino-5-substituted-1,3,4-thiadiazoles?

A2: Yes, several other methods have been reported, some of which may offer advantages in terms of yield or reaction conditions.

  • From Acyl Chlorides: Reacting the corresponding acyl chloride (2-methylpentanoyl chloride) with thiosemicarbazide is a common alternative.[3] This method often proceeds under milder conditions but requires the preparation of the acyl chloride as an extra step.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the reaction and, in some cases, improve yields.

  • Solid-Phase Synthesis: Grinding the reactants (carboxylic acid, thiosemicarbazide, and phosphorus pentachloride) in a mortar at room temperature has been reported to give high yields.[8]

Q3: What are the recommended methods for the purification and characterization of this compound?

A3:

  • Purification:

    • Recrystallization: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[7][8]

    • Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel can be employed.[9]

  • Characterization: The structure of the synthesized compound should be confirmed by a combination of spectroscopic techniques.[11][12]

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the presence of the 1-methylbutyl group and the aromatic thiadiazole ring.[13][14][15]

    • FT-IR Spectroscopy: Look for characteristic peaks for the N-H stretching of the amino group (around 3100-3300 cm⁻¹) and C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹).[14][15]

    • Mass Spectrometry: This will confirm the molecular weight of the product.[11][15]

    • Elemental Analysis: To confirm the elemental composition of the synthesized compound.[11]

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • 2-Methylpentanoic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Ethanol (if applicable)

  • Ice

  • Sodium Carbonate solution (10%)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 2-methylpentanoic acid and thiosemicarbazide.[16]

  • If using a solvent, add ethanol.

  • With constant stirring, slowly add a catalytic amount of concentrated sulfuric acid.[16]

  • Heat the reaction mixture to 80-90°C for the recommended time (typically 1.5-4 hours), monitoring the reaction progress by TLC.[7][16]

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[7]

  • Neutralize the mixture with a 10% sodium carbonate solution until a precipitate forms.[16]

  • Filter the solid product, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.[7][16]

References

Technical Support Center: Purification of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine (CAS No. 72836-32-9). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven guidance to navigate the common challenges encountered during the isolation and purification of this compound, ensuring you achieve the desired purity and yield for your research and development endeavors.

Section 1: Compound Profile & Purification Strategy

This compound is a heterocyclic compound belonging to the 2-amino-1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities. The purification of this specific molecule is critical, as residual impurities can confound biological assays and compromise the integrity of subsequent synthetic steps.

1.1. Common Synthesis & Expected Impurities

The most common synthetic route to this class of compounds is the cyclization of a thiosemicarbazide with a corresponding carboxylic acid (2-methylpentanoic acid in this case), often facilitated by a strong dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or phosphorus pentachloride (PCl₅).[1][2][3][4][5]

Understanding the synthesis is the first step in predicting and addressing purification challenges.

Impurity Class Specific Examples Reason for Presence Impact on Purification
Starting Materials Thiosemicarbazide, 2-Methylpentanoic AcidIncomplete reactionCan co-crystallize or streak during chromatography.
Reagents/Catalysts Phosphoric acid, POCl₃ hydrolysis byproductsCarryover from workupHighly polar; can often be removed with an aqueous wash.
Side-Products Isomeric 1,2,4-triazole derivativesRearrangement during cyclizationMay have similar polarity to the desired product, complicating separation.[6]
Solvents DMF, Ethanol, BenzeneResidual from reaction or previous stepsCan make the final product oily or suppress crystallization.[7]
1.2. General Purification Workflow

The purification strategy should be tailored to the scale of the reaction and the observed impurity profile. A typical workflow involves a primary purification step (recrystallization or precipitation) followed by a secondary, higher-resolution step (column chromatography) if necessary.

Purification_Workflow crude Crude Product (Post-Workup) wash Aqueous Wash (e.g., NaHCO₃ soln.) crude->wash Remove acidic reagents tlc TLC Analysis wash->tlc Assess impurity profile recryst Recrystallization tlc->recryst Few, well-separated spots column Column Chromatography tlc->column Complex mixture or streaking pure Pure Product recryst->pure column->pure

Caption: General purification workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for this compound?

A1: For most crude products that are solid, recrystallization is the most efficient first-line purification technique. It is cost-effective, scalable, and can significantly enhance purity by removing unreacted starting materials and most side-products. A common and effective solvent system to start with is an ethanol/water mixture.[7] The compound is typically dissolved in a minimal amount of hot ethanol, followed by the slow addition of water until turbidity persists. Slow cooling should then induce crystallization.

Q2: How do I choose the right analytical technique to confirm the purity of my final product?

A2: A combination of techniques is authoritative.

  • Thin-Layer Chromatography (TLC): Essential for a quick purity check. A single spot in multiple solvent systems is a good indicator of purity.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility) is a standard method.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and detecting impurities with distinct proton or carbon signals.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2][10]

Q3: My final product is a persistent oil or waxy solid. What does this indicate?

A3: This typically points to the presence of residual solvents or impurities that are depressing the melting point and interfering with crystal lattice formation.[7] Before resorting to more complex purification, ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating, to remove any trapped solvent. If it remains an oil, column chromatography is the recommended next step.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your purification experiments.

Troubleshooting_Flowchart start Problem Encountered prob_oil Product 'Oils Out' During Recrystallization start->prob_oil prob_yield Low Yield After Purification start->prob_yield prob_tlc Multiple Spots or Streaking on TLC Post-Purification start->prob_tlc sol_oil1 Solution: Cool Slower & Scratch Flask prob_oil->sol_oil1 Cause: Supersaturation or Rapid Cooling sol_oil2 Solution: Re-evaluate Solvent System (Try Ethanol/Hexane) prob_oil->sol_oil2 Cause: Poor Solvent Choice sol_oil3 Solution: Purify via Column Chromatography First prob_oil->sol_oil3 Cause: High Impurity Load sol_yield1 Solution: Minimize Transfers & Check Filter Paper prob_yield->sol_yield1 Cause: Mechanical Loss sol_yield2 Solution: Analyze Mother Liquor via TLC for Lost Product prob_yield->sol_yield2 Cause: Product remains in solution sol_yield3 Solution: Optimize Recrystallization (Avoid Excess Solvent) prob_yield->sol_yield3 Cause: Suboptimal Technique sol_tlc1 Solution: Check for Decomposition on Silica (TLC Spot Test) prob_tlc->sol_tlc1 Cause: Compound Instability sol_tlc2 Solution: Perform Column Chromatography prob_tlc->sol_tlc2 Cause: Incomplete Separation sol_tlc3 Solution: Use Neutralized Silica or Alumina for Chromatography prob_tlc->sol_tlc3 Cause: Interaction with Stationary Phase

Caption: A decision tree for troubleshooting common purification issues.

Q4: During column chromatography, I'm seeing very broad peaks or my compound is not eluting. What's wrong?

A4: This issue, known as "tailing" or irreversible binding, is common for amine-containing compounds on standard silica gel.

  • Causality: The amine group (-NH₂) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and low recovery.

  • Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia solution to the solvent system (e.g., Ethyl Acetate/Hexane/Et₃N 30:70:0.5). This deactivates the acidic sites on the silica, allowing your compound to elute cleanly. Always optimize the solvent system with TLC first, including the modifier.

Q5: My yield is very low after recrystallization. Where did my product go?

A5: Low recovery is often due to one of two main factors:

  • Excessive Solvent: The most common error is adding too much hot solvent to dissolve the crude product. The goal is to create a saturated solution. Using excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Inappropriate Solvent Choice: If the solvent is too "good," the compound will remain soluble even at low temperatures. Conversely, if it's too "poor," the compound may precipitate prematurely along with impurities.

  • Self-Validation: Always check your mother liquor (the solution left after filtering your crystals) by TLC. If you see a strong spot for your product, it indicates that a significant amount did not crystallize. You can attempt to recover this by partially evaporating the solvent and cooling again for a second crop of crystals.

Q6: I've purified my compound, but the NMR spectrum shows broad signals for the amine protons.

A6: This is a common and expected phenomenon for primary amines. The broadening is often due to quadrupole coupling with the ¹⁴N nucleus and can also be influenced by hydrogen bonding and exchange with trace amounts of water in the NMR solvent. To confirm the presence and integration of the -NH₂ protons, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The amine protons will exchange with deuterium, and the broad signal should disappear.

Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization

This protocol assumes you have ~1 gram of crude, solid this compound.

  • Preparation: Place the crude solid into a 50 mL Erlenmeyer flask with a stir bar.

  • Solvent Addition: Add ethanol dropwise at room temperature until the solid is just covered. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Dissolution: Continue adding hot ethanol in small portions until the solid just dissolves. Causality: Using minimal solvent is critical for maximizing recovery.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. If it becomes too cloudy, add a drop or two of hot ethanol to clarify.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 ethanol/water.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography (with Basic Modifier)

This protocol is for purifying the compound when recrystallization is ineffective.

  • TLC Optimization: First, determine the optimal mobile phase using TLC. A good starting point is a 30:70 mixture of ethyl acetate and hexane. Add 0.5% triethylamine to the solvent mixture to prevent tailing. The ideal Rf value for the product should be between 0.25 and 0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under a high vacuum to remove any final traces of solvent.

References

Technical Support Center: Synthesis and Reactions of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis and derivatization of this important heterocyclic scaffold. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities.[1][2][3] However, its synthesis, typically involving the cyclization of thiosemicarbazide derivatives, can be prone to side reactions that impact yield, purity, and scalability. This guide provides in-depth, experience-driven answers to frequently encountered issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product is contaminated with an isomeric byproduct that is difficult to separate. What is it and how can I prevent its formation?

A1: Root Cause Analysis

The most common isomeric byproduct in the synthesis of 2-amino-1,3,4-thiadiazoles is the corresponding 3-substituted-1,2,4-triazole-5-thione . Both heterocycles originate from the same acylthiosemicarbazide intermediate, which is formed by reacting 2-methylpentanoic acid (or its derivative) with thiosemicarbazide. The cyclization pathway is highly dependent on the reaction pH.[4][5]

  • Acid-Catalyzed Cyclization (Desired Pathway): Under acidic conditions (e.g., conc. H₂SO₄, POCl₃, polyphosphate ester), the oxygen of the carbonyl group is protonated, making the carbon more electrophilic. The thiol sulfur of the thiosemicarbazide moiety then acts as the nucleophile, attacking the carbonyl carbon, followed by dehydration to yield the 1,3,4-thiadiazole ring.[5][6][7]

  • Base-Catalyzed Cyclization (Side Reaction): In an alkaline medium, the N4 nitrogen of the thiosemicarbazide intermediate is deprotonated. This nitrogen then acts as the nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,2,4-triazole-5-thione isomer.[5]

Troubleshooting Guide: Minimizing 1,2,4-Triazole Formation

  • Strict pH Control: The most critical parameter is maintaining acidic conditions throughout the reaction. The use of strong dehydrating acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) strongly favors the desired thiadiazole product.[4][5][7]

  • Choice of Cyclizing Agent: Polyphosphate ester (PPE) has been shown to be an effective and milder alternative to traditional strong acids, promoting clean cyclodehydration.[6][8]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. The triazole and thiadiazole isomers often have different polarities and can be resolved on a TLC plate. If you observe the formation of a new, more polar spot (typical for triazole-thiones), the reaction conditions may not be sufficiently acidic.

  • Purification Strategy: If the side product does form, separation can be challenging. Column chromatography using a gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is the most effective method. Due to the thione group, the triazole is often more polar and will elute later.

Table 1: Influence of Catalyst on Cyclization Pathway

Catalyst / MediumPredominant ProductMechanismReference
Conc. H₂SO₄, POCl₃, PPAThis compound Acid-catalyzed cyclodehydration[5][7]
Aqueous NaOH, KOH4-Amino-5-(1-methylbutyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Base-catalyzed cyclization[5]
Polyphosphate Ester (PPE)This compound Mild acid-catalyzed cyclodehydration[6][8]

Diagram 1: Mechanistic Divergence in Heterocycle Formation

G cluster_start Intermediate cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) AcylTSC Acylthiosemicarbazide Intermediate Thiadiazole 5-(1-Methylbutyl)-1,3,4- thiadiazol-2-amine (Desired Product) AcylTSC->Thiadiazole S-attack (Favored) Triazole 1,2,4-Triazole-5-thione (Side Product) AcylTSC->Triazole N-attack (Favored)

Caption: Reaction pathways from the acylthiosemicarbazide intermediate.

Q2: My mass spectrum shows a peak that is 16 amu lower than my expected product (M-16). What is this side product?

A2: Root Cause Analysis

A mass difference of 16 amu relative to your target molecule strongly suggests the replacement of a sulfur atom with an oxygen atom. In this context, the side product is almost certainly 5-(1-Methylbutyl)-1,3,4-oxadiazol-2-amine .

This side product forms via a desulfurization reaction during the cyclization of the thiosemicarbazone or acylthiosemicarbazide intermediate.[9] This is particularly common when using certain oxidizing agents for the cyclization. While many syntheses of 2-amino-1,3,4-thiadiazoles use acid-catalyzed dehydration, some methods employ oxidative cyclization of thiosemicarbazones.[10] In these cases, overly harsh oxidizing conditions can lead to the extrusion of the sulfur atom and incorporation of oxygen, yielding the oxadiazole analog.[9][11]

Troubleshooting Guide: Preventing Oxadiazole Formation

  • Avoid Overly Harsh Oxidants: If your synthesis involves an oxidative cyclization step (e.g., from a thiosemicarbazone), consider using milder oxidants. Reagents like iron(III) chloride are commonly used and generally selective.[10] Avoid reagents known for aggressive oxidation/desulfurization.

  • Use a Dehydrative Cyclization Route: The most reliable way to prevent oxadiazole formation is to use a classic acid-catalyzed cyclodehydration of the corresponding acylthiosemicarbazide, as this pathway does not involve an oxidation step.[5][6]

  • Control Reaction Temperature: High temperatures can promote decomposition and desulfurization side reactions.[4] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes minimize oxidative side reactions if trace atmospheric oxygen is suspected to be a contributing factor at elevated temperatures.

Diagram 2: Troubleshooting Workflow for Unexpected Mass Spec Peak

G Start Unexpected Peak in MS CheckMass Mass = M-16 amu? Start->CheckMass IsOxadiazole Probable Side Product: 1,3,4-Oxadiazole Analog CheckMass->IsOxadiazole  Yes OtherSideProduct Investigate other possibilities: - Incomplete cyclization - Dimerization - Fragmentation CheckMass->OtherSideProduct  No ActionPlan Action Plan IsOxadiazole->ActionPlan Action1 1. Confirm Synthesis Route: Oxidative or Dehydrative? ActionPlan->Action1 Action3 3. If Dehydrative: Ensure anhydrous conditions Check acid purity ActionPlan->Action3 Action2 2. If Oxidative: Use milder oxidant (e.g., FeCl₃) Lower reaction temperature Action1->Action2 Action4 4. Switch to robust acid-catalyzed dehydration (e.g., POCl₃, PPE) Action2->Action4 Action3->Action4

Caption: Decision tree for identifying the M-16 side product.

Q3: My reaction turns black, and workup yields a complex, intractable mixture. What is causing this decomposition?

A3: Root Cause Analysis

The formation of a dark, tarry mixture is indicative of decomposition. The starting materials and intermediates in 1,3,4-thiadiazole synthesis are susceptible to degradation under harsh conditions.

  • Thiosemicarbazide Instability: Thiosemicarbazide and its acylated derivatives can decompose at elevated temperatures or in the presence of very strong, concentrated acids.[4] This can lead to charring and the formation of a complex mixture of byproducts.

  • Aggressive Dehydrating Agents: While effective, reagents like concentrated sulfuric acid or phosphorus oxychloride are highly corrosive and can cause charring if the reaction temperature is not carefully controlled. Localized overheating during the addition of reagents is a common culprit.

  • Impure Starting Materials: Impurities in the starting 2-methylpentanoic acid or thiosemicarbazide can act as catalysts for decomposition pathways.[12]

Troubleshooting Guide: Preventing Decomposition

  • Temperature Control: Maintain strict temperature control throughout the reaction. Use an ice bath during the addition of strong acids or dehydrating agents to dissipate the heat of mixing. Do not exceed the recommended reaction temperature.

  • Reagent Purity: Ensure the purity of your starting materials. Recrystallize or distill them if their purity is questionable.[12]

  • Alternative Cyclizing Agents: Consider using milder reagents. As mentioned, polyphosphate ester (PPE) is an excellent choice for promoting cyclization at lower temperatures and under less corrosive conditions.[6][8]

  • Reverse Addition: Instead of adding the acid to the reaction mixture, consider adding the acylthiosemicarbazide solution portion-wise to the pre-heated cyclizing agent. This can help maintain a consistent temperature and avoid localized hot spots.

References

Technical Support Center: Optimizing 1,3,4-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, valued for its aromatic stability and wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic underpinnings of successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions encountered when planning the synthesis of 1,3,4-thiadiazole derivatives.

Q1: What are the most common and versatile starting materials for synthesizing the 1,3,4-thiadiazole core?

A1: The most prevalent and highly efficient starting materials are thiosemicarbazides or their derivatives.[5][6][7] These compounds provide a pre-assembled S-C-N-N fragment, which can be readily cyclized with a variety of carbonyl-containing reagents. Common reaction partners for thiosemicarbazide include:

  • Carboxylic Acids: A direct and widely used method, typically requiring a strong acid catalyst and dehydrating agent.[8]

  • Acyl Chlorides or Anhydrides: These are more reactive than carboxylic acids and can often proceed under milder conditions.[6]

  • Aldehydes: Condensation with aldehydes followed by oxidative cyclization is another effective route.[4]

Alternative precursors include N,N'-diacylhydrazines , which can be cyclized using sulfurizing agents like Lawesson's reagent or P₂S₅.[9][10]

Q2: How do I select the appropriate cyclizing agent for a thiosemicarbazide-based synthesis?

A2: The choice of cyclizing agent is critical and depends on the stability of your substrates and the desired reaction conditions. The agent's primary roles are to activate the carbonyl group of the acid partner and facilitate the dehydration (cyclization) of the intermediate.

Cyclizing Agent Typical Use Case & Rationale Considerations
Conc. Sulfuric Acid (H₂SO₄) Simple, inexpensive, and effective for robust substrates. Acts as both catalyst and dehydrating agent.[6][11]Harsh conditions can degrade sensitive functional groups. Can lead to charring or sulfonation side products.
Phosphorus Oxychloride (POCl₃) Widely used for reacting carboxylic acids with thiosemicarbazide.[1][12] Generally provides good yields.The reaction can be vigorous. The workup involves quenching with ice/water and neutralization, which must be done carefully.[13]
Polyphosphoric Acid (PPA) Excellent dehydrating agent that often gives clean reactions and high yields.[6][11]Highly viscous and can be difficult to stir. Workup requires careful hydrolysis.
Polyphosphate Ester (PPE) A milder alternative to PPA, allowing reactions at lower temperatures (e.g., refluxing chloroform).[8][14] Ideal for substrates with sensitive functional groups.Requires specific preparation or commercial sourcing. The amount of PPE used is critical for success.[14]
Methane Sulfonic Acid (MeSO₃H) Can be used with P₂O₅ to achieve high yields and purity under relatively mild conditions.[6]P₂O₅ is highly hygroscopic and must be handled with care.

Q3: Are one-pot synthesis methods available, and what are their advantages?

A3: Yes, one-pot procedures are highly advantageous as they reduce purification steps, save time, and can improve overall yield by minimizing material loss. A notable one-pot method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE), which facilitates both the initial acylation and the subsequent cyclodehydration in a single vessel.[8][15] Another approach uses Lawesson's reagent to synthesize 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aldehydes in a one-pot, two-step process.[16]

Q4: What is the primary side product to watch for during the cyclization of acylated thiosemicarbazides, and how can it be minimized?

A4: The most common side product is the corresponding 1,3,4-oxadiazole . This occurs when the oxygen atom of the carbonyl group acts as the nucleophile during cyclization instead of the sulfur atom. This pathway is competitive, especially if the thione tautomer of the intermediate is not favored. To minimize oxadiazole formation, ensure anhydrous conditions and use cyclizing agents that also act as efficient thionating agents or strongly promote dehydration, such as PPA or Lawesson's reagent.

Another potential side reaction, particularly when starting from thiosemicarbazides and carboxylic acids under certain basic conditions, is the formation of 1,2,4-triazole-3-thiols .[17] This can be controlled by careful selection of the reaction conditions; acidic conditions strongly favor the formation of the 1,3,4-thiadiazole ring.[17]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 1,3,4-thiadiazole derivatives.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or No Yield of Desired Product 1. Ineffective Cyclizing Agent: The chosen acid/catalyst is not strong enough to promote dehydration. 2. Sub-optimal Temperature: The reaction has not reached the necessary activation energy for cyclization. 3. Presence of Water: Moisture in reagents or solvent hydrolyzes the catalyst (e.g., POCl₃) or intermediates. 4. Poor Quality Starting Materials: Impure thiosemicarbazide or carboxylic acid can inhibit the reaction.1. Switch Cyclizing Agent: If using a milder acid, consider switching to a stronger dehydrating system like POCl₃ or PPA.[1][11] For sensitive substrates, PPE is an excellent choice.[8] 2. Increase Temperature: Most cyclizations require heating. Monitor the reaction by TLC and consider refluxing if no product is forming at lower temperatures.[13][16] 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle hygroscopic reagents (e.g., P₂O₅) in a glovebox or under an inert atmosphere. 4. Verify Reagent Purity: Confirm the purity of starting materials via melting point or spectroscopy before starting the reaction.
Formation of Multiple Side Products 1. Reaction Temperature Too High: Excessive heat can cause decomposition of starting materials or the product, leading to charring. 2. Competitive Cyclization: Conditions may favor the formation of 1,3,4-oxadiazoles or 1,2,4-triazoles.[17] 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials and side reactions.1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use an oil bath for precise temperature control. 2. Control Reaction Pathway: To favor thiadiazole formation over oxadiazoles, ensure anhydrous conditions. To avoid triazole formation, maintain acidic conditions.[17] 3. Check Molar Ratios: Carefully measure and use the correct stoichiometry. A slight excess of the acylating agent is sometimes used, but a large excess should be avoided.
Difficulty in Product Isolation/Purification 1. Product is Highly Soluble: The product does not precipitate during workup or is soluble in the recrystallization solvent. 2. Product is an Oil: The product separates as an oil instead of a crystalline solid. 3. Co-precipitation of Impurities: Side products or unreacted starting materials precipitate along with the desired product.1. Modify Workup: If the product is water-soluble, extract the neutralized aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). For purification, consider column chromatography. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or triturating the oil with a non-polar solvent like hexane to induce solidification. 3. Optimize Precipitation/Recrystallization: Ensure the pH for precipitation is optimal for your product's pKa. For recrystallization, perform a hot filtration to remove insoluble impurities and allow the solution to cool slowly for selective crystallization.

Visualized Mechanisms & Workflows

Understanding the reaction pathway is key to troubleshooting and optimization.

Mechanism: Acid-Catalyzed Cyclization of Thiosemicarbazide

The diagram below illustrates the generally accepted mechanism for the formation of a 2-amino-5-substituted-1,3,4-thiadiazole from a carboxylic acid and thiosemicarbazide in the presence of a strong acid catalyst.[5][7]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Tautomerization & Cyclization cluster_2 Step 3: Dehydration & Aromatization SM Thiosemicarbazide + R-COOH Int1 N-Acylthiosemicarbazide Intermediate SM->Int1 Acid Catalyst (e.g., H+) Int2 Thiol Tautomer Int1->Int2 Keto-Enol Tautomerization Int3 Cyclized Intermediate Int2->Int3 Intramolecular Nucleophilic Attack Product 2-Amino-5-R-1,3,4-thiadiazole Int3->Product Dehydration (-2 H₂O) & Aromatization

Caption: Mechanism of 1,3,4-thiadiazole formation.

General Experimental Workflow

This workflow outlines the typical sequence of operations for a laboratory-scale synthesis.

G A 1. Reagent Mixing (Carboxylic Acid, Thiosemicarbazide, Catalyst/Solvent) B 2. Reaction (Heating/Reflux with TLC Monitoring) A->B C 3. Quenching & Workup (Pouring onto ice, Neutralization) B->C D 4. Product Isolation (Filtration of Precipitate) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, IR, MS, MP) E->F

Caption: Standard synthesis workflow.

Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles using phosphorus oxychloride, a widely cited and effective method.[1][13]

Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine

Materials:

  • Aromatic Carboxylic Acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (approx. 5-10 volumes)

  • Deionized Water

  • 50% Sodium Hydroxide (NaOH) solution

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add the aromatic carboxylic acid (1.0 eq) to phosphorus oxychloride (10 mL per 3 mmol of acid). Stir the mixture at room temperature for 20 minutes.

    • Causality: POCl₃ activates the carboxylic acid by forming a highly reactive acyl phosphorochloridate intermediate, making it susceptible to nucleophilic attack.

  • Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (1.0 eq) portion-wise to the mixture.

    • Safety Note: This addition can be exothermic. Maintain stirring and control the rate of addition to prevent excessive temperature increase.

  • Heating: Heat the resulting mixture to 80-90 °C using an oil bath and maintain this temperature for 1-2 hours, stirring continuously.[13] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Causality: Thermal energy is required to overcome the activation barrier for the cyclodehydration step.

  • Quenching and Workup: After cooling the reaction flask in an ice bath, very carefully and slowly add crushed ice or cold water (approx. 40 mL) to the reaction mixture. This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood.

    • Causality: The addition of water hydrolyzes the excess POCl₃ to phosphoric acid and quenches the reaction.

  • Hydrolysis of Intermediate: Reflux the resulting aqueous suspension for 4 hours.[13]

    • Causality: This step ensures the complete hydrolysis of any remaining phosphorus intermediates and helps in the precipitation of the crude product.

  • Neutralization and Precipitation: Cool the mixture again and carefully neutralize it to a pH of ~8 using a 50% NaOH solution while stirring in an ice bath. A precipitate should form.

    • Causality: The product, typically an amine, is often soluble in strong acid as its ammonium salt. Neutralization deprotonates the amine, decreasing its aqueous solubility and causing it to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole. Dry the final product under vacuum.

  • Validation: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry, and melting point).

References

Technical Support Center: Crystallization of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the crystallization of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals who are working on the purification of this molecule. Crystallization is a critical purification step, yet it often presents significant challenges, from failure to nucleate to the formation of undesirable oils or impure solids.

It is important to note that while extensive literature exists for the synthesis and crystallization of various 1,3,4-thiadiazole derivatives, specific, published crystallization protocols for this compound are scarce.[1][2][3][4][5] Therefore, this guide synthesizes field-proven, first-principles crystallization troubleshooting strategies with data from structurally related compounds to provide a robust framework for developing a successful crystallization protocol.

The advice herein is grounded in the fundamental principles of physical chemistry and is designed to empower you to systematically diagnose and solve the common issues encountered during the crystallization process.

Compound at a Glance
PropertyValueSource
IUPAC Name 5-(pentan-2-yl)-1,3,4-thiadiazol-2-amine[6]
CAS Number 72836-32-9[6]
Chemical Formula C₇H₁₃N₃S[6]
Molecular Weight 171.26 g/mol [1]

Section 1: Troubleshooting Guide (Question & Answer Format)

This section directly addresses the most common crystallization failures in a practical, Q&A format.

Problem 1: No Crystals Form After Cooling

Q: I've dissolved my compound in a hot solvent and allowed it to cool, but the solution remains clear. What's wrong and what should I do?

A: A clear solution after cooling indicates that the solution is not sufficiently supersaturated, which is the essential driving force for crystallization.[7] This means either too much solvent was used, or the chosen solvent is too effective at keeping the compound dissolved even at low temperatures.

Causality & Immediate Actions:
  • Induce Nucleation: The first step is to encourage the formation of initial crystal nuclei.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[7][8] The microscopic imperfections on the glass provide high-energy sites for nucleation.

    • Seeding: If you have a pure crystal of the compound from a previous batch, add a single, tiny seed crystal to the solution. This provides a perfect template for further crystal growth.[7]

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes induce nucleation through cavitation.

  • Increase Concentration: If nucleation induction fails, the concentration of the compound is likely too low.

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume).[7][8] Allow the solution to cool again slowly.

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes faintly cloudy (the cloud point), then add a few drops of the good solvent to redissolve the precipitate before allowing it to cool slowly.

  • Drastic Cooling: As a final resort, cool the solution to a much lower temperature (e.g., in an ice bath or freezer), provided the solvent won't freeze.[7][9] This significantly decreases solubility but may lead to lower quality crystals if done too quickly.

Troubleshooting Flowchart: No Crystals ```dot

No_Crystals

Caption: Step-by-step workflow for the anti-solvent crystallization method.

References

Technical Support Center: 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine (CAS No. 72836-32-9).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given that 2-amino-1,3,4-thiadiazole derivatives are a cornerstone in the synthesis of compounds with diverse biological activities, including antimicrobial and anticancer properties, ensuring the integrity of your starting material is paramount for reproducible and reliable results.[2][3]

This document provides proactive guidance through FAQs, a reactive troubleshooting guide for common experimental issues, and validated protocols to help you assess the stability of your material under your specific experimental conditions.

Section 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal long-term storage and handling conditions for this compound?

A1: Based on safety data sheets for structurally related 2-amino-1,3,4-thiadiazole compounds, optimal long-term stability is achieved by adhering to the following conditions.[4][5][6]

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential solid-state degradation or polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The thiadiazole ring and amine group can be susceptible to oxidation.
Light Protect from light. Store in an amber vial.Photolytic degradation is a common pathway for heterocyclic compounds.[7]
Moisture Keep container tightly closed in a dry, well-ventilated place.Prevents hydrolysis and degradation from atmospheric moisture.[4][6]

Q2: I need to make a stock solution. Which solvents are recommended and what is the expected solution stability?

A2: The solubility of alkyl-substituted thiadiazoles is generally low in water but good in organic solvents.[8]

  • Recommended Solvents: For initial stock solutions, use high-purity, anhydrous solvents such as DMSO, DMF, or Methanol.

  • Solution Stability: The stability of the compound in solution is highly dependent on the solvent and pH. As a general principle, 2-amino-1,3,4-thiadiazole scaffolds can be susceptible to degradation in protic solvents or under acidic/basic conditions over time.[9] It is strongly recommended to prepare fresh solutions for each experiment or, if storage is necessary, to flash-freeze aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the most likely degradation pathways for this molecule?

A3: While specific data for this exact molecule is limited, we can infer potential degradation pathways based on the known chemistry of the 2-amino-1,3,4-thiadiazole core.[2][9][10] The primary points of instability are the thiadiazole ring itself and the exocyclic amino group.

  • Acid/Base Hydrolysis: The thiadiazole ring can undergo acid-catalyzed hydrolysis, leading to ring-opening and the formation of various breakdown products.[9]

  • Oxidation: The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can alter the compound's electronic properties and biological activity. The primary amine can also be a site of oxidative degradation.[10]

  • Dimerization/Polymerization: Under certain conditions, such as prolonged storage at elevated temperatures, amine-containing compounds can undergo self-condensation or polymerization reactions.[11][12]

Q4: Are there any known chemical incompatibilities I should be aware of?

A4: Yes. Avoid strong oxidizing agents, strong acids, and strong bases.[6] The primary amine group is nucleophilic and will react with electrophiles such as acyl chlorides, anhydrides, and aldehydes.[2][13] While these are often desired reactions for derivatization, unintended contact with such reagents in your experimental system can consume your starting material.

Section 2: Troubleshooting Guide - Resolving Experimental Issues

This guide provides a logical approach to diagnosing and solving common problems encountered during experiments.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Problem Problem Observed: - Inconsistent biological data - New peaks in HPLC - Color change Check_Purity 1. Check Purity of Starting Material (Use Protocol 1) Problem->Check_Purity Start Here Check_Conditions 2. Review Experimental Conditions - pH of buffer? - Presence of oxidants? - Exposure to light/heat? Check_Purity->Check_Conditions Purity OK Purify Source New/Purify Material Check_Purity->Purify Purity <95% Forced_Deg 3. Perform Forced Degradation Study (Use Protocol 2) Check_Conditions->Forced_Deg No Obvious Cause Modify Modify Protocol: - Use fresh solutions - Adjust pH - Add antioxidant - Protect from light Check_Conditions->Modify Obvious Stressor Identified Isolate Isolate & Characterize Degradants (Use LC-MS) Forced_Deg->Isolate Identify Degradation Pathway Isolate->Modify Informed Protocol Adjustment

Caption: Troubleshooting workflow for stability issues.

Problem: I'm seeing inconsistent results in my biological assays.

  • Probable Cause: The compound may be degrading in your assay buffer or cell culture medium over the course of the experiment. The active concentration of the parent compound is decreasing, leading to variable results.

  • Solution:

    • Time-Course Stability: Prepare your compound in the assay buffer and incubate it under the exact assay conditions (temperature, light, CO2). Take aliquots at different time points (e.g., 0h, 2h, 6h, 24h) and analyze them by HPLC (see Protocol 1) to quantify the remaining parent compound.

    • Fresh Preparations: Always use freshly prepared dilutions from a frozen stock for each experiment. Avoid using solutions that have been stored at room temperature or 4°C for extended periods.

Problem: My HPLC analysis shows new, unidentified peaks that weren't there before.

  • Probable Cause: This is a clear indication of degradation. The new peaks are breakdown products.

  • Solution:

    • Identify the Stressor: Review your handling and experimental procedure. Did you leave the solution on the benchtop? Was it exposed to an acidic or basic buffer? Was it heated?

    • Forced Degradation: To proactively identify what causes these peaks, perform a forced degradation study (see Protocol 2). This will help you correlate the appearance of specific peaks with specific stress conditions (e.g., "Peak X appears under acidic conditions").

    • Characterization: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the new peaks. This is the first step in identifying the structure of the degradation products.[14]

Problem: My solid compound or stock solution has changed color (e.g., from white to yellow/brown).

  • Probable Cause: Color change is often a sign of oxidation or polymerization. Small amounts of highly colored degradation products can cause a visible change.

  • Solution:

    • Do Not Use: Discard the discolored material. Its purity is compromised.

    • Review Storage: Ensure your storage conditions are strictly followed (see Q1). Purge the vial with an inert gas like argon before sealing, especially for long-term storage.

    • Solvent Purity: For solutions, ensure you are using high-purity, anhydrous solvents. Peroxides in older ethers or aldehydes in methanol can be reactive impurities.

Section 3: Protocols for Stability Assessment

These protocols provide a framework for developing a stability-indicating method for your compound.

Protocol 1: Recommended HPLC-UV Method for Purity and Stability Monitoring

This method serves as a starting point and should be optimized for your specific equipment and degradation products. It is based on common methods for related heterocyclic compounds.[7][10]

ParameterRecommended SettingRationale/Comments
Column C18, 250 mm x 4.6 mm, 5 µmA standard reverse-phase column providing good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile (ACN)A common organic modifier.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate.A broad gradient is necessary to elute both the parent compound and potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detection (UV) 238 nmBased on forced degradation studies of similar thiazole derivatives.[10] A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding a compound's intrinsic stability.[9][10] It involves subjecting the compound to harsh conditions to accelerate degradation.

Forced_Degradation Parent 5-(1-Methylbutyl)-1,3,4- thiadiazol-2-amine (in solution, ~1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Parent->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 24h Parent->Base Oxidative Oxidative Stress 3% H2O2, RT, 24h Parent->Oxidative Thermal Thermal Stress Solid & Solution, 80°C, 48h Parent->Thermal Photo Photolytic Stress ICH Q1B guidelines (UV/Vis light exposure) Parent->Photo Control Control Solvent only, RT, protected from light Parent->Control Analysis Analyze all samples by HPLC-UV/MS (Protocol 1) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.[10]

    • Thermal: Keep one vial of the solution and one vial of the solid powder at 80°C.

    • Photolytic: Expose a solution to light according to ICH Q1B guidelines.

    • Control: Keep a sample in the original solvent, protected from light at room temperature.

  • Sampling: Take samples at appropriate time points (e.g., 4h, 8h, 24h, 48h). For acid/base samples, neutralize them before injection.

  • Analysis: Analyze all samples by the HPLC method described in Protocol 1. Compare the chromatograms to the control sample.

  • Interpretation: Significant degradation is typically defined as a 5-20% loss of the parent compound peak area. The goal is to generate degradation products without completely destroying the parent molecule. This study will reveal which conditions are most detrimental to the compound's stability.

References

how to increase the solubility of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. The inherent chemical properties of this molecule—specifically the basic 2-amino group and the lipophilic 1-methylbutyl substituent—often lead to poor aqueous solubility at neutral pH, a critical hurdle in experimental and developmental workflows.

This document is structured to provide rapid answers through a Frequently Asked Questions (FAQs) section, followed by a comprehensive Troubleshooting Guide with detailed, step-by-step protocols. Our approach is grounded in fundamental physicochemical principles to empower you to not only solve immediate solubility issues but also to understand the underlying mechanisms driving these solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that affect its solubility?

A: The solubility of this compound is dictated by a balance of two key features:

  • Hydrophilic Group: The 2-amino-1,3,4-thiadiazole core. The amino group (-NH2) is a weak base and can be protonated to form a charged, more water-soluble ammonium salt.[1][2][3]

  • Lipophilic Group: The 5-(1-Methylbutyl) side chain. This branched alkyl group is nonpolar and hydrophobic, which significantly limits aqueous solubility.[1]

The interplay between these two opposing characteristics results in poor solubility in neutral aqueous media.

Q2: I dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why?

A: This is a common phenomenon known as solvent-shift precipitation. Dimethyl sulfoxide (DMSO) is a strong, polar aprotic solvent capable of dissolving your compound at high concentrations. However, when a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the DMSO is diluted, and the solvent environment abruptly becomes highly aqueous. Your compound, which is poorly soluble in water, can no longer stay in solution and crashes out. The Troubleshooting Guide below offers strategies like co-solvency and pH adjustment to mitigate this.

Q3: What is the quickest method to try and improve the solubility for initial screening experiments?

A: The most direct and often most effective initial approach is pH adjustment . Since the molecule contains a basic amino group, decreasing the pH of your aqueous medium will protonate this group, forming a cation that is significantly more soluble in water.[4][5] See Protocol 1 for a detailed methodology.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A: Based on data for similar compounds, 5-butyl-1,3,4-thiadiazol-2-amine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] Always handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) for complete safety information.

Troubleshooting Guide & Experimental Protocols

This section provides a logical, tiered approach to systematically address and overcome solubility challenges. We recommend proceeding through these strategies in the order presented.

Strategy 1: pH Adjustment (Ionization)

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weak base like this compound, the Henderson-Hasselbalch equation predicts that as the pH of the solution drops below the compound's pKa, the equilibrium will shift towards the protonated (charged) form.[7][8][9][10] This charged species is significantly more polar and thus more soluble in aqueous media.[4][11]

dot graph "pH_Solubility_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Mechanism of pH-dependent solubility for a basic amine.

This experiment will determine the optimal pH for solubilizing your compound.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM) across a relevant pH range. Per WHO guidelines for biopharmaceutical classification, standard buffers are pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[12] It is advisable to also include buffers at pH 2.0, 3.0, 5.0, and 7.4 to create a more detailed profile.

  • Add Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The amount should be enough to ensure that undissolved solid remains after equilibration.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibrium can take anywhere from 24 to 72 hours.[12][13] To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, 72h) until the measured concentration plateaus.[12]

  • Separate Solid: After equilibration, separate the undissolved solid from the solution. This is critical and can be done by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtration through a 0.22 µm PVDF syringe filter.

  • Quantify: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the pH of the buffer on the x-axis.

Expected Outcome & Data Interpretation:

You should observe a solubility profile characteristic of a weak base, with solubility increasing significantly as the pH decreases.

pH of BufferExpected Solubility TrendRationale
1.2 - 4.0HighestCompound is predominantly in its protonated, highly soluble cationic form.[14]
4.5 - 6.5Intermediate / DecreasingA mixture of ionized and neutral forms exists. Solubility drops as pH increases.
6.8 - 7.4LowestCompound is predominantly in its neutral, poorly soluble form.[14]
Strategy 2: Co-solvency

Scientific Rationale: If pH adjustment alone is insufficient or not viable for your experimental system (e.g., due to cell viability constraints), the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[15][16] This makes the environment more favorable for dissolving lipophilic molecules like yours by reducing the interfacial tension between the aqueous medium and the hydrophobic compound.[15]

dot graph "Co_Solvent_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Decision workflow for implementing a co-solvent strategy.

  • Select Co-solvents: Choose one or more pharmaceutically acceptable co-solvents.[16] Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerin[15]

  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your final aqueous buffer (e.g., PBS at pH 7.4). Typical starting ranges are 1%, 2%, 5%, 10%, and 20% (v/v).

  • Determine Solubility: Using the same method described in Protocol 1 (steps 2-5), determine the saturation solubility of your compound in each co-solvent mixture.

  • Assess System Compatibility: Crucially, determine the maximum percentage of each co-solvent that is tolerated in your downstream application (e.g., cell-based assay, enzyme assay) without causing interference or toxicity.

  • Select Optimal System: Choose the co-solvent system that provides the required solubility at the lowest possible percentage, ensuring it is compatible with your experimental constraints.

Expected Outcome & Data Interpretation:

Solubility should increase as the percentage of the organic co-solvent increases.

% Co-solvent (v/v) in WaterExpected Solubility of this compound (Hypothetical)
0% (Pure Buffer)~ 5 µg/mL
2% Ethanol~ 20 µg/mL
5% Ethanol~ 75 µg/mL
10% Propylene Glycol~ 150 µg/mL
20% PEG 400> 500 µg/mL
Strategy 3: Advanced Formulation Approaches

If the above methods do not achieve the desired concentration, particularly for in vivo studies or high-concentration formulations, more advanced techniques are required.

Scientific Rationale: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[17][18] By reacting the basic amino group of your compound with an acid, a stable salt is formed.[19] This crystalline salt often has very different—and superior—physicochemical properties compared to the free base, including a much higher aqueous solubility.[17][20]

The selection of the counter-ion is critical, as different salt forms of the same active pharmaceutical ingredient (API) can have dramatically different solubilities.[18]

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape.[21][22] They possess a hydrophilic exterior, making them water-soluble, and a hydrophobic interior cavity.[22][23] The non-polar 1-methylbutyl group of your compound can be encapsulated within this hydrophobic cavity, forming a host-guest "inclusion complex".[21][23] This complex effectively shields the lipophilic part of your molecule from the aqueous environment, dramatically increasing its apparent water solubility.[22][24]

This protocol, adapted from the method by Higuchi and Connors, determines if a cyclodextrin can enhance solubility and calculates the stability constant of the complex.[13]

  • Select Cyclodextrin: A common and effective choice for many molecules is Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high aqueous solubility and safety profile.[22]

  • Prepare Solutions: Prepare a series of aqueous solutions (in your desired buffer) with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add Compound & Equilibrate: Add an excess amount of this compound to each cyclodextrin solution. Equilibrate the samples as described in Protocol 1 (Step 3) for 48-72 hours.[25]

  • Separate & Quantify: After equilibration, filter or centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant as described in Protocol 1 (Steps 4 & 5).

  • Plot & Analyze: Plot the solubility of your compound (y-axis) against the concentration of HP-β-CD (x-axis).

    • A-type Profile: If the plot is linear (an AL-type profile), it indicates the formation of a soluble 1:1 complex.

    • Calculate Stability Constant (Kc): The stability constant can be calculated from the slope of the linear portion of the graph using the following equation, where S0 is the intrinsic solubility of the compound in the absence of cyclodextrin (the y-intercept).[26] Kc = slope / (S0 * (1 - slope))

Expected Outcome: A linear increase in compound solubility with increasing cyclodextrin concentration, indicating the formation of a soluble inclusion complex.[13]

References

Technical Support Center: Scaling Up the Synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition from bench-scale synthesis to larger-scale production. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format to provide practical, field-proven insights for a successful scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method for preparing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. For the synthesis of this compound, this involves the reaction of 2-methylpentanoic acid with thiosemicarbazide. Polyphosphoric acid (PPA) is a commonly employed and effective dehydrating agent for this transformation, offering good yields and manageable handling on a larger scale.[1] An improved variation involves using a mixture of PPA and sulfuric acid, which has been reported to enhance yields.[2]

Q2: What are the primary safety concerns when scaling up this synthesis, particularly with polyphosphoric acid?

A2: When working with polyphosphoric acid (PPA) on a larger scale, the primary safety concerns are its corrosive nature and the highly exothermic reaction upon contact with water.[3][4] It is crucial to use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield. The reaction itself can be exothermic, so controlled addition of reagents and efficient heat dissipation are critical. The quenching of a large volume of PPA must be done with extreme caution by slowly adding the reaction mixture to a vigorously stirred vessel of ice or cold water. This process can generate significant heat and release of acidic vapors, necessitating a well-ventilated area or a fume hood.[5]

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress.[6] You can track the consumption of the starting materials (2-methylpentanoic acid and thiosemicarbazide) and the formation of the product. A suitable solvent system for TLC analysis of 2-amino-1,3,4-thiadiazole derivatives is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1][7] By adjusting the ratio, you can achieve good separation of the spots. Visualization can be done under a UV lamp or by using an iodine chamber.

Q4: What are the expected physical properties of the final product, and how do they impact purification?

A4: this compound is expected to be a solid at room temperature. The presence of the alkyl chain increases its lipophilicity compared to simpler analogs.[8] This property is advantageous for extraction with organic solvents after quenching the reaction. However, impurities can sometimes lead to the product oiling out during crystallization instead of forming a solid.[7][9] In such cases, trituration with a non-polar solvent like hexane can help induce crystallization. For purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is a common practice.[10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the scale-up synthesis.

Issue 1: Low Yield of the Desired Product

Q: I am experiencing a significantly lower yield upon scaling up the reaction compared to my small-scale experiments. What are the likely causes and how can I troubleshoot this?

A: Low yields on a larger scale can be attributed to several factors that are less pronounced at the bench scale. Here’s a systematic approach to diagnosing and resolving the issue:

  • Inefficient Mixing and Heat Transfer:

    • Causality: Polyphosphoric acid is highly viscous, and as the reaction scale increases, achieving uniform mixing becomes challenging.[11] Poor agitation can lead to localized overheating, causing degradation of reactants or the product, and can also result in incomplete reactions.

    • Solution: Employ a robust overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or turbine) to ensure thorough mixing of the viscous reaction mass.[12][13][14] Monitor the internal temperature of the reactor closely and use a heating mantle or oil bath with good temperature control to maintain a consistent reaction temperature.

  • Suboptimal Reagent Addition:

    • Causality: The rate of addition of the carboxylic acid and thiosemicarbazide to the PPA can impact the reaction outcome. A rapid addition can lead to an uncontrolled exotherm, while an overly slow addition might prolong the reaction time unnecessarily, potentially leading to side product formation.

    • Solution: Develop a controlled addition protocol. For larger scales, consider adding the reactants portion-wise or as a melt/solution (if compatible with the reaction conditions) at a steady rate to manage the reaction exotherm.

  • Incomplete Reaction:

    • Causality: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Use TLC to monitor the reaction until the starting materials are no longer visible.[6] If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. Ensure the temperature is not raised to a point where product degradation becomes significant.

  • Product Loss During Work-up:

    • Causality: Significant product loss can occur during the quenching and isolation steps. The product might have some solubility in the aqueous layer, or it may be physically trapped in the viscous quenched PPA mixture.[11]

    • Solution: After quenching, ensure the pH is adjusted to be sufficiently basic (pH 8-9) to precipitate the amine product fully. Stir the quenched mixture for an adequate amount of time to allow for complete precipitation. Wash the filtered product thoroughly with water to remove any trapped inorganic salts. If solubility in the aqueous phase is suspected, perform extractions of the filtrate with a suitable organic solvent like ethyl acetate.

Issue 2: Formation of an Oily or Gummy Product Instead of a Crystalline Solid

Q: After quenching and neutralization, my product is separating as a sticky oil or a gummy solid, making it difficult to filter and handle. What is causing this and how can I obtain a crystalline product?

A: The formation of an oily or gummy product is a common issue in the purification of 2-amino-1,3,4-thiadiazole derivatives and is often indicative of impurities.[9]

  • Presence of Impurities:

    • Causality: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. The isomeric 1,2,4-triazole can be a potential byproduct in this synthesis.[9]

    • Solution:

      • Trituration: After initial isolation, attempt to triturate the oily product with a non-polar solvent such as hexane or diethyl ether. This can help to dissolve the impurities and induce the crystallization of the desired product.[9]

      • Solvent for Recrystallization: The choice of recrystallization solvent is crucial. Ethanol or a mixture of ethanol and water is often effective for this class of compounds.[10] The goal is to find a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • Slow Cooling: During recrystallization, allow the hot solution to cool slowly to room temperature, and then in an ice bath. Rapid cooling can promote oiling out.[7] If an oil still forms, try reheating the solution to dissolve the oil and then add a small amount of a non-polar co-solvent (anti-solvent) dropwise until turbidity persists, then allow it to cool slowly.

Issue 3: Difficult Filtration and Drying of the Product

Q: The precipitated product is very fine and clogs the filter paper, leading to a very slow filtration rate. Subsequently, drying the wet cake is also taking an extended period. How can I improve these downstream processes?

A: The physical properties of the precipitated active pharmaceutical ingredient (API) are critical for efficient isolation.[15][16][17]

  • Improving Particle Size:

    • Causality: Rapid precipitation from a highly supersaturated solution often leads to the formation of very fine particles, which are difficult to filter.

    • Solution:

      • Controlled Precipitation: During work-up, add the neutralizing base slowly to the acidic solution with vigorous stirring. This controlled pH adjustment can promote the growth of larger crystals.

      • Digestion: After precipitation, stirring the slurry for a period (a process known as "digestion" or "aging") at a slightly elevated temperature can encourage smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving the particle size distribution.

  • Efficient Filtration and Drying:

    • Causality: A compact, dense filter cake of fine particles retains a significant amount of solvent, making drying a lengthy process.

    • Solution:

      • Filtration Technique: For larger scales, consider using a Nutsche filter dryer, which allows for filtration, washing, and drying in a single unit.[18] This minimizes handling losses and exposure of the product.

      • Washing: After filtration, wash the filter cake with a suitable solvent to displace the water. A solvent that is miscible with water but has a lower boiling point, like ethanol or acetone (ensure the product is not highly soluble in it), can expedite drying.

      • Drying Conditions: Dry the product under vacuum at a moderately elevated temperature. The temperature should be well below the melting point of the compound to avoid decomposition. Breaking up the filter cake periodically during drying can also increase the surface area and speed up the process.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a general guideline for a scaled-up synthesis and should be optimized based on your specific equipment and safety protocols.

Materials:

  • Thiosemicarbazide

  • 2-Methylpentanoic acid

  • Polyphosphoric acid (PPA)

  • Water

  • Ammonium hydroxide solution (or other suitable base)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a heating mantle, charge the polyphosphoric acid.

  • Begin stirring and heat the PPA to approximately 80-90 °C to reduce its viscosity.

  • Slowly and portion-wise, add the thiosemicarbazide to the stirred PPA, ensuring the temperature does not rise uncontrollably.

  • Once the thiosemicarbazide is fully incorporated, begin the controlled addition of 2-methylpentanoic acid. Monitor the internal temperature and adjust the addition rate to maintain the desired reaction temperature (typically 100-120 °C).

  • After the addition is complete, maintain the reaction mixture at the set temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice and water.

  • Once the reaction is complete, allow the reactor to cool to a manageable temperature (e.g., below 100 °C).

  • Carefully and slowly, pour the warm reaction mixture into the vigorously stirred ice/water mixture. This quenching step is highly exothermic and should be performed with caution in a well-ventilated area.

  • Continue stirring the resulting slurry and cool it in an ice bath. Slowly add ammonium hydroxide solution to neutralize the mixture to a pH of 8-9, which will precipitate the product.

  • Stir the slurry for an additional 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from ethanol or an appropriate solvent mixture.

ParameterBench Scale (e.g., 10g)Scale-Up (e.g., 1kg)Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass reactorBetter heat transfer and containment
Agitation Magnetic stirrerMechanical overhead stirrerEssential for viscous PPA mixture
Heating Heating mantleOil bath or steam/oil jacketMore uniform and controlled heating
Quenching Pouring into a beaker of iceControlled addition to a large, well-stirred vessel of ice waterManage significant exotherm
Filtration Büchner funnelNutsche filterEfficient handling of larger quantities

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification prep Charge PPA to Reactor Heat to 80-90°C add_tsc Add Thiosemicarbazide prep->add_tsc add_acid Add 2-Methylpentanoic Acid add_tsc->add_acid react Heat at 100-120°C (Monitor by TLC) add_acid->react quench Quench in Ice Water react->quench neutralize Neutralize to pH 8-9 quench->neutralize filter_wash Filter and Wash neutralize->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize dry->recrystallize final_product Pure Product recrystallize->final_product

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_mixing Evaluate Agitation Efficiency start->check_mixing check_temp Review Temperature Profile start->check_temp check_tlc Analyze Final TLC start->check_tlc improve_mixing Increase Stirrer Speed Use Baffles or Improved Impeller check_mixing->improve_mixing Poor optimize_temp Adjust Temperature Ensure Uniform Heating check_temp->optimize_temp Inconsistent/ Too Low extend_reaction Increase Reaction Time check_tlc->extend_reaction Starting Material Remains check_workup Review Work-up Procedure (pH, Extraction) check_tlc->check_workup Clean Reaction, Low Recovery

Caption: Decision tree for troubleshooting low yields in the thiadiazole synthesis.

References

Technical Support Center: Synthesis of 2-Amino-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. 2-Amino-1,3,4-thiadiazoles are privileged structures in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

However, their synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered in the laboratory, from low yields and side reactions to purification difficulties. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic routes.

Core Principles of 2-Amino-1,3,4-Thiadiazole Synthesis

Most common synthetic routes to 2-amino-1,3,4-thiadiazoles involve the cyclization of a thiosemicarbazide or a related precursor. The choice of starting materials and, critically, the reaction conditions, dictate the success of the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is yielding a significant byproduct. How do I identify and minimize it?

Answer: One of the most common issues in the synthesis of 2-amino-1,3,4-thiadiazoles, particularly from acylthiosemicarbazides, is the formation of the isomeric 3-mercapto-1,2,4-triazole. This side reaction is highly dependent on the pH of the reaction medium.

Causality:

  • Acidic Conditions: Under strong acidic conditions (e.g., concentrated H₂SO₄, POCl₃, or polyphosphoric acid), the cyclization is directed towards the formation of the 1,3,4-thiadiazole ring.[4] The acid protonates the carbonyl oxygen of the acylthiosemicarbazide, making the carbonyl carbon more electrophilic for the intramolecular attack by the sulfur atom.

  • Alkaline Conditions: In a basic medium, the nitrogen atom of the thiosemicarbazide is more nucleophilic, leading to an intramolecular attack on the carbonyl carbon, which, after dehydration, results in the formation of the 1,2,4-triazole ring.[4][5]

Troubleshooting Protocol:

  • Verify Reaction pH: Ensure your reaction medium is acidic. If you are using a non-acidic solvent, the addition of a strong acid catalyst is crucial.

  • Choice of Cyclizing Agent: Employ dehydrating agents that favor acidic conditions.

    • Phosphorus oxychloride (POCl₃): A common and effective reagent, but can sometimes lead to the formation of 1,3,4-oxadiazole byproducts through desulfurization.[6]

    • Concentrated Sulfuric Acid: A classic and effective choice, though care must be taken with sensitive functional groups.[7]

    • Polyphosphoric Acid (PPA): A good option for a milder, high-boiling point medium.[8]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the formation of both the desired product and the byproduct. An appropriate solvent system will show distinct spots for the thiadiazole and the more polar triazole.

Logical Flowchart for Minimizing Triazole Byproduct

start Low Yield of 2-Amino-1,3,4-Thiadiazole check_byproduct Byproduct Detected? (e.g., via TLC/LC-MS) start->check_byproduct no_byproduct Investigate Other Issues (e.g., Starting Material Purity, Reaction Time/Temp) check_byproduct->no_byproduct No is_triazole Is Byproduct the 1,2,4-Triazole Isomer? check_byproduct->is_triazole Yes check_ph Is Reaction Medium Acidic? adjust_ph Switch to Acidic Conditions (e.g., H₂SO₄, POCl₃, PPA) check_ph->adjust_ph No optimize_acid Optimize Acid Catalyst and Reaction Conditions check_ph->optimize_acid Yes adjust_ph->optimize_acid confirm_structure Characterize Byproduct (NMR, MS) is_triazole->confirm_structure confirm_structure->check_ph success Improved Yield of Desired Thiadiazole optimize_acid->success

Caption: Troubleshooting flowchart for byproduct formation.

FAQ 2: The yield of my 2-amino-1,3,4-thiadiazole synthesis is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reactions, side reactions, degradation of the product, or losses during workup and purification.

Potential Causes & Solutions:

Potential Cause Explanation & Scientific Rationale Troubleshooting Steps
Incomplete Cyclization The energy barrier for the cyclization-dehydration step may not be overcome under the current reaction conditions.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for product degradation. 2. Increase Reaction Time: Extend the reaction time and follow the progress by TLC. 3. Stronger Dehydrating Agent: Consider a more powerful cyclizing agent (e.g., switching from PPA to POCl₃).
Starting Material Quality Impurities in the thiosemicarbazide or carboxylic acid/derivative can interfere with the reaction.1. Verify Purity: Confirm the purity of starting materials using techniques like NMR or melting point analysis. 2. Recrystallize/Purify: Purify starting materials if necessary.
Formation of Oxadiazole Byproduct Certain reagents, like POCl₃, can cause desulfurization, leading to the formation of a 2-amino-1,3,4-oxadiazole.[6]1. Optimize Temperature: Lowering the reaction temperature can sometimes suppress this side reaction.[6] 2. Alternative Reagents: If oxadiazole formation is significant, consider switching to a different cyclizing agent like concentrated H₂SO₄ or using a reagent-based method with p-TsCl which is known to favor thiadiazole formation.[9]
Product Degradation The product might be unstable under harsh acidic conditions or high temperatures for extended periods.1. Milder Conditions: Explore milder cyclizing agents like polyphosphate ester (PPE) or iodine-mediated oxidative cyclization.[10][11][12] 2. Minimize Reaction Time: Once the reaction is complete (as determined by TLC), proceed with the workup promptly.
Losses During Workup/Purification The product may have some solubility in the aqueous phase during neutralization or may be difficult to crystallize.1. Optimize pH for Precipitation: Carefully adjust the pH during workup to ensure maximum precipitation of the product. The amino group makes the product's solubility pH-dependent. 2. Extraction: If the product is not precipitating cleanly, consider extracting it into an organic solvent. 3. Purification Technique: If the product is oily, trituration with a non-polar solvent like hexane or diethyl ether can induce crystallization.[13] If impurities persist, column chromatography is recommended.[13]
FAQ 3: I am synthesizing a 2-amino-5-aryl-1,3,4-thiadiazole from a thiosemicarbazone. The reaction is sluggish and the yield is poor. How can I optimize this?

Answer: The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazones typically involves an oxidative cyclization. The efficiency of this reaction is highly dependent on the choice of the oxidizing agent.

Experimental Protocol: Oxidative Cyclization of Thiosemicarbazone

This protocol uses ferric chloride (FeCl₃), a common and effective oxidizing agent for this transformation.[14][15]

Workflow Diagram

cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Oxidative Cyclization aldehyde Aryl Aldehyde reflux_ethanol Reflux in Ethanol (catalytic acid) aldehyde->reflux_ethanol thiosemicarbazide Thiosemicarbazide thiosemicarbazide->reflux_ethanol thiosemicarbazone Thiosemicarbazone Intermediate reflux_ethanol->thiosemicarbazone heat Heat (e.g., 80-100 °C) thiosemicarbazone->heat fecl3 FeCl₃ Solution fecl3->heat product 2-Amino-5-aryl-1,3,4-thiadiazole heat->product

Caption: Workflow for thiadiazole synthesis from thiosemicarbazone.

Step-by-Step Methodology:

  • Dissolve/Suspend Thiosemicarbazone: Suspend the thiosemicarbazone intermediate in a suitable solvent, such as ethanol or an aqueous medium.

  • Add Oxidizing Agent: Slowly add a solution of ferric chloride (FeCl₃) to the suspension with vigorous stirring. A typical molar ratio is 2-3 equivalents of FeCl₃ per equivalent of thiosemicarbazone.

  • Heat the Reaction: Heat the reaction mixture, typically to around 80-100 °C. The reaction progress can be monitored by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into cold water.

  • Neutralization and Isolation: Neutralize the mixture with an appropriate base (e.g., ammonia or sodium carbonate solution) to precipitate the crude product.

  • Purification: Filter the solid, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.[16]

Troubleshooting this Method:

  • Low Reactivity: If the reaction is slow, ensure the FeCl₃ is of good quality. Anhydrous FeCl₃ is often more effective. The reaction temperature can also be increased, but monitor for potential degradation.

  • Alternative Oxidants: If FeCl₃ proves ineffective for your specific substrate, other oxidizing agents like iodine in the presence of a base can be employed.[11][12]

  • Impure Product: The crude product may contain residual iron salts. Thorough washing of the filtered solid with water is essential.

Reference List

  • Mechanism of formation of aminothiadiazole. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. --INVALID-LINK--

  • Gong, Y.-D., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--

  • Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. (n.d.). BenchChem. Retrieved January 2, 2026, from --INVALID-LINK--

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 2, 2026, from --INVALID-LINK--

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 2, 2026, from --INVALID-LINK--

  • Minimizing byproducts in the synthesis of thiadiazole derivatives. (n.d.). BenchChem. Retrieved January 2, 2026, from --INVALID-LINK--

  • 1,3,4-Thiadiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PMC - NIH. Retrieved January 2, 2026, from --INVALID-LINK--

  • Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone? (2014). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. (2014). Scilit. Retrieved January 2, 2026, from --INVALID-LINK--

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2025). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--

  • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (n.d.). RSC Publishing. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). Drug Design, Development and Therapy. Retrieved January 2, 2026, from --INVALID-LINK--

  • Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PMC. Retrieved January 2, 2026, from --INVALID-LINK--

  • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (n.d.). World Journal of Pharmaceutical Research. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Retrieved January 2, 2026, from --INVALID-LINK--

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH. Retrieved January 2, 2026, from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. For researchers working with heterocyclic compounds, particularly derivatives of 1,3,4-thiadiazole, mass spectrometry stands out as a powerful analytical tool. This guide provides an in-depth technical comparison of mass spectrometry for the analysis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, a molecule of interest due to the established biological activities of the 2-amino-1,3,4-thiadiazole scaffold[1][2]. We will explore the nuances of its mass spectrometric behavior, compare this technique with viable alternatives, and provide detailed experimental protocols to ensure reproducible and reliable results.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic molecules by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. For a molecule like this compound, with a molecular formula of C7H13N3S, mass spectrometry provides not only the molecular weight but also a unique fragmentation pattern that serves as a molecular fingerprint.

Ionization: The Gateway to Mass Analysis

The choice of ionization technique is critical and is dictated by the analyte's properties. For relatively small and volatile organic molecules such as this compound, Electron Ionization (EI) is a commonly employed method[3]. EI is considered a "hard" ionization technique because it uses high-energy electrons to ionize the sample, leading to extensive fragmentation[4]. This fragmentation is highly reproducible and provides a wealth of structural information.

Alternatively, "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, particularly when the analysis is coupled with liquid chromatography. These methods typically result in less fragmentation and a more prominent molecular ion peak, which is advantageous for molecular weight confirmation.

Unraveling the Fragmentation Pathway of this compound

Under Electron Ionization (EI), the this compound molecule will undergo a series of characteristic fragmentation reactions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio, which can be interpreted to deduce the molecule's structure.

A plausible fragmentation pathway is initiated by the loss of an electron to form the molecular ion (M+). Due to the presence of nitrogen and sulfur atoms with lone pairs of electrons, the initial ionization is likely to occur at one of these sites. The subsequent fragmentation is driven by the stability of the resulting fragments.

A key fragmentation process for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom[5]. In the case of this compound, the "alkyl" substituent is the 1-methylbutyl group attached to the thiadiazole ring. Therefore, a primary fragmentation event is the cleavage of the bond between the secondary carbon of the 1-methylbutyl group and the thiadiazole ring. This would result in the loss of a butyl radical or a methyl radical, leading to the formation of stable carbocations.

Another likely fragmentation pathway involves the cleavage of the thiadiazole ring itself, a common occurrence in the mass spectrometry of thiadiazole derivatives. This can lead to the formation of various smaller fragments containing sulfur and nitrogen.

Caption: Proposed Electron Ionization fragmentation pathway for this compound.

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. Here, we compare mass spectrometry with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions by mass-to-charge ratio.Separation of molecules based on their differential partitioning between a stationary and a mobile phase.Detection of the magnetic properties of atomic nuclei.
Information Provided Molecular weight and structural information from fragmentation patterns.Purity, quantification, and retention time.Detailed molecular structure and connectivity.
Sensitivity Very high (picogram to femtogram range).High (nanogram to microgram range).Relatively low (milligram range).
Sample Requirement Small (micrograms or less).Small (micrograms).Larger (milligrams).
Destructive YesNo (sample can be collected)No
Key Advantage Unambiguous molecular weight determination and structural fingerprinting.Excellent for quantification and purity assessment of known compounds.Unparalleled for de novo structure elucidation of pure compounds.
Limitation Isomers can be difficult to distinguish without tandem MS.Does not provide direct structural information.Requires pure samples and can be time-consuming.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the electron ionization mass spectrum of this compound for molecular weight confirmation and structural elucidation.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

HPLC-UV Analysis

Objective: To determine the purity and quantify this compound.

Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

Methodology:

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of the compound in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) can be optimized. A typical starting point is a linear gradient from 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum of the compound (determined by UV-Vis scan, likely in the 250-300 nm range for this class of compounds).

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the purity and concentration of the sample by comparing its peak area to the calibration curve.

Conclusion

The mass spectrometric analysis of this compound, particularly using electron ionization, provides invaluable information for its structural confirmation. The characteristic fragmentation pattern, dominated by α-cleavage of the alkyl substituent and potential ring fissions, serves as a reliable identifier for this molecule. While techniques like HPLC-UV and NMR spectroscopy offer complementary data regarding purity, quantification, and detailed structural connectivity, mass spectrometry remains a cornerstone for the initial and definitive identification of such novel compounds in the research and drug development pipeline. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby ensuring the scientific integrity of your research.

References

A Comparative Guide to the Bioactivity of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine and Related Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of fungicides based on the 1,3,4-thiadiazole scaffold, with a focus on 2-amino-5-alkyl derivatives like 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. We will delve into their mechanisms of action, compare their efficacy against established commercial fungicides using experimental data, and provide detailed protocols for key validation assays.

The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal and agricultural chemistry, recognized for its diverse range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This five-membered heterocyclic system is a bioisostere of other crucial biological structures like triazoles and imidazoles, which are foundational to many widely-used azole antifungals.[4] This structural mimicry allows 1,3,4-thiadiazole derivatives to interact effectively with biological targets, often with high potency.[4][5] While specific experimental data for this compound is limited in publicly available literature, this guide will analyze the broader class of 2,5-disubstituted 1,3,4-thiadiazoles to provide a robust framework for understanding its potential efficacy.

Section 1: Mechanisms of Antifungal Action

The fungicidal activity of 1,3,4-thiadiazole derivatives is multifaceted, with research pointing to at least two primary mechanisms of action. This versatility is a key advantage in overcoming resistance developed against single-target fungicides.

1.1 Inhibition of Ergosterol Biosynthesis

A primary target for many antifungal agents is the ergosterol biosynthesis pathway, as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5] Several 1,3,4-thiadiazole derivatives function similarly to established azole fungicides like fluconazole by inhibiting the cytochrome P450 enzyme 14-α-sterol demethylase.[4] This enzyme is critical for converting lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately arresting fungal growth.[4]

1.2 Disruption of Cell Wall Integrity

Beyond the cell membrane, some 1,3,4-thiadiazole compounds exert their antifungal effect by compromising the structural integrity of the fungal cell wall. One study on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol found that the compound interferes with cell wall biogenesis.[6][7] This interference leads to an uneven distribution of essential polymers like chitin and β(1→3) glucan. The resulting weakened cell wall cannot withstand the cell's internal turgor pressure, causing osmotic instability, leakage of protoplasmic material, and ultimately, cell lysis.[6][7]

Antifungal_Mechanisms cluster_0 Fungal Cell Lanosterol Lanosterol Enzyme 14-α-sterol demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains Enzyme->Ergosterol Precursors Wall Precursors (e.g., UDP-GlcNAc) Synthases Chitin/Glucan Synthases Precursors->Synthases Polymers Chitin & β-Glucan Polymers CellWall Cell Wall Integrity Polymers->CellWall Maintains Synthases->Polymers Thiadiazole_Erg 1,3,4-Thiadiazole (Azole-like) Thiadiazole_Erg->Enzyme Inhibits Thiadiazole_CW 1,3,4-Thiadiazole (Cell Wall Active) Thiadiazole_CW->Synthases Disrupts Biogenesis

Caption: Proposed antifungal mechanisms of 1,3,4-thiadiazole derivatives.

Section 2: Comparative Bioactivity Data

The efficacy of novel compounds can only be assessed through direct comparison with existing standards. The following tables summarize in vitro bioactivity data for various 1,3,4-thiadiazole derivatives against key fungal pathogens, benchmarked against commercial fungicides.

Table 1: In Vitro Antifungal Activity of 1,3,4-Thiadiazole Derivatives against Candida Species

Compound ClassSpecific DerivativeTarget OrganismEfficacy (MIC in µg/mL)Reference FungicideEfficacy (MIC in µg/mL)Source
1,3,4-Thiadiazole3l (bearing 2,4-dichlorophenyl)C. albicans ATCC 102315Fluconazole10 - 20[4]
1,3,4-Thiadiazole3k (bearing 2,4-difluorophenyl)C. albicans ATCC 1023110Fluconazole10 - 20[4]
1,3,4-ThiadiazoleC1 (4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol)Candida spp. (clinical isolates)8 - 96N/AN/A[6][7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity against Phytopathogenic Fungi

Compound ClassSpecific DerivativeTarget OrganismEfficacy (EC₅₀ in µg/mL)Reference FungicideEfficacy (EC₅₀ in µg/mL)Source
1,3,4-ThiadiazoleD4 (Chalcone derivative)Phomopsis sp.14.4Azoxystrobin32.2[8]
1,3,4-ThiadiazoleD4 (Chalcone derivative)Phomopsis sp.14.4Fluopyram54.2[8]
1,3,4-ThiadiazoleY18 (Flavonol derivative)B. cinerea96.2% inhibition at 50 µg/mLAzoxystrobin80.7% inhibition at 50 µg/mL[9]
1,3,4-ThiadiazoleC19 (Flavonoid derivative)B. cinerea1.89N/AN/A[10]
1,3,4-ThiadiazoleC19 (Flavonoid derivative)A. solani2.51N/AN/A[10]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

These data indicate that specific 1,3,4-thiadiazole derivatives can exhibit superior or comparable bioactivity to widely used commercial fungicides like fluconazole and azoxystrobin.[4][8][9] Notably, the chalcone derivative D4 showed significantly better efficacy against Phomopsis sp. than both azoxystrobin and fluopyram, highlighting the potential for this scaffold in agricultural applications.[8]

Section 3: Structure-Activity Relationship (SAR) Insights

The fungicidal potency of 1,3,4-thiadiazole analogs is critically dependent on the nature and position of substituents on the core ring. Understanding these relationships is vital for designing next-generation fungicides.

  • Substituents at C2 and C5: These positions are paramount for activity. The 2-amino group is a common feature in active compounds and serves as a key point for further derivatization. The substituent at the C5 position significantly modulates lipophilicity and steric interactions with the target enzyme.[2] For a compound like this compound, the 1-methylbutyl group provides a moderate level of lipophilicity, which can enhance its ability to cross fungal cell membranes.[4]

  • Aromatic vs. Aliphatic Groups: The introduction of aromatic or heteroaromatic rings, particularly at the C5 position, is a common strategy to enhance potency. Halogen substitutions (e.g., fluoro, chloro) on these aromatic rings often lead to a marked increase in antifungal activity, as seen with compounds 3k and 3l in Table 1.[4]

  • Lipophilicity: A direct correlation between lipophilicity and activity has been observed in some series of 1,3,4-thiadiazole derivatives.[11] An optimal level of lipophilicity is required to balance membrane permeability and aqueous solubility. The alkyl chain in this compound contributes to this property.

Caption: Key positions for structure-activity relationships on the 1,3,4-thiadiazole scaffold.

Section 4: Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed methodologies for assessing the antifungal properties of novel compounds.

4.1 Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida) at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

MIC_Workflow A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Fungal Suspension A->C B 2. Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D 4. Incubate Plate (35°C, 24-48h) C->D E 5. Read Results Visually Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

4.2 Protocol: Ergosterol Quantification Assay

This protocol investigates if a compound inhibits the ergosterol biosynthesis pathway.

  • Fungal Culture and Treatment:

    • Grow a culture of the test fungus (e.g., C. albicans) to mid-log phase in a suitable broth.

    • Treat the culture with the test compound at its MIC and 0.5x MIC for a defined period (e.g., 16 hours). Include an untreated control.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add 25% alcoholic potassium hydroxide solution to the pellet and vortex vigorously.

    • Incubate at 85°C for 1 hour to saponify the cellular lipids.

    • Allow to cool, then add sterile water and n-heptane. Vortex to extract the non-saponifiable fraction (sterols).

  • Quantification:

    • Transfer the upper n-heptane layer to a new tube.

    • Analyze the sterol composition using spectrophotometry (scanning between 230 and 300 nm) or more precisely by Gas Chromatography-Mass Spectrometry (GC-MS).

    • A significant reduction in the characteristic ergosterol peak (at ~282 nm) and an accumulation of peaks corresponding to lanosterol precursors in the treated samples compared to the control indicates inhibition of the pathway.[4]

Conclusion and Future Outlook

The 1,3,4-thiadiazole scaffold represents a highly promising platform for the development of novel fungicides. Derivatives of this class have demonstrated potent, broad-spectrum activity, in some cases exceeding the efficacy of commercial standards.[8][9] Their diverse mechanisms of action, targeting both the cell membrane and cell wall, provide a critical tool in the fight against evolving fungal resistance.

While further research is required to elucidate the specific bioactivity profile of this compound, the existing data for structurally related analogs is highly encouraging. Future research should focus on comprehensive in vivo efficacy studies, mammalian cytotoxicity profiling to ensure safety, and further optimization of the 2,5-substitutions to maximize potency and spectrum of activity. The insights and protocols provided in this guide offer a solid foundation for advancing these critical research and development efforts.

References

Introduction: The Vibrational Fingerprint of a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FT-IR Analysis of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, the 2-amino-1,3,4-thiadiazole scaffold is a privileged structure, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific identity and purity of derivatives like this compound are critical for reproducible research and development. Fourier-Transform Infrared (FT-IR) spectroscopy provides an invaluable, non-destructive method for confirming the molecular structure by probing the vibrational modes of its constituent functional groups.

This guide serves as a comprehensive technical resource for researchers, offering a detailed FT-IR analysis of this compound. Moving beyond a simple peak list, we will explore the causal relationships between molecular structure and spectral features. Furthermore, we will objectively compare its spectral signature to that of a closely related structural isomer, 5-Butyl-1,3,4-thiadiazol-2-amine, to highlight the nuanced yet definitive power of FT-IR in differentiating between similar chemical entities.

Part 1: Foundational Principles of Vibrational Spectroscopy for the Target Molecule

The FT-IR spectrum of this compound is a composite of the vibrations from its three primary structural components: the primary amine, the alkyl chain, and the thiadiazole ring. Understanding the characteristic vibrations of each is paramount for accurate spectral interpretation.

  • The Primary Amine (-NH₂): A Definitive Marker. The 2-amino group provides some of the most distinct signals in the spectrum. As a primary amine, it features two N-H bonds, leading to two separate stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one.[2][3] These peaks, typically found between 3250 and 3500 cm⁻¹, are sharp and of medium intensity, distinguishing them from the typically broad O-H stretches seen in the same region.[4] Additionally, the amine group exhibits a characteristic scissoring (bending) vibration between 1580 and 1650 cm⁻¹ and a broad out-of-plane wagging vibration from 665 to 910 cm⁻¹.[2][4]

  • The Alkyl Substituent (-C₅H₁₁): Probing the Carbon Framework. The 1-methylbutyl group, a branched pentyl chain, is characterized by C-H stretching and bending vibrations. The stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups occur just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.[5][6] The bending vibrations are also structurally informative; a characteristic methyl "umbrella" mode appears around 1375 cm⁻¹, while methylene scissoring occurs near 1460 cm⁻¹.[7] The presence of four or more methylene groups in a continuous chain can give rise to a methylene rocking peak around 720 cm⁻¹, a feature that helps differentiate between alkyl isomers.[7]

  • The 1,3,4-Thiadiazole Ring: The Heterocyclic Core. The vibrational modes of the thiadiazole ring are more complex, involving coupled vibrations of C=N, C-N, N-N, and C-S bonds.[8] The C=N stretching vibration is a key feature, typically appearing in the 1500-1650 cm⁻¹ region, and can sometimes overlap with the amine N-H bend.[8][9][10] Other ring-related stretches, such as C-N and N-N, contribute to a series of bands in the fingerprint region (below 1500 cm⁻¹), with N-N stretches reported between 1080-1150 cm⁻¹ and C-S stretches often appearing as weaker bands in the 670-930 cm⁻¹ range.[8]

Part 2: Experimental Protocol for High-Fidelity Data Acquisition

The trustworthiness of an FT-IR spectrum hinges on a meticulous and well-justified experimental protocol. The following workflow is designed as a self-validating system to ensure data integrity and reproducibility.

Workflow: From Sample Preparation to Spectral Analysis

FT_IR_Workflow cluster_prep Sample Preparation (KBr Pellet Method) cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain Analyte grind_kbr 1. Dry spectroscopic grade KBr (105°C, 2 hrs) to remove moisture. start->grind_kbr mix 2. Mix ~1 mg of analyte with ~100 mg of dried KBr. Grind to fine powder. grind_kbr->mix pelletize 3. Transfer powder to pellet press. Apply vacuum and pressure (8-10 tons). mix->pelletize inspect 4. Inspect pellet for transparency. (Opaque/cracked pellet indicates poor mixing or moisture). pelletize->inspect background 5. Acquire background spectrum of empty sample chamber. inspect->background sample 6. Place KBr pellet in sample holder and acquire sample spectrum. background->sample process 7. Perform automatic background subtraction and Fourier transform. sample->process peak_pick 8. Identify and label major peaks (peak picking). process->peak_pick assign 9. Assign vibrational modes to peaks based on known frequency ranges. peak_pick->assign compare 10. Compare spectrum with reference data or predicted spectra. assign->compare end End: Structural Confirmation compare->end

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology & Rationale
  • Reagent & Sample Preparation :

    • Step 1.1 : Use spectroscopic grade Potassium Bromide (KBr). Dry the KBr powder in an oven at ~105°C for at least 2 hours and store it in a desiccator.

      • Causality: KBr is hygroscopic. Absorbed water introduces a very broad O-H stretching band (~3400 cm⁻¹) and a bending vibration (~1640 cm⁻¹), which can obscure the N-H stretching and bending signals of the analyte.

    • Step 1.2 : Weigh approximately 1 mg of this compound and 100-150 mg of the dried KBr.

      • Causality: This 1:100 ratio ensures that the analyte is sufficiently diluted to be optically transparent in the infrared beam, preventing total absorption and signal saturation (the Christiansen effect).

    • Step 1.3 : Combine the analyte and KBr in an agate mortar and gently grind with a pestle for 2-3 minutes until a fine, homogenous powder is obtained.

      • Causality: Homogenous mixing is critical for creating a transparent pellet and achieving a uniform distribution of the analyte in the KBr matrix, leading to a high-quality, reproducible spectrum.

  • Pellet Formation :

    • Step 2.1 : Transfer a portion of the powder mixture into a pellet die assembly.

    • Step 2.2 : Connect the die to a vacuum pump for 1-2 minutes to remove entrapped air, which can cause the pellet to scatter light.

    • Step 2.3 : Place the die in a hydraulic press and apply 8-10 tons of pressure for approximately 2 minutes.

    • Step 2.4 : Carefully release the pressure and extract the die. Gently remove the resulting thin, transparent (or translucent) pellet.

      • Trustworthiness: A visually transparent pellet is the first indicator of a well-prepared sample, correlating directly with higher quality spectra with minimal scattering artifacts and a flat baseline.

  • Data Acquisition :

    • Step 3.1 : Place the empty pellet holder in the FT-IR spectrometer and run a background scan.

      • Causality: The background scan measures the spectral contributions of atmospheric CO₂ and water vapor, as well as the instrument's own optical and detector response. This is stored as a reference.

    • Step 3.2 : Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Step 3.3 : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software automatically subtracts the stored background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum of the analyte.

Part 3: Comparative Spectral Analysis

This section details the expected FT-IR absorption bands for this compound and compares them with its structural isomer, 5-Butyl-1,3,4-thiadiazol-2-amine.

Table 1: Predicted FT-IR Spectrum for this compound
Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3450 - 3400Medium, SharpN-H Asymmetric Stretch (primary amine)[2][4]
~3350 - 3300Medium, SharpN-H Symmetric Stretch (primary amine)[2][4]
2965 - 2955StrongC-H Asymmetric Stretch (-CH₃)[7]
2935 - 2920StrongC-H Asymmetric Stretch (-CH₂)[7]
2875 - 2865MediumC-H Symmetric Stretch (-CH₃)[7]
2860 - 2850MediumC-H Symmetric Stretch (-CH₂)[7]
~1630Medium-StrongN-H Bending (Scissoring, primary amine)[2][4][11]
~1560Medium-StrongC=N Stretch (thiadiazole ring)[8][9]
~1465MediumC-H Bending (-CH₂ Scissoring)[7]
~1375MediumC-H Bending (-CH₃ Umbrella Mode)[7]
~1240Medium-WeakC-N Stretch (Aliphatic amine type)[4]
~1100Medium-WeakN-N Stretch (thiadiazole ring)[8]
850 - 750 (Broad)Medium-WeakN-H Wagging (primary amine)[2][4]
~720Weak / AbsentC-H Rocking (-CH₂-)
Table 2: Predicted FT-IR Spectrum for 5-Butyl-1,3,4-thiadiazol-2-amine
Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3450 - 3400Medium, SharpN-H Asymmetric Stretch (primary amine)[2][4]
~3350 - 3300Medium, SharpN-H Symmetric Stretch (primary amine)[2][4]
2965 - 2955StrongC-H Asymmetric Stretch (-CH₃)
2935 - 2920StrongC-H Asymmetric Stretch (-CH₂)
2875 - 2865MediumC-H Symmetric Stretch (-CH₃)
2860 - 2850MediumC-H Symmetric Stretch (-CH₂)
~1630Medium-StrongN-H Bending (Scissoring, primary amine)[2][4][11]
~1560Medium-StrongC=N Stretch (thiadiazole ring)[8][9]
~1465MediumC-H Bending (-CH₂ Scissoring)
~1375MediumC-H Bending (-CH₃ Umbrella Mode)
~1240Medium-WeakC-N Stretch (Aliphatic amine type)[4]
~1100Medium-WeakN-N Stretch (thiadiazole ring)[8]
850 - 750 (Broad)Medium-WeakN-H Wagging (primary amine)[2][4]
~720Weak, SharpC-H Rocking (-(CH₂)₄- chain)[7]

Objective Comparison and Key Differentiators

As evidenced by the tables, the spectra of the two isomers are expected to be largely identical in the functional group region (>1500 cm⁻¹). The primary amine and thiadiazole ring vibrations will be present in both, confirming the core molecular scaffold. The crucial differentiation lies in the fingerprint region, specifically related to the alkyl chain structure.

  • C-H Stretching Region (2850-3000 cm⁻¹) : While both molecules will show multiple strong peaks here, the relative intensities of the methyl (-CH₃) versus methylene (-CH₂) peaks will differ. This compound contains two distinct methyl groups, which may lead to a more pronounced -CH₃ stretching absorption (~2960 and ~2870 cm⁻¹) compared to the single terminal methyl group in the n-butyl isomer.

  • Methylene Rocking Vibration (~720 cm⁻¹) : This is the most significant point of differentiation. The presence of a straight chain of four or more methylene groups gives rise to a characteristic rocking vibration around 720 cm⁻¹.[7]

    • 5-Butyl-1,3,4-thiadiazol-2-amine : This molecule contains a -(CH₂)₃-CH₃ chain attached to the ring. The straight chain of three methylene groups plus the terminal methyl is sufficient to be considered a chain of four, and thus it is highly likely to exhibit a weak but sharp peak around 720 cm⁻¹.

    • This compound : Due to the branching at the first carbon, this isomer does not have a continuous chain of four methylene groups. Therefore, the peak at ~720 cm⁻¹ is expected to be absent or vanishingly weak. This absence is a strong piece of evidence for the branched structure.

Conclusion

The FT-IR analysis of this compound provides a robust method for its structural confirmation. The spectrum is definitively characterized by a pair of sharp N-H stretching bands (~3420 and ~3320 cm⁻¹), strong aliphatic C-H stretches below 3000 cm⁻¹, and a combination of N-H bending and C=N stretching vibrations in the 1550-1650 cm⁻¹ region.

Crucially, when compared with its straight-chain isomer, 5-Butyl-1,3,4-thiadiazol-2-amine, the power of FT-IR for subtle structural elucidation becomes clear. The anticipated absence of the methylene rocking vibration at ~720 cm⁻¹ for the branched 1-methylbutyl isomer serves as the key distinguishing feature. This guide provides the experimental framework and interpretive logic necessary for researchers to confidently use FT-IR spectroscopy to verify the identity and purity of this important heterocyclic compound.

References

The 1,3,4-Thiadiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other cyclic structures like pyrimidines have made it a cornerstone in the development of novel therapeutic agents.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the critical structural modifications that govern their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and protocols.

The Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus is a versatile building block for several reasons. Its mesoionic character allows derivatives to readily cross cellular membranes and interact with biological targets.[3] The sulfur atom enhances liposolubility, a crucial factor for drug bioavailability.[4] Furthermore, the ring system's aromaticity provides significant in vivo stability and generally low toxicity to higher vertebrates.[5] These properties have led to the investigation of 1,3,4-thiadiazole derivatives across a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[6][7]

Anticancer Activity: Targeting Cellular Proliferation and Survival

1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[6] Their mechanisms of action are often multifaceted, involving interference with critical signaling pathways like PI3K/Akt and MAPK/ERK, and induction of apoptosis.[6]

Key Structure-Activity Relationship Insights for Anticancer Activity:
  • Substituents at the C2 and C5 Positions: The nature of the substituents at the 2- and 5-positions of the thiadiazole ring is paramount for anticancer activity. Aromatic or heteroaromatic moieties at these positions are a common feature of highly active compounds.[8]

  • The Role of the Phenyl Ring: When a phenyl ring is attached to the thiadiazole core, its substitution pattern significantly influences cytotoxicity. The presence of electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., methoxy) on the phenyl ring can modulate the anticancer potency.[8][9]

  • Amine Substituents: For 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent on the amino group plays a crucial role in their anticancer effects.[8]

Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines, highlighting the impact of structural modifications.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
ST10 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[7]
MDA-MB-231 (Breast)53.4[7]
Compound 4y N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideMCF-7 (Breast)84[10][11]
A549 (Lung)34[10][11]
Compound 2 N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4 (Abl kinase inhibition)[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Workflow:

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,3,4-thiadiazole scaffold is a promising framework for the development of new antimicrobial agents.[12] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13]

Key Structure-Activity Relationship Insights for Antimicrobial Activity:
  • Lipophilicity: A correlation between increased lipophilicity and enhanced antibacterial activity has been observed in some series of 1,3,4-thiadiazole derivatives.[12]

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can significantly impact antimicrobial potency. For instance, in some series, the presence of an electron-donating group on a phenyl substituent at the 3-position of the thiadiazole ring was found to decrease activity.[14]

  • Fused Ring Systems: Hybrid molecules incorporating the 1,3,4-thiadiazole ring with other heterocyclic systems, such as coumarin, have shown promising and sometimes selective antimicrobial activity.[15]

Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

The following table presents the antimicrobial activity of representative 1,3,4-thiadiazole derivatives.

Compound IDTarget MicroorganismActivity (MIC in µg/mL or Inhibition Zone in mm)Reference
Compound A2 S. aureus, B. cereus, E. coli, P. aeruginosaSubstantial activity (Paper disc diffusion)[16]
Compound A3 A. nigerSubstantial activity (Paper disc diffusion)[16]
Compound 27a E. coli, S. aureus, B. cereus, B. subtilisActive[12]
Compound 27f Gram-positive bacteriaActive[12]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Workflow:

Caption: Workflow of the agar well diffusion method for antimicrobial screening.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain 1,3,4-thiadiazole derivatives have exhibited significant anti-inflammatory and analgesic properties.[17] Fused heterocyclic systems, such as imidazo[2,1-b][4][6][7]thiadiazoles, have been a particular focus in the search for new anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:
  • Fused Imidazo[2,1-b][4][6][7]thiadiazole Core: The fusion of an imidazole ring to the 1,3,4-thiadiazole nucleus has yielded compounds with potent anti-inflammatory and analgesic activities.[18]

  • Aryl Substituents: The nature and position of aryl substituents on the fused ring system are critical for activity. For example, in a series of 2,6-diaryl-imidazo[2,1-b][4][6][7]thiadiazoles, specific substitution patterns led to superior anti-inflammatory effects compared to the standard drug diclofenac.[18]

  • Schiff Bases: The incorporation of a Schiff base moiety into 2,5-disubstituted-1,3,4-thiadiazoles has also resulted in compounds with notable analgesic and anti-inflammatory profiles.[17]

Comparative Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives

The following table showcases the anti-inflammatory activity of selected 1,3,4-thiadiazole derivatives in an in vivo model.

Compound IDIn Vivo Model% Inhibition of EdemaReference
Compound 5c Carrageenan-induced rat paw edemaBetter than diclofenac[18]
Compound 6f Carrageenan-induced rat paw edema35% - 44% (range for derivatives)[17]
Indomethacin (Standard) Carrageenan-induced rat paw edema56%[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Workflow:

Caption: Workflow of the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The structure-activity relationships discussed herein underscore the importance of rational design in tailoring the biological activity of these derivatives. Future research will likely focus on the development of multi-target agents, the synthesis of novel fused heterocyclic systems, and the elucidation of precise molecular mechanisms of action to further optimize the therapeutic potential of this remarkable heterocyclic core.

References

A Comparative Guide to the Herbicidal Potential of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine and Commercial Thiadiazole Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Herbicidal Promise of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole heterocyclic ring system is a cornerstone in the development of biologically active compounds, demonstrating a wide array of activities, including herbicidal properties.[1] This guide focuses on the potential herbicidal profile of the novel compound, 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, by drawing comparisons with established commercial herbicides that share the thiadiazole core: Tebuthiuron and Buthidazole. While specific experimental data for this compound is not yet publicly available, the known structure-activity relationships within this chemical class allow for a scientifically grounded preliminary assessment.

Derivatives of 2-amino-1,3,4-thiadiazole have been shown to possess herbicidal activity, often by inhibiting essential plant processes such as photosynthesis.[1] This guide will provide a comparative analysis of the known mechanisms of action, spectrum of activity, and application methods of Tebuthiuron and Buthidazole, alongside a hypothesized profile for this compound. Furthermore, detailed experimental protocols are provided to outline a clear path for the empirical evaluation of this and other novel thiadiazole-based compounds.

Comparative Analysis of Thiadiazole-Based Herbicides

The efficacy of a herbicide is determined by its mechanism of action, the range of weed species it controls (spectrum of activity), and its behavior in the environment. This section compares the known attributes of Tebuthiuron and Buthidazole to project the potential characteristics of this compound.

FeatureTebuthiuronButhidazoleThis compound (Hypothesized)
Chemical Class Substituted UreaImidazolidinoneSubstituted 2-amino-1,3,4-thiadiazole
Mechanism of Action Inhibition of photosynthesis at Photosystem II (PSII) by binding to the D1 protein.[2][3][4]Inhibition of photosynthetic electron transport, primarily on the reducing side of PSII, with a secondary site on the oxidizing side.[2]Likely inhibition of photosynthesis, potentially at PSII, based on the common mode of action for this chemical class.
Spectrum of Activity Broad-spectrum, non-selective control of woody plants, brush, and herbaceous weeds.[2][4]Pre-emergence control of various broadleaved weeds and grasses.[1]Potentially broad-spectrum, with selectivity dependent on the specific substitutions on the thiadiazole ring.
Application Method Pre- and post-emergence soil application.[2]Pre-emergence or early post-emergence.[1]Likely effective as a pre-emergence herbicide, with potential for post-emergence activity.
Commercial Status Commercially available (e.g., Spike®).Largely obsolete.[1]Investigational compound.

Delving into the Mechanism of Action: Photosynthesis Inhibition

A significant number of thiadiazole-based herbicides, including Tebuthiuron and Buthidazole, exert their phytotoxic effects by disrupting photosynthesis.[2][3][4] This process is fundamental to a plant's ability to convert light energy into chemical energy for growth and survival.

The primary target for these herbicides is often the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. By binding to specific proteins within this complex, such as the D1 quinone-binding protein, these herbicides block the flow of electrons, thereby halting the production of ATP and NADPH, the energy currency of the cell.[3] This disruption not only starves the plant of energy but also leads to the formation of reactive oxygen species that cause rapid cellular damage, manifesting as chlorosis (yellowing) and necrosis (tissue death).[3]

Given that this compound belongs to a class of compounds known to inhibit photosynthesis, it is highly probable that its mechanism of action also involves the disruption of this vital process.[1] The specific binding site and the degree of inhibition would need to be determined experimentally.

Photosynthesis_Inhibition_Pathway cluster_0 Thylakoid Membrane PSII Photosystem II Electron_Carrier Electron Carrier (e.g., Plastoquinone) PSII->Electron_Carrier Electron Flow Blocked_Electron_Transport Blocked Electron Transport Reactive_Oxygen_Species Reactive Oxygen Species PSII->Reactive_Oxygen_Species Leads to PSI Photosystem I Electron_Carrier->PSI ATP_NADPH_Production ATP & NADPH Production PSI->ATP_NADPH_Production Light Light Light->PSII Thiadiazole_Herbicide Thiadiazole Herbicide Thiadiazole_Herbicide->PSII Binds to D1 protein Plant_Growth Plant Growth ATP_NADPH_Production->Plant_Growth Cell_Damage Cell Damage & Death Reactive_Oxygen_Species->Cell_Damage Herbicidal_Activity_Workflow cluster_0 Preparation cluster_1 Application cluster_2 Incubation & Assessment cluster_3 Analysis Compound_Prep Prepare Test Compound & Standards Pre_Emergence Pre-Emergence Application (to soil) Compound_Prep->Pre_Emergence Post_Emergence Post-Emergence Application (to foliage) Compound_Prep->Post_Emergence Weed_Sowing Sow Weed Seeds Weed_Sowing->Pre_Emergence Post_Emergence_Growth Grow to 2-4 leaf stage Growth_Chamber Growth Chamber / Greenhouse Incubation Pre_Emergence->Growth_Chamber Post_Emergence->Growth_Chamber Data_Collection Data Collection (Germination, Growth, Phytotoxicity) Growth_Chamber->Data_Collection Dose_Response Dose-Response Analysis Data_Collection->Dose_Response EC50_GR50 Calculate EC50 / GR50 Dose_Response->EC50_GR50

References

A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have emerged as a promising class of anticancer agents due to their structural similarity to pyrimidine, a key component of nucleic acids, which allows them to potentially interfere with DNA replication and other vital cellular processes in cancer cells.[2][3] This guide provides a comparative analysis of the cytotoxic profiles of several 1,3,4-thiadiazole derivatives, supported by experimental data, to inform further research and drug development efforts.

Comparative Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives

The cytotoxic efficacy of 1,3,4-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. To illustrate these structure-activity relationships (SAR), the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative derivatives against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)---
2 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-7 (Breast)1.785-Fluorouracil-
A549 (Lung)4.045-Fluorouracil-
3 N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4 (as Abl kinase inhibitor)--
4 2-(3-chlorophenyl)-5-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast)-Doxorubicin-
5 2-(4-chlorophenyl)-5-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast)-Doxorubicin-

Analysis of Structure-Activity Relationships:

The data reveals that substitutions at the C2 and C5 positions of the 1,3,4-thiadiazole ring are critical for cytotoxic activity. For instance, the presence of a 4-chlorobenzyl disulfide group at the C5 position in Compound 2 results in potent activity against both breast and lung cancer cell lines.[3] Similarly, the incorporation of a trifluoromethylphenylamino group in Compound 3 leads to selective activity against the K562 leukemia cell line by inhibiting the Abl protein kinase.[3]

Furthermore, a comparative study of compounds with trifluoromethyl substituents highlighted that chloro-substituted derivatives (Compounds 4 and 5 ) exhibited significant cytotoxicity against the MCF7 breast cancer cell line, with their activity linked to the induction of apoptosis through the activation of caspases 3 and 9.[4] These findings underscore the importance of specific halogen and trifluoromethyl substitutions in enhancing the anticancer potential of 1,3,4-thiadiazole derivatives.

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1] Two prominent mechanisms include the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of the intrinsic apoptosis pathway.

Inhibition of the EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in regulating cell growth and division.[5] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, including certain 1,3,4-thiadiazole derivatives, can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[5][6] This inhibition disrupts pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[5]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->P_EGFR Inhibits ATP ATP RAS_RAF RAS-RAF-MAPK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K/AKT Proliferation P_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-thiadiazole derivative.

Induction of the Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.[7] Many anticancer agents, including 1,3,4-thiadiazole derivatives, exert their cytotoxic effects by inducing apoptosis.[1] The intrinsic pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.[7][8] These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to cell death.[3][9]

Intrinsic_Apoptosis_Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Cellular_Stress Cellular Stress Thiadiazole->Cellular_Stress Induces Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by a 1,3,4-thiadiazole derivative.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, a standardized and validated experimental protocol is essential. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for assessing cell viability by quantifying total cellular protein content.[10][11]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the 1,3,4-thiadiazole derivatives and a reference drug (e.g., Doxorubicin) in the appropriate culture medium.

    • Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • Cell Fixation:

    • Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate the plate at 4°C for at least 1 hour.[13]

  • Staining:

    • Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates completely.

    • Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]

    • Allow the plates to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement:

    • Shake the plate for 5-10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance at 510 nm or 565 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration.

SRB_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h 2. Incubation (24h, 37°C) Cell_Seeding->Incubation_24h Compound_Treatment 3. Compound Treatment (e.g., 48h) Incubation_24h->Compound_Treatment Cell_Fixation 4. Cell Fixation (10% TCA, 4°C) Compound_Treatment->Cell_Fixation Washing_TCA 5. Washing (Tap Water) Cell_Fixation->Washing_TCA Staining 6. Staining (0.057% SRB) Washing_TCA->Staining Washing_SRB 7. Washing (1% Acetic Acid) Staining->Washing_SRB Solubilization 8. Solubilization (10 mM Tris Base) Washing_SRB->Solubilization Absorbance 9. Absorbance Reading (510 nm) Solubilization->Absorbance Data_Analysis 10. Data Analysis (IC50 Calculation) Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

1,3,4-Thiadiazole derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their cytotoxic efficacy is highly dependent on the specific substitution patterns on the thiadiazole ring, which influence their interaction with key cellular targets. The ability of these compounds to inhibit critical signaling pathways, such as the EGFR cascade, and to induce apoptosis underscores their therapeutic potential. The utilization of standardized and robust cytotoxicity assays, like the SRB method, is paramount for generating reliable and comparable data to guide the rational design and optimization of future 1,3,4-thiadiazole-based cancer therapies. Further investigations into the precise molecular mechanisms and in vivo efficacy of these compounds are warranted to translate their preclinical promise into clinical applications.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and adherence to environmental regulations. The protocols described herein are founded on established principles of hazardous chemical waste management and are designed to build a self-validating system of safety and compliance within your laboratory.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the potential hazards is the critical first step in safe handling and disposal. Based on the known risks of similar thiadiazole and amine compounds, this compound should be treated as a hazardous substance.

The primary rationale for this cautious approach stems from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for the closely related 5-Butyl-1,3,4-thiadiazol-2-amine[1]. These classifications dictate the minimum level of protection required.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescription of RiskRequired PPE & Safety Measures
Acute Toxicity, Oral (H302) Harmful if swallowed.[1]Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2][3]
Skin Irritation (H315) Causes skin irritation.[1][4]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][5]
Serious Eye Irritation (H319) Causes serious eye irritation.[1][4]Wear safety glasses with side shields or chemical splash goggles.[2][6]
Respiratory Irritation (H335) May cause respiratory irritation.[1][4]Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

Causality Note: The thiadiazole ring system and the amine functional group are common moieties in biologically active molecules and can interact with physiological systems, leading to the observed irritation and toxicity. Proper PPE is not merely a regulatory requirement but a necessary barrier to prevent chemical exposure and ensure operator safety.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste from "cradle to grave".[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] The primary disposal route is through a licensed hazardous waste disposal service.[2][10]

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste : Unless explicitly determined otherwise by analytical testing, all waste containing this compound must be classified as hazardous.[7]

  • Segregate Waste Streams : Keep solid, liquid, and contaminated PPE waste separate.[11]

    • Solid Waste : Unused or expired pure compound, contaminated spatulas, weigh boats, or absorbent materials from a spill cleanup.

    • Liquid Waste : Solutions containing the compound, reaction mixtures, and solvent rinses from cleaning contaminated glassware.

    • Contaminated Sharps : Needles or other sharps used to transfer the compound.

  • Avoid Mixing : Do not mix this waste with other incompatible waste streams. Specifically, keep it segregated from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[9][12]

Step 2: Containerization and Labeling
  • Use Appropriate Containers : Use only containers that are compatible with the chemical. Plastic is often preferred for general chemical waste.[11][13] Ensure containers are in good condition, leak-proof, and have a secure, tightly sealing lid.[9][10]

  • Proper Labeling : This is a critical compliance step. Every waste container must be clearly labeled.[12][14] The label must include:

    • The words "HAZARDOUS WASTE "[10]

    • The full chemical name: "This compound "

    • Approximate concentration and volume/mass of the waste.

    • All relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[12]

    • The date the container was started.

Step 3: Storage and Accumulation
  • Designated Storage Area : Store all hazardous waste in a designated Satellite Accumulation Area (SAA).[13][14] This area should be under the control of the laboratory personnel, at or near the point of generation.

  • Secondary Containment : Place waste containers in a secondary containment tray or bin to contain any potential leaks or spills.[11]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[13][14] This prevents the release of vapors and protects against spills.

  • Accumulation Limits : Be aware of institutional and regulatory limits for the amount of waste that can be stored in an SAA (typically 55 gallons total, but may be less for certain acutely toxic wastes).[13][14]

Step 4: Arranging for Disposal
  • Contact EHS : Once your waste container is full or you have no further need to accumulate this type of waste, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][13]

  • Documentation : Complete all necessary waste disposal forms or online requests as required by your institution.[2][7] Provide accurate information about the waste composition.

  • Scheduled Pickup : Arrange for a scheduled pickup of the waste. Do not allow hazardous waste to accumulate indefinitely.

Part 3: Spill Management and Decontamination

Accidents can happen, and preparedness is key. Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[7]

  • Evacuate and Alert : If a significant spill occurs, alert others in the area and evacuate if necessary.

  • Don PPE : Before attempting cleanup, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill : Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[2]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[2] All cleaning materials (wipes, paper towels) must be collected and disposed of as solid hazardous waste.[10]

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department as per institutional policy.[2]

Part 4: Visualization of Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Identify Waste: 5-(1-Methylbutyl)-1,3,4- thiadiazol-2-amine B Assess Hazards: (Acute Tox, Skin/Eye/Resp Irritant) A->B C Don Appropriate PPE: (Gloves, Goggles, Lab Coat) B->C D Is waste Solid, Liquid, or Contaminated PPE? C->D Begin Waste Collection E Place in Labeled SOLID Hazardous Waste Container D->E Solid / PPE F Place in Labeled LIQUID Hazardous Waste Container D->F Liquid G Store container in designated Satellite Accumulation Area E->G F->G H Keep container closed Use secondary containment G->H I Container Full? H->I J Contact EHS or Licensed Waste Disposal Service I->J Yes K Complete Waste Disposal Documentation J->K L Waste collected by authorized personnel K->L

Caption: Workflow for the safe disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: A Proactive Stance

The cornerstone of laboratory safety is a thorough understanding of the potential risks. Based on data from similar thiadiazole derivatives, 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Assumed Hazard Classification:

Hazard StatementClassificationRationale
Harmful if swallowed Acute Toxicity, Oral (Category 4)A consistent warning for numerous 2-amino-1,3,4-thiadiazole derivatives.[6][8][9]
Causes skin irritation Skin Corrosion/Irritation (Category 2)Thiadiazole compounds are known to be irritating upon dermal contact.[3][4][6][7][8]
Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2/2A)Direct contact with the eyes is likely to cause significant irritation.[3][4][6][7][8]
May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[4][6][7][10]

Given these potential hazards, a stringent personal protective equipment (PPE) policy is mandatory. The selection of PPE is not merely a checklist but a critical barrier between the researcher and potential chemical exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is required for all procedures involving the handling of this compound. This multi-layered defense minimizes the risk of exposure through inhalation, dermal contact, and ocular contact.

Table of Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[3][5]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or tightly sealed safety goggles.[3][5][11]To protect eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator.[5]To prevent inhalation of the powdered substance, which may be harmful.[5]
Body Protection A laboratory coat or a disposable gown. A chemical-resistant apron is recommended when handling larger quantities.[5]To protect skin and clothing from contamination.

Experimental Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Gown Don2 2. N95 Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 WashHands1 Wash Hands Don4->WashHands1 Proceed to Experiment Doff1 1. Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. N95 Mask/Respirator Doff3->Doff4 WashHands2 Wash Hands Doff4->WashHands2 Start Start Start->Don1 End End WashHands1->Doff1 WashHands2->End

Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE).

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a systematic approach to safely handle this compound from receipt to disposal, ensuring minimal risk at every stage.

Step 1: Preparation and Engineering Controls

  • Ventilation is Key: Always work in a well-ventilated area. For procedures involving weighing or transferring the solid compound, a certified chemical fume hood is mandatory.[5]

  • Emergency Readiness: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Gather Materials: Before starting, ensure all necessary equipment, including a dedicated set of spatulas and weigh boats, is within the fume hood to avoid unnecessary movement.

Step 2: Weighing and Solution Preparation

  • Minimize Dust: Handle the solid compound carefully to avoid generating dust.[12] Use a spatula to gently transfer the material.

  • Controlled Dispensing: When transferring the solid, do so over a contained surface, such as a weigh boat or glassine paper, to easily manage any minor spills.

  • Solubilization: If preparing a solution, add the solvent to the solid in a closed container and mix gently to avoid aerosolization.

Step 3: Post-Handling Decontamination

  • Clean All Surfaces: Thoroughly decontaminate the work area, including the fume hood sash and any equipment used, with an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.[12]

  • Segregate Waste: Dispose of all contaminated consumables, such as gloves, weigh boats, and pipette tips, in a dedicated hazardous waste container.[12]

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical to mitigate harm.

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][11] Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[8][9] Seek immediate medical attention.[13]
Spill Evacuate non-essential personnel from the area.[12] Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[12] Sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[11][12]

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Is the spill large or unmanageable? Evacuate->Assess CallEHS Call Emergency/ EHS Assess->CallEHS Yes DonPPE Don Full PPE Assess->DonPPE No Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.